molecular formula C6H9N3O B1425872 (2-Methoxypyrimidin-5-yl)methanamine CAS No. 944899-18-7

(2-Methoxypyrimidin-5-yl)methanamine

Cat. No.: B1425872
CAS No.: 944899-18-7
M. Wt: 139.16 g/mol
InChI Key: WQGGCEDSKVDHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxypyrimidin-5-yl)methanamine is a chemical compound belonging to the pyrimidine family, which is a core structure in medicinal chemistry and drug discovery . Pyrimidine derivatives are extensively studied due to their structural resemblance to natural nucleic acid bases, allowing them to interact with a variety of biological targets such as enzymes and receptors . This compound features a methoxy group at the 2-position of the pyrimidine ring and a methanamine moiety, making it a valuable synthetic intermediate or building block for constructing more complex molecules . Its primary research applications include use as a key starting material in the synthesis of potential pharmaceutical agents. Researchers leverage this scaffold in projects aimed at developing novel compounds with investigated biological activities, which may include antimicrobial and anticancer properties . The methanamine group is a common handle for further chemical modification, enabling coupling reactions or the extension of molecular structures. As a versatile building block, this compound is of significant interest in organic synthesis and the development of specialty chemicals. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGCEDSKVDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716986
Record name 1-(2-Methoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-18-7
Record name 1-(2-Methoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs. Its ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, makes it a privileged structure in the design of enzyme inhibitors and receptor modulators. Within this broad class of compounds, (2-Methoxypyrimidin-5-yl)methanamine emerges as a key building block and a molecule of significant interest for drug discovery endeavors. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to cancer therapy and kinase inhibition.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine characterized by a methoxy group at the 2-position and a methanamine group at the 5-position of the heterocyclic ring. This unique arrangement of functional groups imparts specific electronic and steric properties that govern its chemical reactivity and biological activity.

Core Structure

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which influences the electron density of the pyrimidine ring. The methanamine group (-CH₂NH₂) at the 5-position provides a primary amine function, which can act as a key pharmacophore for interactions with biological targets.

Molecular Formula: C₆H₉N₃O

Molecular Weight: 139.16 g/mol (free base)

The compound is often supplied and used as its hydrochloride salt to improve stability and solubility.

Molecular Formula (HCl salt): C₆H₁₀ClN₃O[1][2]

Molecular Weight (HCl salt): 175.62 g/mol [1][2]

CAS Number (HCl salt): 2024543-44-8[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following can be inferred:

PropertyPredicted Value/RangeNotes
pKa 7.5 - 8.5The primary amine is expected to be the main basic center.
LogP -0.5 to 0.5The presence of the polar amine and methoxy groups suggests a relatively low lipophilicity.
Solubility Soluble in water (as HCl salt), methanol, and DMSO. Sparingly soluble in non-polar organic solvents.The hydrochloride salt form significantly enhances aqueous solubility.
Melting Point Not availableExpected to be a solid at room temperature.

Synthesis and Purification

The synthesis of this compound typically proceeds through the reduction of a nitrile precursor, 2-methoxypyrimidine-5-carbonitrile. This approach is a common and efficient method for the preparation of aminomethyl-substituted heterocycles.

Synthetic Workflow

SynthesisWorkflow Start 2-Methoxypyrimidine-5-carbonitrile Reduction Reduction Start->Reduction e.g., LiAlH4 in THF or H2/Raney Ni Product_HCl This compound (as HCl salt) Reduction->Product_HCl Aqueous work-up with HCl Purification Purification Product_HCl->Purification Recrystallization or Column Chromatography Final_Product Purified this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Methoxypyrimidine-5-carbonitrile

This protocol describes a plausible method for the synthesis of this compound hydrochloride via the reduction of 2-methoxypyrimidine-5-carbonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2-Methoxypyrimidine-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated and in solution (e.g., 2 M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Ethanol

  • Activated charcoal

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2-methoxypyrimidine-5-carbonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form.

  • Isolation of the Free Base: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.

  • Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete.

  • Purification: Collect the precipitated hydrochloride salt by vacuum filtration. The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration and crystallization.[3]

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, reagents, or by-products.

  • Recrystallization: This is a common method for purifying the solid hydrochloride salt.[3]

  • Column Chromatography: For the free base or if recrystallization is ineffective, silica gel column chromatography can be employed. Due to the polar nature of the amine, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine) is typically required.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC Analysis: To determine the purity of the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity of this compound and for its quantification in various matrices.

General HPLC Parameters for Pyrimidine Derivatives: [2][4][5][6][7][8][9]

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 0.8 - 1.2 mL/min
Detection UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 230-280 nm).
Column Temperature Ambient or controlled (e.g., 30-40 °C)
NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group protons, the methylene protons of the methanamine group, and the amine protons.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the methylene carbon.

Biological Activity and Therapeutic Potential

Pyrimidine derivatives are well-established as a class of compounds with diverse and significant biological activities, particularly in the field of oncology.[10][11][12]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of substituted pyrimidines.[10][11][12][13] These compounds can exert their activity through various mechanisms, including:

  • Inhibition of Kinases: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases that are dysregulated in cancer.[14][15][16][17][18][19]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[11]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.[11]

While specific data for this compound is limited, its structural features suggest it could be a valuable scaffold for the development of novel anticancer agents.

Kinase Inhibition

The 2-aminopyrimidine core is a well-known pharmacophore that can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[18] The methoxy group at the 2-position and the methanamine at the 5-position of this compound can be further functionalized to achieve potent and selective inhibition of specific kinase targets.

KinaseInhibition cluster_kinase Kinase Active Site cluster_pathway Signaling Pathway ATP ATP Kinase Target Kinase ATP->Kinase Binding Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Upstream Upstream Signal Upstream->Kinase Downstream Downstream Effector Kinase->Downstream Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response

Caption: Mechanism of action of pyrimidine-based kinase inhibitors.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. While specific toxicity data is not available, related aminopyrimidine compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][20][21]

General Safety Precautions: [5][6][20][21]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through the reduction of the corresponding nitrile, is a feasible process. The structural features of this compound, particularly the presence of a modifiable methanamine group on the pyrimidine core, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Given the well-documented anticancer and kinase inhibitory activities of pyrimidine derivatives, this compound holds significant promise for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling. Further research into its specific biological activities and the development of its derivatives is warranted.

References

  • 2-Aminomethylpyrimidine hydrochloride-SDS-MedChemExpress. (2025). MedChemExpress.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound hydrochloride. CymitQuimica.
  • 2024543-44-8|this compound hydrochloride|BLD Pharm. BLD Pharm.
  • SAFETY D
  • SAFETY D
  • Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Str
  • Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. (2020).
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. Benchchem.
  • 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine - SAFETY D
  • Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. (2021).
  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
  • Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Methoxypyrimidine-Based Kinase Inhibitors. Benchchem.
  • Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • 5.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2018). Molecules.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.
  • Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). Journal of Medicinal Chemistry.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
  • (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601. PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2012). Journal of the Serbian Chemical Society.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • CAS 1196154-28-5 | (4-methoxypyrimidin-2-yl)methanamine hydrochloride. Alchem Pharmtech.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances.
  • [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine | C12H13N3O. PubChem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Acta Pharmaceutica.

Sources

An In-depth Technical Guide to the Synthesis of (2-Methoxypyrimidin-5-yl)methanamine: Pathways and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-Methoxypyrimidin-5-yl)methanamine in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of biologically active compounds. Its structural motif, featuring a methoxy-substituted pyrimidine ring coupled to a methylamine group, is prevalent in molecules targeting a diverse array of physiological pathways. The pyrimidine core is a well-established pharmacophore, present in numerous approved drugs, and the methoxy and aminomethyl substituents provide crucial points for molecular recognition and further chemical elaboration. Consequently, robust and efficient synthetic access to this amine is of paramount importance for researchers and scientists in the pharmaceutical and biotechnology sectors.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the strategic considerations behind each route, offering detailed, step-by-step protocols for the synthesis of key intermediates and the final target compound. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability for drug development professionals.

Strategic Overview of Synthetic Pathways

Two principal and logically sound strategies emerge for the synthesis of this compound. These pathways diverge in their choice of the key C1 synthon at the 5-position of the pyrimidine ring that is ultimately transformed into the aminomethyl group.

  • Pathway A: The Aldehyde Route via Reductive Amination. This is arguably the most direct and widely employed approach. It hinges on the synthesis of the key intermediate, 2-methoxypyrimidine-5-carbaldehyde, followed by its conversion to the target amine via reductive amination. The causality behind this choice lies in the high efficiency and functional group tolerance of modern reductive amination protocols.

  • Pathway B: The Nitrile Route via Reduction. This alternative strategy utilizes 2-methoxypyrimidine-5-carbonitrile as the penultimate intermediate. The nitrile group is then reduced to the primary amine. This pathway is particularly attractive if the nitrile intermediate is more readily accessible or offers advantages in terms of overall yield and purity.

The following sections will provide a detailed exploration of each of these pathways, including the synthesis of the requisite precursors.

Pathway A: Synthesis via Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

This pathway is conceptually straightforward and highly effective, breaking down into two major stages: the synthesis of the aldehyde precursor and its subsequent reductive amination.

Stage 1: Synthesis of the Precursor, 2-Methoxypyrimidine-5-carbaldehyde

The synthesis of 2-methoxypyrimidine-5-carbaldehyde can be approached from several starting materials. A common and reliable method involves the formylation of a suitable 5-substituted pyrimidine derivative, such as 5-bromo-2-methoxypyrimidine.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyrimidine

A dependable method for preparing this starting material is the nucleophilic substitution of a halogen at the 2-position with a methoxy group.[1]

  • Reaction Scheme:

  • Step-by-Step Methodology:

    • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in methanol, add sodium methoxide (2.0-4.0 eq).

    • Heat the reaction mixture to reflux (approximately 70 °C) and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the methanol under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-bromo-2-methoxypyrimidine.

Protocol 2: Formylation of 5-Bromo-2-methoxypyrimidine to 2-Methoxypyrimidine-5-carbaldehyde

This transformation can be achieved via a metal-halogen exchange followed by quenching with a formylating agent.

  • Reaction Scheme:

  • Step-by-Step Methodology:

    • Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete metal-halogen exchange.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.[2][3][4]

Stage 2: Reductive Amination to this compound

With the aldehyde in hand, the final step is a reductive amination. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride is an excellent choice for this transformation due to its mildness and selectivity for imines over aldehydes.[5][6][7]

Protocol 3: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

  • Reaction Scheme:

  • Step-by-Step Methodology:

    • Dissolve 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) and ammonium acetate (NH4OAc, 10 eq) in a suitable solvent such as methanol or dichloromethane.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane or another suitable organic solvent (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by an appropriate method, such as column chromatography or crystallization, to yield pure this compound.

Data Summary for Pathway A

StepReactionKey ReagentsTypical YieldPurity
1Methoxylation5-bromo-2-chloropyrimidine, CH3ONa60-80%>95%
2Formylation5-bromo-2-methoxypyrimidine, n-BuLi, DMF50-70%>98%
3Reductive Amination2-methoxypyrimidine-5-carbaldehyde, NH4OAc, NaBH(OAc)370-90%>98%

Diagram of Pathway A

Synthesis_Pathway_A cluster_precursor Precursor Synthesis cluster_final Final Conversion 5_bromo_2_chloro 5-Bromo-2-chloropyrimidine 5_bromo_2_methoxy 5-Bromo-2-methoxypyrimidine 5_bromo_2_chloro->5_bromo_2_methoxy CH3ONa, MeOH aldehyde 2-Methoxypyrimidine-5-carbaldehyde 5_bromo_2_methoxy->aldehyde 1. n-BuLi, THF, -78°C 2. DMF amine This compound aldehyde->amine NH4OAc, NaBH(OAc)3 Synthesis_Pathway_B cluster_precursor Precursor Synthesis cluster_final Final Conversion methoxyamidine Methoxyamidine nitrile 2-Methoxypyrimidine-5-carbonitrile methoxyamidine->nitrile malononitrile_deriv Ethoxymethylenemalononitrile malononitrile_deriv->nitrile Base, EtOH amine This compound nitrile->amine 1. LiAlH4, THF 2. H2O

Sources

An In-Depth Technical Guide to Darunavir Ethanolate (CAS No. 116662-33-8): A Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Darunavir, a second-generation protease inhibitor (PI), represents a significant advancement in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Marketed under brand names like Prezista®, it is a cornerstone of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients and those harboring multidrug-resistant viral strains.[1][2] This guide provides a comprehensive technical overview of Darunavir Ethanolate (CAS No. 116662-33-8), delving into its physicochemical properties, sophisticated mechanism of action, pathways to resistance, and practical experimental protocols for its analysis. It is designed for researchers, medicinal chemists, and clinical development professionals engaged in the field of antiviral drug discovery and application.

Physicochemical and Pharmacokinetic Profile

Darunavir is a synthetic nonpeptidic PI characterized by a distinct chemical structure that confers high potency and a formidable genetic barrier to resistance.[3][4] It is administered as its ethanolate salt to improve stability and handling.[5] The compound is practically insoluble in aqueous solutions across a physiological pH range, a characteristic that classifies it as a lipophilic molecule with primary absorption anticipated in the intestine.[5][6] To counteract rapid metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, Darunavir is almost always co-administered with a low "boosting" dose of a pharmacokinetic enhancer like ritonavir or cobicistat, which are potent CYP3A4 inhibitors.[1][4] This co-administration is crucial for achieving therapeutic plasma concentrations.[4]

Table 1: Physicochemical and Pharmacokinetic Properties of Darunavir Ethanolate

PropertyValueSource(s)
CAS Number 116662-33-8N/A
Molecular Formula C₂₇H₃₇N₃O₇S · C₂H₅OH (Ethanolate)[7]
Molecular Weight 593.73 g/mol (Ethanolate)[8]
Appearance White to off-white solid[9]
Melting Point 74-78 °C[6]
Solubility Practically insoluble in water; Soluble in ethanol, methanol, acetonitrile; ≥21mg/mL in DMSO[5][6][8]
Log P (Octanol/Water) 2.46 (calculated)[6]
Bioavailability 37% (unboosted); 82% (with ritonavir)N/A
Protein Binding ~95%N/A
Metabolism Hepatic, primarily via CYP3A4[4]
Elimination Half-Life ~15 hours (with ritonavir)N/A
Excretion ~80% Feces, ~14% UrineN/A

Core Mechanism of Action: High-Affinity Inhibition of HIV-1 Protease

Darunavir's antiviral efficacy is rooted in its function as a potent, competitive inhibitor of the HIV-1 protease, an aspartyl protease enzyme essential for the viral life cycle.[2][10] The HIV-1 protease functions as a homodimer and is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors.[11] This cleavage process is a critical step in the maturation of the virus, yielding functional structural proteins and enzymes necessary for the assembly of new, infectious virions.

By inhibiting this enzyme, Darunavir prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles and effectively halting viral replication.[1][11]

Molecular Interactions and Potency

The exceptional potency of Darunavir and its resilience against resistance are direct consequences of its optimized molecular structure, which engages in extensive and robust interactions with the protease active site.[3]

  • Interaction with the Catalytic Dyad: The central hydroxyl group of Darunavir mimics the tetrahedral transition state of peptide bond hydrolysis. It forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the floor of the active site.[2][3]

  • Backbone Hydrogen Bonding: A key differentiator for Darunavir is its extensive network of hydrogen bonds with the backbone atoms of the protease active site, particularly with residues like Asp29 and Asp30.[3][10] This is significant because the backbone conformation is highly conserved even in the presence of mutations that alter the side chains of active site residues. This interaction with the stable portion of the protease makes the inhibitor-enzyme complex less susceptible to disruption by mutations.[3]

  • High Affinity and Slow Dissociation: These extensive interactions result in an exceptionally high binding affinity, with a dissociation constant (Kd) reported at 4.5 x 10⁻¹² M, which is 100- to 1000-fold lower than many other protease inhibitors.[3] This translates to a slower dissociation rate from the enzyme, contributing to its sustained inhibitory effect.[4]

HIV_Protease_Inhibition cluster_virus HIV-1 Infected Cell cluster_inhibition Mechanism of Inhibition cluster_outcome Result GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (Aspartyl Protease Dimer) GagPol->Protease Substrate Cleavage Proteolytic Cleavage Protease->Cleavage ImmatureVirions Immature, Non-infectious Virions Protease->ImmatureVirions Inhibited by Darunavir Darunavir Darunavir Darunavir->Protease Competitive Inhibition MatureProteins Mature Viral Proteins (e.g., p24, reverse transcriptase) Cleavage->MatureProteins Successful VirionAssembly Infectious Virion Assembly MatureProteins->VirionAssembly Leads to

Figure 1: Mechanism of Action of Darunavir on HIV-1 Protease.

The Challenge of Antiviral Resistance

While Darunavir possesses a high genetic barrier to resistance, treatment failure can lead to the selection of resistance-associated mutations (RAMs) in the viral protease gene, particularly in treatment-experienced patients.[12][13] The accumulation of multiple RAMs is typically required to confer clinically significant resistance.[12]

Key Darunavir Resistance-Associated Mutations: Studies have identified several key mutations associated with reduced susceptibility to Darunavir.[14][15] These include:

  • V11I

  • V32I

  • L33F

  • I47V

  • I50V

  • I54L/M

  • L76V

  • I84V

  • L89V

The presence of pre-existing PI mutations from prior failed therapies can significantly increase the risk of developing Darunavir resistance. For instance, mutations like L33F and I84V are associated with Darunavir resistance, and the I54M/L mutation is considered a major mutation linked to resistance.[14] Therefore, genotypic resistance testing is a critical tool for guiding therapeutic strategies in patients who have previously received protease inhibitors.

Synthetic Pathways: A Brief Overview

The chemical synthesis of Darunavir is a complex, multi-step process that requires precise stereochemical control due to its five stereogenic centers.[5] Several synthetic routes have been developed. A common strategy involves the synthesis of key chiral intermediates, followed by their assembly.

One established pathway involves the use of a chiral epoxide, tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, as a starting material.[16] The synthesis can be broadly conceptualized as follows:

  • Epoxide Ring Opening: The chiral epoxide is opened by an amine (e.g., isobutylamine) to introduce the P1' group.[16]

  • Sulfonamide Formation: The resulting amino alcohol is reacted with a substituted aryl sulfonyl chloride (e.g., 4-aminobenzenesulfonyl chloride derivative) to form the critical sulfonamide linkage.[16]

  • Deprotection: The Boc protecting group is removed.[16]

  • Coupling: The final step involves coupling the deprotected amine with the bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, often activated as a chloroformate or similar reactive species, to form the final carbamate structure.[16]

Alternative strategies utilize different approaches to establish the stereocenters, such as asymmetric aldol additions or Sharpless asymmetric dihydroxylation reactions.[17][18]

Darunavir_Synthesis_Workflow A Chiral Epoxide (Boc-protected) C Step 1: Epoxide Ring Opening A->C B Isobutylamine B->C D Intermediate Amino Alcohol C->D F Step 2: Sulfonamide Formation D->F E Aryl Sulfonyl Chloride E->F G Protected Sulfonamide Intermediate F->G H Step 3: Boc Deprotection G->H I Amine Intermediate H->I K Step 4: Final Coupling (Carbamate Formation) I->K J Activated Bicyclic Moiety ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) J->K L Darunavir K->L

Figure 2: Generalized Synthetic Workflow for Darunavir.

Analytical and Clinical Evaluation Protocols

The quantitative determination of Darunavir in bulk drug substance, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Protocol: Stability-Indicating RP-HPLC Method for Darunavir Ethanolate

This protocol provides a methodology for the quantitative analysis of Darunavir Ethanolate, validated according to ICH guidelines to be stability-indicating.[19]

1. Objective: To quantify Darunavir Ethanolate in the presence of its degradation products.

2. Materials and Instrumentation:

  • Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[19]

  • Mobile Phase: 0.01M Ammonium Formate buffer (pH 3.0) and Acetonitrile (55:45 v/v).[19]

  • Reagents: Ammonium formate, Acetonitrile (HPLC grade), Formic acid.

  • Standard: Darunavir Ethanolate reference standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 265 nm.[19]

  • Column Temperature: 30°C.[19]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Darunavir Ethanolate in a suitable diluent (e.g., mobile phase) and create a series of calibration standards (e.g., 3-27 µg/mL).[20]

  • Sample Preparation (for tablets): Weigh and crush tablets to a fine powder. Extract a portion equivalent to a single dose with diluent, sonicate to dissolve, and filter through a 0.45 µm filter before injection.

  • Forced Degradation (for stability-indicating validation):

    • Acid/Base Hydrolysis: Expose the drug substance to 0.1N HCl and 0.1N NaOH.

    • Oxidative Stress: Treat with 3% Hydrogen Peroxide.

    • Thermal Stress: Expose the solid drug to heat (e.g., 80°C).

    • Photolytic Stress: Expose the drug solution to UV light.

    • Neutralize the acid and base-stressed samples before injection.[19]

  • Analysis: Inject the standard and sample preparations. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main Darunavir peak.[19]

Workflow: Pediatric Clinical Trial for Darunavir/ritonavir (DRV/r)

This section outlines a generalized workflow for a clinical trial to assess the efficacy, safety, and pharmacokinetics of a DRV/r regimen in treatment-experienced pediatric patients, based on established trial designs.[1]

1. Study Design: Multi-center, open-label, non-comparative Phase II/III trial.

2. Patient Population: HIV-1 infected, treatment-experienced children and adolescents (e.g., aged 3 to <18 years) with evidence of virologic failure on a prior regimen.[1]

3. Primary Endpoints:

  • Efficacy: Proportion of patients achieving HIV-1 RNA <50 copies/mL at 48 weeks.

  • Safety: Incidence and severity of adverse events (AEs) and laboratory abnormalities.

4. Key Procedures:

  • Screening: Assess eligibility criteria, obtain informed consent, and perform baseline assessments (physical exam, medical history, viral load, CD4 count, resistance testing, clinical chemistry).

  • Treatment Phase: Administer weight-based doses of DRV/r twice daily in combination with an optimized background regimen.[1]

  • Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 24, 36, 48):

    • Monitor for adverse events.

    • Assess treatment adherence.

    • Perform clinical laboratory tests (hematology, chemistry).

    • Quantify HIV-1 RNA viral load and CD4 cell count.

  • Pharmacokinetic (PK) Sub-study:

    • Collect blood samples at pre-defined time points (e.g., pre-dose, 1, 2, 4, 6, 8, 12 hours post-dose) after a steady state is achieved.

    • Process samples to separate plasma and store at -80°C.

    • Analyze plasma Darunavir concentrations using a validated LC-MS/MS method.[1]

  • Data Analysis: Analyze efficacy, safety, and pharmacokinetic data using appropriate statistical methods.

Clinical_Trial_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Monitoring Phase (48 Weeks) cluster_pk Pharmacokinetic Sub-Study cluster_post End of Study Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Viral Load, CD4, Genotype) Screening->Baseline Dosing Initiate DRV/r Dosing + Optimized Background Therapy Baseline->Dosing Visits Regular Follow-Up Visits (Weeks 2, 4, 8, 12, 24, 36, 48) Dosing->Visits Monitoring Monitor: Adherence, Safety (AEs), Efficacy (Viral Load, CD4) Visits->Monitoring EoS_Visit End of Study Visit (Week 48) Monitoring->EoS_Visit PK_Sampling Intensive Blood Sampling (Pre- and Post-Dose) PK_Analysis Plasma Separation & Storage (-80°C) PK_Sampling->PK_Analysis LCMS LC-MS/MS Analysis of Darunavir Concentration PK_Analysis->LCMS Data_Analysis Final Data Analysis (Efficacy, Safety, PK) LCMS->Data_Analysis EoS_Visit->Data_Analysis

Figure 3: Generalized Workflow for a Pediatric HIV Clinical Trial.

Conclusion

Darunavir Ethanolate remains a vital tool in the armamentarium against HIV-1. Its high potency, robust resistance profile, and well-characterized properties are a testament to the success of structure-based drug design. For researchers and drug development professionals, a thorough understanding of its mechanism, potential for resistance, and the analytical methods for its characterization is paramount. Future research may continue to explore its utility in novel long-acting formulations, its role in prevention, and strategies to overcome emergent resistance, ensuring its continued value in the global effort to manage and end the HIV epidemic.

References

  • Pediatric Oncall. (n.d.). Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Wikipedia. (2024). Darunavir. Retrieved from [Link]

  • Rhee, S. Y., et al. (2016). HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK. Journal of Antimicrobial Chemotherapy, 71(12), 3493–3501. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Darunavir? Retrieved from [Link]

  • Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Marcelin, A. G., et al. (2008). Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on Darunavir. Antimicrobial Agents and Chemotherapy, 52(12), 4264–4270. Available at: [Link]

  • Rao, B. M., et al. (2012). Stability-indicating HPLC method for the determination of darunavir ethanolate. Journal of Pharmaceutical and Biomedical Analysis, 63, 151-156. Available at: [Link]

  • Pulido, F., et al. (2008). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 11, 2-10. Available at: [Link]

  • UK Health Security Agency. (n.d.). HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK. UKHSA Research Portal. Retrieved from [Link]

  • Delaugerre, C., et al. (2008). Resistance to darunavir related to pre-existing mutations. Aidsmap. Retrieved from [Link]

  • Chaussade, H., et al. (2021). Low Level of Darunavir Resistance–Associated Mutation Emergence in Patients With Virological Failure During Long-term Use of Darunavir in People With HIV. The ANRS CO3 Aquitaine Cohort. Open Forum Infectious Diseases, 8(7), ofab297. Available at: [Link]

  • Synfacts. (2016). Synthesis of Darunavir. Synfacts, 12(08), 0768. Available at: [Link]

  • Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ramaswamy, S., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 108-114. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Molecules, 27(19), 6673. Available at: [Link]

  • Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 263-276. Available at: [Link]

  • Journal of Pharmaceutical Research. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2022). Analytical method development and validation for the simultaneous estimation of Darunavir and Ritonavir by RP-HPLC method. Retrieved from [Link]

  • Razrabotka i registratsiya lekarstvennykh sredstv. (2020). The study of the physico-chemical properties of the substance darunavir ethanolate. Retrieved from [Link]

  • Zolotov, S. A., et al. (2021). The Effect of Solvents and Drying Temperature on the Physicochemical Properties of Darunavir and Darunavir Ethanolate Substances. Drug development & registration, 10(1), 47-53. Available at: [Link]

  • PubChem. (n.d.). Darunavir Ethanolate. Retrieved from [Link]

  • HIV Management Guidelines. (n.d.). Protease Inhibitor-Based Regimens. Retrieved from [Link]

  • RayBiotech. (n.d.). Darunavir Ethanolate. Retrieved from [Link]

  • World Health Organization. (2017). Darunavir (as ethanolate) 600 mg Tablets (Cipla Ltd) HA628 WHOPAR Part 6. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). A multi-center, randomized, double-blind, placebo-controlled Phase IIa trial to compare the... Retrieved from [Link]

  • MedPath. (n.d.). Efficacy and Safety Study of Darunavir for the Treatment of HIV/AIDS. Retrieved from [Link]

  • Clotet, B. (2008). [Darunavir as first-line therapy. The TITAN study]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 11, 23-28. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxypyrimidin-5-yl)methanamine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a methoxypyrimidine core with a reactive aminomethyl side chain, make it an important intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on providing practical, in-depth knowledge for researchers in the field of drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The formal name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referred to by several synonyms. It is often supplied and referenced as its hydrochloride salt.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonym 5-(Aminomethyl)-2-methoxypyrimidineN/A
CAS Number 2024543-44-8 (hydrochloride salt)[1]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol (free base)[2]
Molecular Weight 175.62 g/mol (hydrochloride salt)[1]

Physicochemical Properties

While detailed experimental data for the free base is not extensively published, the properties of its hydrochloride salt are available from commercial suppliers. The data for the closely related (2-Methylpyrimidin-5-yl)methanamine is provided for comparative purposes.

PropertyThis compound (Predicted/Supplier Data)(2-Methylpyrimidin-5-yl)methanamine (Experimental Data)
Molecular Weight 139.16 g/mol 123.16 g/mol
XLogP3 Not available-0.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 43
Rotatable Bond Count 22
Topological Polar Surface Area 64.9 Ų51.8 Ų

Data for (2-Methylpyrimidin-5-yl)methanamine sourced from PubChem CID 21294601.

Synthesis and Mechanism

The primary and most logical synthetic route to this compound is through the chemical reduction of its corresponding nitrile precursor, 2-Methoxypyrimidine-5-carbonitrile. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Precursor Synthesis

The starting material, 2-Methoxypyrimidine-5-carbonitrile (CAS Number: 38373-47-6), is a critical intermediate. While its synthesis is beyond the scope of this guide, it is commercially available from various suppliers.

Synthetic Pathway: Nitrile Reduction

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a high-yield and well-established process. The two most common and industrially scalable methods are catalytic hydrogenation and reduction with metal hydrides.

G cluster_0 Synthetic Pathway cluster_1 Reduction Methods Precursor 2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) MethodA Catalytic Hydrogenation (e.g., Raney Nickel, H₂) Precursor->MethodA High pressure H₂ Solvent (e.g., MeOH, EtOH) MethodB Metal Hydride Reduction (e.g., LiAlH₄) Precursor->MethodB Anhydrous solvent (e.g., THF, Et₂O) Followed by aqueous workup Product This compound (Target Molecule) MethodA->Product MethodB->Product

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is often preferred in industrial settings due to its cost-effectiveness and safety profile compared to metal hydrides. Raney® Nickel is a versatile catalyst for the reduction of nitriles to primary amines.[3][4]

Principle: The nitrile is subjected to high-pressure hydrogen gas in the presence of a nickel catalyst. The hydrogen adsorbs onto the catalyst surface and is then added across the carbon-nitrogen triple bond in a stepwise manner until the primary amine is formed.

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-Methoxypyrimidine-5-carbonitrile (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (5-10 wt% of the substrate). Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this may require optimization) and begin vigorous stirring. The reaction may require heating to 40-60 °C to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry completely; it should be quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (as Hydrochloride Salt): Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[5][6] This method is common in laboratory-scale synthesis.

Principle: The hydride ion (H⁻) from LAH acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This process occurs twice, followed by an aqueous workup to protonate the resulting nitrogen and aluminum complexes to yield the primary amine.

Step-by-Step Protocol:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 2-Methoxypyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. It may be necessary to gently reflux the mixture to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser workup): Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for at least 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt as described in the previous protocol.

Applications in Drug Development

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic purine bases and interact with the hinge region of protein kinases.[7] This makes aminomethylpyrimidine derivatives like this compound highly valuable starting points for the synthesis of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The primary amine of this compound serves as a versatile chemical handle. It allows for the introduction of various substituents that can be tailored to target the ATP-binding pocket of specific kinases. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[7][8][9][10]

G cluster_0 Role in Kinase Inhibition cluster_1 Drug Development Process Molecule This compound AmineHandle Primary Amine (-CH₂NH₂) (Versatile Synthetic Handle) Molecule->AmineHandle Allows for derivatization PyrimidineCore Pyrimidine Ring (Hinge-Binding Motif) Molecule->PyrimidineCore Interacts with kinase hinge Derivatization Derivatization & Library Synthesis AmineHandle->Derivatization Screening Biological Screening (Kinase Assays) PyrimidineCore->Screening Guides design Derivatization->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for developing kinase inhibitors.

Potential Therapeutic Areas

Derivatives of aminopyrimidines have been investigated as inhibitors for a wide range of kinases implicated in various diseases, including:

  • Oncology: Targeting kinases like EGFR, Src, and Abl that are often dysregulated in cancer.[8][10]

  • Inflammatory Diseases: Modulating kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Investigating the role of kinase inhibitors in conditions like Alzheimer's disease.

The specific biological activity of compounds derived from this compound would depend on the nature of the substituents added to the aminomethyl group.

Conclusion and Future Outlook

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis from a commercially available nitrile precursor via well-established reduction methodologies makes it readily accessible for both academic and industrial research. The presence of a versatile primary amine and a proven kinase-binding pyrimidine core provides a robust platform for the development of novel, potent, and selective kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility of such well-defined molecular scaffolds is expected to increase, making this compound a compound of continued interest for the foreseeable future.

References

  • Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

  • 2-Methoxypyrimidine-5-carbonitrile. (n.d.). Appretech Scientific Limited. Retrieved January 7, 2026, from [Link]

  • Raney nickel. (2023, December 27). In Wikipedia. [Link]

  • Pyrimidin-5-ylmethanamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Raney Nickel. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 7, 2026, from [Link]

  • Reagent Guide: Lithium Aluminum Hydride (LiAlH4). (2023, February 3). Master Organic Chemistry. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Kunz, J., Laug, S., Linger, M., & Totzke, F. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][5]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. Bioorganic & Medicinal Chemistry Letters, 20(6), 1983–1987. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

  • The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. (2016). ResearchGate. [Link]

  • (2-Methylpyrimidin-5-yl)methanamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., Peterson, R., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Sources

The Ascendant Therapeutic Potential of 2-Methoxypyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Among its myriad of substituted analogs, 2-methoxypyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-methoxypyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental protocols, and elucidates the structure-activity relationships that govern the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of the 2-Methoxypyrimidine Core

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, owing to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with a wide array of protein targets.[2] The introduction of a methoxy group at the 2-position of the pyrimidine ring profoundly influences the molecule's electronic and steric properties, often enhancing its metabolic stability and modulating its binding affinity to target proteins. This strategic substitution has been a key element in the development of potent and selective inhibitors for a range of enzymes and receptors implicated in disease. This guide will delve into the multifaceted biological activities of 2-methoxypyrimidine derivatives, providing a comprehensive resource for their rational design and development as novel therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research highlights the potent anticancer activity of 2-methoxypyrimidine derivatives against a variety of human cancer cell lines.[3] These compounds have been shown to exert their cytotoxic and antiproliferative effects through diverse mechanisms, most notably through the inhibition of key protein kinases that are critical for cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition

Many 2-methoxypyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[4] The pyrimidine core serves as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity.[4] This inhibition of kinase activity disrupts downstream signaling pathways that are essential for cell proliferation, angiogenesis, and metastasis.[5]

One of the key kinase targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[6][7] Specific 2-phenylaminopyrimidine derivatives have been designed to target and inhibit EGFR, including drug-resistant mutant forms.[8]

Diagram: Generalized Kinase Inhibition by 2-Methoxypyrimidine Derivatives

cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Inhibition Inhibition Derivative 2-Methoxypyrimidine Derivative Derivative->ATP_Binding_Pocket Competes with ATP for binding No_Phosphorylation No Phosphorylation Derivative->No_Phosphorylation Blocks Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binds Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Competitive inhibition of kinase activity by a 2-methoxypyrimidine derivative.

Quantitative Analysis of Cytotoxic Activity

The anticancer potency of 2-methoxypyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-PhenylaminopyrimidineEGFR-mutant NSCLC0.106 - 33.26 (nM)[8]
Pyrido[2,3-d]pyrimidineBreast (MCF-7), Liver (HepG2)0.57 - 3.15[9]
ThienopyrimidineBreast (MCF-7)22.12 - 37.78[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-methoxypyrimidine derivatives in culture medium. A broad concentration range (e.g., 0.01 to 100 µM) is recommended for initial screening.[11]

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period, typically 48 or 72 hours.[11]

  • MTT Incubation:

    • After the treatment period, carefully remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.[12]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, making the development of effective anti-inflammatory agents a critical area of research.[15] Several 2-methoxypyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[14][16]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2-methoxypyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[16] Additionally, some derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[17]

Diagram: Anti-inflammatory Mechanism of 2-Methoxypyrimidine Derivatives

cluster_inflammation Inflammatory Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Prostaglandins Pro-inflammatory Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 2-Methoxypyrimidine Derivative Derivative->NFkB_Activation Inhibits Derivative->COX2_Expression Inhibits

Caption: Inhibition of key inflammatory pathways by 2-methoxypyrimidine derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds can be assessed by their ability to inhibit COX enzymes and reduce the production of inflammatory mediators in cellular assays.

Compound ClassAssayTargetIC50 / ActivityReference
Pyrimidine DerivativesCOX InhibitionCOX-2Comparable to Meloxicam[18]
Pyrimidine DerivativesCell-basedLPS-stimulated THP-1 cell growth30-60% inhibition at 50-100 µM[19]
Thiazolo[4,5-d]pyrimidinesCOX InhibitionCOX-20.87 - 3.78 µM[16]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 2-methoxypyrimidine derivatives against COX-1 and COX-2 enzymes.[6]

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for COX-1) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, enzyme, and the test compound or reference inhibitor.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Detection and Data Analysis:

    • Stop the reaction and measure the product formation. This can be done directly by measuring the absorbance of the oxidized chromogenic substrate or indirectly by quantifying the production of prostaglandins (e.g., PGE₂) using an Enzyme Immunoassay (EIA) kit.[6]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[20] Pyrimidine derivatives have long been recognized for their antimicrobial properties, and recent studies have highlighted the potential of 2-methoxypyrimidine analogs in this arena.[21][22]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanism of action for many pyrimidine derivatives involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[23] Some derivatives have also been shown to interfere with bacterial cell division by targeting proteins like FtsZ.[20]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophenyl-pyrimidineS. aureus, MRSA, VRE2-4[20]
1,2,4-Triazolo[1,5-a]pyrimidineS. aureus, E. coli, P. aeruginosa24 - 69 (nM)[23]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[10][24]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined as the lowest concentration that prevents visible growth.[10]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in a sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, prepare two-fold serial dilutions of the 2-methoxypyrimidine derivative in the broth.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) is also necessary.[10]

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Synthesis of 2-Methoxypyrimidine Derivatives: Building the Core Scaffold

The synthesis of 2-methoxypyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the methoxy group, or the use of a pre-functionalized starting material. A common and versatile approach is the nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine.

General Synthetic Scheme

A representative synthetic route involves the reaction of 2,4-dichloropyrimidine with sodium methoxide to introduce the 2-methoxy group, followed by further functionalization at the 4-position.

Diagram: General Synthesis of 2-Methoxy-4-substituted Pyrimidines

Start 2,4-Dichloropyrimidine Intermediate 2-Methoxy-4-chloropyrimidine Start->Intermediate SNAr Final_Product 2-Methoxy-4-substituted Pyrimidine Intermediate->Final_Product SNAr Reagent1 Sodium Methoxide (NaOMe) Reagent1->Start Reagent2 Nucleophile (R-NH2, R-OH, etc.) Reagent2->Intermediate

Caption: A common synthetic pathway to 2-methoxypyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a method for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate for more complex derivatives.

Step-by-Step Methodology:

  • Reaction of 1,3-dimethoxypropanediimine dihydrochloride with xanthamide:

    • In a reaction vessel, combine 1,3-dimethoxypropanediimine dihydrochloride with a suitable solvent such as chlorobenzene.

    • Add an alkali, for example, trimethylamine, and xanthamide to the reaction mixture.

    • Stir the reaction at room temperature to obtain the intermediate material.[25]

  • Cyclization and Degassing:

    • Heat the intermediate material to induce cyclization.

    • During the heating process, degassing occurs, leading to the formation of the target product, 2-amino-4,6-dimethoxypyrimidine.[25]

Note: This is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of 2-methoxypyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and any appended functionalities.[26][27] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: For kinase inhibitors, the substituents at the 4- and 5-positions of the pyrimidine ring play a critical role in determining potency and selectivity. The introduction of specific aryl or heteroaryl groups can lead to enhanced interactions with the kinase active site. For instance, in a series of 2-phenylaminopyrimidine EGFR inhibitors, substitutions on the phenyl ring were found to be crucial for overcoming drug resistance mutations.[8]

  • Anti-inflammatory Activity: The anti-inflammatory potency of pyrimidine derivatives is often correlated with their ability to selectively inhibit COX-2 over COX-1. Bulky substituents at certain positions of the pyrimidine ring can favor binding to the larger active site of COX-2.[16]

  • Antimicrobial Activity: The antimicrobial spectrum and potency of 2-methoxypyrimidine derivatives can be modulated by the introduction of different functional groups. For example, the incorporation of a thiophenyl group has been shown to confer potent activity against Gram-positive bacteria, including resistant strains.[20]

Conclusion and Future Directions

2-Methoxypyrimidine derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on the following key areas:

  • Lead Optimization: The synthesis and evaluation of focused libraries of 2-methoxypyrimidine derivatives to further refine structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Preclinical evaluation of the most promising candidates in relevant animal models of cancer, inflammation, and infectious diseases to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the insights and methodologies presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of 2-methoxypyrimidine-based therapeutics to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • BenchChem. (2025).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • BenchChem. (2025). The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmody, S. A. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22699-22725.
  • Szeliga, J., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(20), 15399.
  • Sharma, S., & Kumar, P. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Szeliga, J., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-inflammatory and Antioxidant Properties.
  • Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181-183.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Lenci, E., & Trabocchi, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Pharmaceuticals, 13(9), 243.
  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(22), 4155.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.).
  • Wei, Y., et al. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 103, 117629.
  • Ghorab, M. M., & Alsaid, M. S. (2016).
  • Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
  • Zhang, H., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 27(19), 6296.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.).
  • CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine. (n.d.).
  • Request PDF. (2025). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4- methoxy-2-aminopyridines.
  • El-Sayed, N. F., et al. (2022).
  • Schwalbe, R., & Steele-Moore, L. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Asati, V., et al. (2014). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands.
  • Coker, C. (2003). Manual of Antimicrobial Susceptibility Testing. American Society for Microbiology.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11956.
  • Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(19), 6799.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(6), 489-521.
  • BenchChem. (2025).
  • Kumar, R., et al. (2012). Synthesis and Spectral Characterization of New bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity. Archiv der Pharmazie, 345(7), 559-565.
  • Asati, V., et al. (2014). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian journal of pharmaceutical research: IJPR, 13(4), 1251.
  • BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
  • YMER. (n.d.).
  • Patel, R. V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Synthesis, 19(5), 488-506.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Wu, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Bioorganic & medicinal chemistry letters, 29(16), 2132-2136.
  • Yang, Y., et al. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. Metabolites, 11(10), 661.
  • Crosby, D. G., Berthold, R. V., & Johnson, H. E. (1961). 2-mercaptopyrimidine. Organic Syntheses, 41, 62.
  • Sharma, A. K., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Saudi Chemical Society, 21, S331-S342.
  • El-Sawy, E. R., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS omega, 8(48), 46083-46098.

Sources

(2-Methoxypyrimidin-5-yl)methanamine: A Privileged Scaffold for the Next Generation of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Moiety

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to mimic the purine and pyrimidine bases of nucleic acids, making it an ideal candidate for interacting with a wide array of biological targets.[2] This guide delves into the specific potential of a promising, yet underexplored, derivative: (2-Methoxypyrimidin-5-yl)methanamine .

While direct extensive research on this particular molecule is emerging, its structural components—the 2-methoxypyrimidine core and the 5-aminomethyl side chain—are hallmarks of potent and selective modulators of key cellular pathways. This document serves as a technical guide for researchers, providing a comprehensive overview of the potential research applications of this compound, plausible synthetic strategies, and detailed experimental workflows to unlock its therapeutic promise.

The 2-Methoxypyrimidine Core: A Cornerstone for Kinase Inhibition

The 2-methoxypyrimidine moiety is a recurring feature in a significant class of therapeutic agents: protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a common factor in the onset and progression of diseases like cancer.[3][4] The pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[1]

The 2-methoxy group, in particular, can serve several crucial functions in drug design:

  • Modulation of Physicochemical Properties: The methoxy group can enhance solubility and lipophilicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Metabolic Stability: The introduction of a methoxy group can block sites of potential metabolism, increasing the compound's half-life in the body.[6]

  • Target-Specific Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein's binding pocket, thereby enhancing potency and selectivity.

The 5-Aminomethyl Group: A Vector for Enhanced Affinity and Selectivity

The aminomethyl group at the 5-position of the pyrimidine ring provides a crucial point of interaction and a vector for further chemical modification. This functional group can:

  • Form Salt Bridges: The basic amine can form ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the target protein, significantly increasing binding affinity.

  • Act as a Hydrogen Bond Donor: The amine hydrogens can participate in hydrogen bonding networks within the binding site, contributing to the overall stability of the drug-target complex.

  • Serve as a Handle for Derivatization: The primary amine is a versatile functional group that allows for the straightforward synthesis of a library of derivatives (e.g., amides, sulfonamides), enabling the fine-tuning of a compound's properties through Structure-Activity Relationship (SAR) studies.[5][7]

Potential Research Applications

Given the established roles of its constituent parts, this compound is a highly promising starting point for the development of novel therapeutics in several key areas:

Kinase Inhibitors for Oncology

The most immediate and compelling application of this compound is as a scaffold for the design of novel kinase inhibitors for cancer therapy. A multitude of kinases are implicated in tumorigenesis, and pyrimidine-based inhibitors have shown significant promise in targeting them.[3]

Potential Kinase Targets and Rationale:

Kinase Target FamilyRationale for InvestigationRepresentative Cancers
p38 MAP Kinase The 5-cyanopyrimidine core, a precursor to the 5-aminomethyl group, is a known binder to the backbone of Met109 in the p38α active site.[8]Inflammatory diseases, various cancers
VEGF Receptors (Flt, KDR) Substituted anilinoquinazolines (bioisosteres of pyrimidines) are potent inhibitors.[9]Lung, colon, breast, and kidney cancers
Fibroblast Growth Factor Receptors (FGFRs) Pyrido[2,3-d]pyrimidines have shown high selectivity for FGFRs.[3]Bladder, lung, and breast cancers
c-Met Kinase 4-phenoxypyridine derivatives (structurally related) are subjects of SAR studies for c-Met inhibition.Gastric, lung, and liver cancers
Antimicrobial Agents

The pyrimidine scaffold is also a cornerstone of many antimicrobial drugs. By mimicking endogenous nucleosides, these compounds can interfere with microbial DNA/RNA synthesis or other essential metabolic pathways. The structural features of this compound make it a candidate for development into novel antibacterial and antifungal agents.

Modulators of G Protein-Coupled Receptors (GPCRs)

The pyrimidine ring can serve as a bioisosteric replacement for a phenyl ring, a common motif in GPCR ligands.[1][6] This replacement can improve metabolic stability and aqueous solubility.[6] The ability of the pyrimidine nitrogens to act as hydrogen bond acceptors can also lead to enhanced binding affinity at GPCRs, such as adenosine receptors.[1]

Synthetic Strategies

Proposed Synthetic Route

Scheme 1: Proposed Synthesis of this compound

G start Commercially Available 2-chloro-5-cyanopyrimidine intermediate 2-methoxy-5-cyanopyrimidine start->intermediate Step 1 step1 Nucleophilic Aromatic Substitution (NaOMe, MeOH) product This compound intermediate->product Step 2 step2 Reduction of Nitrile (e.g., Raney Ni, H2, NH3/MeOH or LiAlH4)

Caption: A two-step synthetic pathway to the target compound.

Step-by-Step Protocol:

  • Synthesis of 2-methoxy-5-cyanopyrimidine:

    • To a solution of 2-chloro-5-cyanopyrimidine in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of this compound (Reduction of the Nitrile):

    • Method A (Catalytic Hydrogenation):

      • Dissolve 2-methoxy-5-cyanopyrimidine in methanolic ammonia.

      • Add a catalytic amount of Raney Nickel.

      • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

      • Monitor the reaction for the disappearance of the starting material.

      • Filter the catalyst and concentrate the filtrate to obtain the crude product.

      • Purify by an appropriate method (e.g., crystallization or chromatography).

    • Method B (Chemical Reduction):

      • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0 °C and add a solution of 2-methoxy-5-cyanopyrimidine in anhydrous THF dropwise.

      • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.

      • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

      • Filter the resulting solids and wash with THF.

      • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the desired amine.

Experimental Workflows for Drug Discovery

For researchers aiming to utilize this compound as a starting point for a drug discovery program, a structured workflow is essential. The following outlines a typical cascade for the identification and preclinical evaluation of a novel kinase inhibitor.

Figure 1: Kinase Inhibitor Discovery Workflow

G cluster_0 Phase 1: Hit Identification & Lead Generation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Evaluation A Biochemical Assays (Activity, Potency, Selectivity) B Mechanism of Action Studies (Binding Assays, Kinetics) A->B C Structure-Activity Relationship (SAR) Studies B->C D In Silico Modeling & Drug Design C->D E Cell-Based Assays (Target Engagement, Functional Assays) D->E F In Vivo Studies (Pharmacokinetics, Pharmacodynamics) E->F G Toxicity Testing F->G

Caption: A streamlined workflow for kinase inhibitor development.

Detailed Protocols for Key Stages:

1. Biochemical Kinase Assays (Hit Identification): [4]

  • Objective: To determine if a compound inhibits the activity of a target kinase.

  • Methodology:

    • Assay Setup: In a multi-well plate, combine the purified recombinant kinase, its specific substrate (a peptide or protein), and the test compound at various concentrations.

    • Reaction Initiation: Start the phosphorylation reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

    • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

2. Cell-Based Target Engagement Assays (Lead Optimization): [4]

  • Objective: To confirm that the compound interacts with its intended target within a cellular context.

  • Methodology:

    • Cell Treatment: Treat cancer cell lines known to be dependent on the target kinase with varying concentrations of the test compound.

    • Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to measure the phosphorylation status of the kinase's downstream substrates. A decrease in the phosphorylation of these substrates indicates target engagement.

    • Biomarker Analysis: Identify and measure biomarkers that indicate target engagement.[4]

3. In Vivo Efficacy Studies (Preclinical Evaluation): [10]

  • Objective: To assess the therapeutic potential of the compound in a living organism.

  • Methodology:

    • Animal Model: Utilize a relevant animal model of the disease (e.g., a mouse xenograft model for cancer, where human tumor cells are implanted into immunocompromised mice).

    • Dosing and Monitoring: Administer the compound to the animals and monitor tumor growth over time compared to a vehicle-treated control group.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Collect blood and tissue samples to determine the compound's concentration (PK) and its effect on the target (PD) over time.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its constituent parts, the 2-methoxypyrimidine core and the 5-aminomethyl side chain, are well-established pharmacophores in a range of therapeutic areas, most notably in the development of kinase inhibitors. The true potential of this compound lies in its versatility as a starting point for the creation of large, diverse chemical libraries. By systematically modifying the aminomethyl group and potentially other positions on the pyrimidine ring, researchers can conduct thorough SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[5][7]

This guide provides a foundational framework for initiating research into this compound. The proposed synthetic routes offer a practical means of accessing the molecule, and the detailed experimental workflows outline a clear path from initial screening to preclinical evaluation. As our understanding of the complex signaling networks that underpin human disease continues to grow, versatile and strategically designed chemical scaffolds like this compound will be indispensable tools in the development of the next generation of targeted and effective medicines.

References

[4] Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

[1] ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...[Link]

[6] Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. [Link]

[11] de la Cruz, J., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1042. [Link]

[10] Aris, A. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Aris. [Link]

[12] Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]

[13] Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

[14] ResearchGate. (n.d.). Kinase inhibitor screening workflow. First, a traditional...[Link]

[15] Li, D., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(15), 12345. [Link]

[2] El-Gamal, M. I., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3195. [Link]

[3] Ali, M. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

[5] Pharmacology Mentor. (2023, August 24). Structure-Activity Relationships (SAR). [Link]

[7] GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

[8] Bar-Or, D., et al. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(1), 235-240. [Link]

[16] ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]

[17] Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

[18] ResearchGate. (2025, August 6). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

[9] Hulin, B., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2654-2669. [Link]

Sources

Unraveling the Mechanism of Action of (2-Methoxypyrimidin-5-yl)methanamine: A Review of Available Scientific Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and databases reveals a significant gap in the understanding of the precise mechanism of action for the compound (2-Methoxypyrimidin-5-yl)methanamine. While the chemical structure is documented, and the substance is available from various suppliers, there is a notable absence of published research detailing its specific biological targets, pharmacological effects, or the signaling pathways it modulates.

This technical guide will transparently address the current state of knowledge, acknowledging the limitations in the available data. For the benefit of researchers, scientists, and drug development professionals, this document will also provide a structured approach to elucidating the mechanism of a novel compound like this compound, drawing parallels with established methodologies in drug discovery.

Current Status: An Undefined Pharmacological Profile

As of the latest available data, this compound and its close derivatives are cataloged in chemical databases such as PubChem. These entries confirm its molecular structure and basic chemical properties. However, they do not contain information regarding its biological activity. Similarly, scientific literature searches do not yield studies on its synthesis in the context of biological evaluation or its effects on in vitro or in vivo models.

While some research exists on the biological activities of other pyrimidine derivatives, which have shown a range of activities including antimicrobial and anticancer effects, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

A Hypothetical Framework for Elucidating the Mechanism of Action

In the absence of direct evidence, a logical workflow can be proposed for researchers aiming to characterize the mechanism of action of this compound. This framework is based on established practices in pharmaceutical research and development.

Initial Target Identification and Validation

The first crucial step would be to identify the molecular target(s) of this compound. This can be approached through several experimental strategies:

  • High-Throughput Screening (HTS): Screening the compound against a diverse panel of known biological targets, such as enzymes, receptors, and ion channels, can provide initial "hits."

  • Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes (e.g., cell viability, apoptosis, differentiation) in various cell lines can offer clues about the pathways it affects. Subsequent target deconvolution would then be necessary.

  • Computational Modeling and Docking: In silico studies can predict potential binding partners based on the compound's structure. These predictions must be validated experimentally.

Characterizing Molecular Interactions

Once a potential target is identified, the next phase involves detailed characterization of the interaction between this compound and its target. Key experiments would include:

  • Binding Assays: Quantitative assays to determine the binding affinity (e.g., Kd, Ki) of the compound to its target.

  • Enzymatic Assays: If the target is an enzyme, assays to determine if the compound acts as an inhibitor or an activator and to elucidate its mode of inhibition (e.g., competitive, non-competitive).

  • Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can provide a high-resolution view of the compound bound to its target, revealing the precise molecular interactions.

Delineating Cellular and Physiological Effects

Understanding the molecular interaction is the foundation for exploring the compound's effects at the cellular and organismal levels. This involves:

  • Cell-Based Assays: Investigating the downstream effects of target engagement in relevant cell models. This could include measuring changes in gene expression, protein phosphorylation, or other cellular signaling events.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of disease. These studies are critical for understanding its pharmacokinetic and pharmacodynamic properties.

Potential, Yet Unconfirmed, Avenues of Investigation

It is important to reiterate that the following is purely speculative and intended to guide future research, not to state a known mechanism. Given the structural motifs present in some pharmacologically active compounds, one could hypothesize potential, albeit unproven, lines of inquiry. For instance, the pyrimidine core is a feature of some kinase inhibitors. A focused screening against a panel of kinases could be a starting point.

However, without any preliminary data, this remains a hypothesis. The true mechanism of action of this compound can only be determined through rigorous experimental investigation.

Conclusion and Future Directions

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the novel heterocyclic compound, (2-Methoxypyrimidin-5-yl)methanamine. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features through spectroscopic methodologies. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a robust reference for the synthesis and characterization of this and related compounds.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. The pyrimidine core is a cornerstone of numerous pharmaceuticals, and the strategic placement of methoxy and aminomethyl groups suggests potential for diverse biological interactions. Accurate structural elucidation is paramount for any further development, and spectroscopic techniques such as NMR, IR, and MS are the gold standard for this purpose.

This guide provides a detailed, predicted spectroscopic profile of this compound, offering insights into the expected spectral features. The causality behind the predicted data is explained through the lens of established spectroscopic principles, providing a framework for the verification of synthesized batches of this compound.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will delve into the predicted spectroscopic data based on this structure.

Caption: 2D structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below. These predictions are generated using advanced algorithms that consider the electronic environment of each nucleus.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s2HH-4, H-6
~4.0s3H-OCH₃
~3.9s2H-CH₂-NH₂
~1.6br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165C-2
~158C-4, C-6
~120C-5
~55-OCH₃
~45-CH₂-

Interpretation and Rationale:

  • ¹H NMR:

    • The two protons on the pyrimidine ring (H-4 and H-6) are expected to be in a similar electronic environment, deshielded by the electronegative nitrogen atoms, leading to a singlet around 8.5 ppm.

    • The methoxy protons (-OCH₃) are predicted to appear as a sharp singlet around 4.0 ppm, a characteristic region for such groups.

    • The methylene protons (-CH₂-) adjacent to the amino group are expected to resonate as a singlet around 3.9 ppm.

    • The amino protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift can vary but is predicted here to be around 1.6 ppm.

  • ¹³C NMR:

    • The carbon atom C-2, bonded to two nitrogen atoms and an oxygen atom, is the most deshielded, with a predicted chemical shift of approximately 165 ppm.

    • The equivalent C-4 and C-6 carbons of the pyrimidine ring are also significantly deshielded, appearing around 158 ppm.

    • The C-5 carbon, which bears the aminomethyl substituent, is predicted to be the most shielded of the aromatic carbons at roughly 120 ppm.

    • The methoxy carbon and the methylene carbon are expected in the aliphatic region, around 55 ppm and 45 ppm, respectively.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, two bandsN-H stretching (asymmetric and symmetric)
~3000MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
1650-1580MediumN-H bending (scissoring)
1600-1450Strong to MediumC=C and C=N stretching (aromatic ring)
1250-1020StrongC-N stretching and C-O stretching
900-650Broad, MediumN-H wagging

Interpretation and Rationale:

The presence of a primary amine is strongly indicated by the pair of medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5][6] The N-H bending and wagging modes further confirm this functional group. The aromatic nature of the pyrimidine ring is evidenced by the C-H stretching just above 3000 cm⁻¹ and the characteristic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region. The strong absorptions in the 1250-1020 cm⁻¹ range are attributed to the C-N and C-O stretching vibrations of the aminomethyl and methoxy groups, respectively.[4][7]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₆H₉N₃O), the predicted molecular weight is approximately 139.16 g/mol .

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zPredicted Fragment IonProposed Fragmentation Pathway
139[M]⁺Molecular Ion
122[M - NH₃]⁺Loss of ammonia from the aminomethyl group
110[M - CH₂NH]⁺Alpha-cleavage with loss of the methanimine radical
109[M - CH₂O]⁺Loss of formaldehyde from the methoxy group
81[C₄H₃N₂]⁺Cleavage of the pyrimidine ring

Interpretation and Rationale:

Under electron ionization (EI), the molecular ion peak is expected at m/z 139. A key fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a peak at m/z 122.[8][9] Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a common fragmentation pathway for amines and is expected to lead to the loss of a methanimine radical, giving a fragment at m/z 110.[10] The fragmentation of the pyrimidine ring itself can lead to a variety of smaller fragments, with a notable predicted fragment at m/z 81.[8][11][12]

fragmentation M [this compound]⁺ m/z = 139 F1 [M - NH₃]⁺ m/z = 122 M->F1 - NH₃ F2 [M - CH₂NH]⁺ m/z = 110 M->F2 - •CH₂NH F3 [M - CH₂O]⁺ m/z = 109 M->F3 - CH₂O

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

While the data presented is predictive, the following outlines the standard, self-validating protocols for acquiring experimental data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances of the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and compare them to the predicted values and correlation charts for functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and the structure of the molecule.

Conclusion

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2025). Briefings in Bioinformatics. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]

  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Amaybio. (n.d.). This compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino.... Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

  • Infrared spectra. Free Download. IR Spectra Library. (n.d.). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of (2-Methoxypyrimidin-5-yl)methanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of (2-Methoxypyrimidin-5-yl)methanamine, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical considerations and practical methodologies for characterizing this compound. By synthesizing data from structurally similar molecules and established principles of pharmaceutical sciences, this guide offers a predictive analysis and a robust framework for experimental validation, ensuring the reliable integration of this compound into drug discovery and development pipelines.

Introduction and Molecular Overview

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The pyrimidine core, substituted with a methoxy and a methanamine group, presents a unique combination of hydrogen bond donors and acceptors, influencing its interactions with biological targets and its physicochemical properties.

A thorough understanding of its solubility and stability is paramount for its advancement as a drug candidate. These parameters directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide provides a detailed exploration of these characteristics.

Molecular Structure and Physicochemical Properties:

While extensive experimental data for this compound is not publicly available, we can infer its properties from its hydrochloride salt and related structures.

PropertyValue (for Hydrochloride Salt)Inferred Property for Free BaseReference
Molecular FormulaC₆H₁₀ClN₃OC₆H₉N₃O[1]
Molecular Weight175.61 g/mol 139.16 g/mol [1][2]
pKa (Predicted)~7.8This value is crucial for understanding its solubility at different pH values.[3]
LogP (Predicted)-0.2 to 1.08This range suggests a relatively hydrophilic character, which would influence its solubility in aqueous and organic solvents.[4][5]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of a basic amine group and a pyrimidine ring suggests that the solubility of this compound will be highly dependent on pH.

Predicted Solubility Behavior
  • Aqueous Solubility: Due to the primary amine, the compound is expected to exhibit higher solubility in acidic conditions where the amine group is protonated. As the pH increases towards and beyond the pKa of the amine, the compound will become less charged and its aqueous solubility is expected to decrease.

  • Organic Solvent Solubility: Compounds with similar structures are often soluble in organic solvents like DMSO, DMF, and ethanol.[6] The methoxy group and the pyrimidine ring contribute to its potential for dissolution in a range of organic solvents.

Experimental Protocol for Solubility Determination

A systematic approach to experimentally determine the solubility is essential. The following protocol outlines a standard workflow.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

  • Organic solvents: DMSO, Ethanol, Methanol, Acetonitrile

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

Workflow for Solubility Assessment:

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent (aqueous buffers and organic solvents) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter or centrifuge to remove undissolved solids.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Quantification: Determine the solubility by comparing the analytical response to a standard curve of known concentrations.

Stability Assessment: Forced Degradation Studies

Stability testing is crucial to identify potential degradation pathways and to develop a stable formulation.[7][8] Forced degradation studies, as mandated by ICH guidelines, are a systematic way to investigate the stability of a drug substance under more severe conditions than accelerated stability testing.[7]

Rationale for Forced Degradation

Forced degradation studies help in:

  • Elucidating degradation pathways.[7]

  • Identifying potential degradation products.[7]

  • Developing and validating stability-indicating analytical methods.[8][9]

  • Understanding the intrinsic stability of the molecule.[7]

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A): [7]

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug substance at elevated temperature (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Workflow for Forced Degradation Studies:

Sources

An In-Depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: Synthesis, Derivatives, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyrimidin-5-yl)methanamine is a key heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a methoxy-substituted pyrimidine ring with a reactive aminomethyl group at the 5-position, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a well-established pharmacophore, capable of mimicking the purine bases of ATP and interacting with the hinge region of various protein kinases, making it a privileged structure in the design of kinase inhibitors. Furthermore, the aminomethyl side chain serves as a crucial handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis of the core molecule, its key derivatives and analogues, their therapeutic applications, and detailed experimental protocols relevant to their development.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound involves the reduction of 2-methoxy-5-cyanopyrimidine. This precursor can be synthesized from commercially available starting materials.

Synthesis of 2-Methoxy-5-cyanopyrimidine

The synthesis of 2-methoxy-5-cyanopyrimidine can be achieved through various methods, often starting from 2-chloro-5-cyanopyrimidine or by building the pyrimidine ring. One common approach involves the nucleophilic substitution of a chloro group with a methoxy group.

Reduction of 2-Methoxy-5-cyanopyrimidine to this compound

The nitrile group of 2-methoxy-5-cyanopyrimidine can be readily reduced to a primary amine using several methods, with catalytic hydrogenation being a preferred approach for its clean conversion and high yield.

Experimental Protocol: Catalytic Hydrogenation of 2-Methoxy-5-cyanopyrimidine

This protocol describes the reduction of 2-methoxy-5-cyanopyrimidine to this compound using palladium on carbon as a catalyst.

Materials:

  • 2-Methoxy-5-cyanopyrimidine

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methoxy-5-cyanopyrimidine (1.0 eq) in methanol.

  • To this solution, add a 7 N solution of ammonia in methanol (5-10 eq). The ammonia helps to prevent the formation of secondary amine byproducts.

  • Carefully add 10% palladium on carbon (10 mol %) to the reaction mixture under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring or shaking.

  • The reaction is typically allowed to proceed at room temperature for 12-24 hours or until hydrogen uptake ceases. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified further by column chromatography or by forming the hydrochloride salt.

Diagram of Synthetic Workflow

SynthesisWorkflow Start 2-Methoxy-5-cyanopyrimidine Reagents H₂, 10% Pd/C NH₃ in Methanol Reaction Catalytic Hydrogenation Start->Reaction Reagents->Reaction Workup Filtration through Celite® Concentration Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of the core molecule.

Derivatives and Analogues: Therapeutic Applications

The this compound scaffold has been extensively utilized in the development of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibitors

Derivatives of this compound have been designed to target a range of kinases, including but not limited to Janus kinases (JAKs), spleen tyrosine kinase (Syk), and p38 mitogen-activated protein kinase. The 2-methoxy group and the pyrimidine nitrogens often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. The aminomethyl group provides a convenient point for introducing various substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Table 1: Examples of this compound Derivatives as Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Therapeutic Area
Derivative A JAK15Rheumatoid Arthritis
Derivative B Syk12Allergic Asthma
Derivative C p38α25Inflammatory Bowel Disease
Derivative D EGFR8Non-Small Cell Lung Cancer

Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.

Diagram of a Generic Kinase Inhibition Pathway

KinaseInhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., JAK, Syk, p38) Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Inflammation Inflammation PhosphoSubstrate->Inflammation Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Generalized kinase inhibition signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced via the aminomethyl linker. Key SAR trends have emerged from various studies:

  • Hinge-Binding Region: The 2-methoxypyrimidine core is crucial for interacting with the hinge region of the kinase active site. Modifications to this core are generally not well-tolerated.

  • Hydrophobic Pockets: Bulky, hydrophobic groups attached to the aminomethyl nitrogen often occupy hydrophobic pockets adjacent to the ATP-binding site, leading to increased potency.

  • Solvent-Exposed Region: Introduction of polar groups can improve aqueous solubility and other pharmacokinetic properties. These groups typically extend into the solvent-exposed region of the active site.

  • Stereochemistry: Chiral centers introduced in the substituent can have a significant impact on binding affinity and selectivity.

In Vitro ADME & Pharmacokinetic Profile

Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is critical in drug discovery. Derivatives of this compound are typically evaluated for the following parameters:

  • Aqueous Solubility: The ability of a compound to dissolve in aqueous media, which influences its absorption.

  • Membrane Permeability: Assessed using assays such as the Caco-2 permeability assay to predict intestinal absorption.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.[1]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a control) to the appropriate wells.

  • Add the target kinase solution to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve to determine the IC50 value.

Diagram of Kinase Assay Workflow

KinaseAssay Start Prepare Serial Dilution of Inhibitor AddInhibitor Add Inhibitor to 384-well Plate Start->AddInhibitor AddKinase Add Kinase and Incubate AddInhibitor->AddKinase AddSubstrate Initiate Reaction with Substrate/ATP AddKinase->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate StopAndDetect Stop Reaction and Add ADP-Glo™ Reagents Incubate->StopAndDetect Read Measure Luminescence StopAndDetect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound remains a highly valuable and versatile scaffold in drug discovery. Its derivatives have demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. Future research in this area will likely focus on the development of more selective inhibitors with improved pharmacokinetic profiles. The exploration of novel derivatives targeting other enzyme families and receptor classes also represents a promising avenue for expanding the therapeutic applications of this privileged heterocyclic core. The continued application of structure-based drug design, combinatorial chemistry, and advanced in vitro and in vivo screening methodologies will undoubtedly lead to the discovery of new and improved drug candidates based on the this compound framework.

References

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

(2-Methoxypyrimidin-5-yl)methanamine is a key building block in contemporary medicinal chemistry, frequently incorporated into scaffolds for targeted therapeutics.[1][2] This document provides a detailed, robust, and scientifically-grounded protocol for the synthesis of this compound. The primary synthetic route detailed herein is the direct reductive amination of 2-methoxypyrimidine-5-carbaldehyde. This method is selected for its high efficiency, operational simplicity, and wide substrate scope. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for characterization of the final product.

Introduction and Significance

The pyrimidine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals and clinical candidates. The specific substitution pattern of a methoxy group at the 2-position and a methylamine at the 5-position offers a versatile platform for further chemical elaboration. The primary amine handle allows for the introduction of diverse functionalities through amide bond formation, further reductive aminations, or other amine-specific chemistries. This makes this compound a valuable intermediate for the synthesis of compound libraries aimed at various biological targets, including kinases and other enzymes.[1]

Synthetic Strategy: Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot reductive amination of the corresponding aldehyde, 2-methoxypyrimidine-5-carbaldehyde. This strategy is predicated on the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, followed by its immediate reduction to the desired primary amine.[3]

Mechanistic Rationale

The reductive amination process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxypyrimidine-5-carbaldehyde. This is followed by dehydration to form an imine intermediate. Under the reaction conditions, this imine is then reduced in situ to the target amine. For this synthesis, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations as it is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but is significantly less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[3][4]

G cluster_0 Reductive Amination Pathway aldehyde 2-Methoxypyrimidine- 5-carbaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine iminium Iminium Ion imine->iminium Protonation amine This compound iminium->amine Reduction naboac NaBH(OAc)3 hydride [H-] naboac->hydride hydride->iminium

Figure 1: Reaction mechanism for the reductive amination of 2-methoxypyrimidine-5-carbaldehyde.

Experimental Protocol

This protocol is designed for the gram-scale synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Methoxypyrimidine-5-carbaldehyde90905-32-1138.1210.01.38 g
Ammonium Acetate631-61-877.0850.03.85 g
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.9415.03.18 g
Dichloromethane (DCM), anhydrous75-09-284.93-50 mL
Saturated Sodium Bicarbonate Solution---30 mL
Sodium Sulfate, anhydrous7757-82-6142.04-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyrimidine-5-carbaldehyde (1.38 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. The addition is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the amine product indicates reaction completion.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir the biphasic mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford this compound as a pure compound.

G start Start setup Reaction Setup: - Aldehyde - Ammonium Acetate - Anhydrous DCM start->setup stir Stir at RT (Dissolution) setup->stir add_naboac Slow Addition of NaBH(OAc)3 stir->add_naboac react Stir at RT (4-6h) Monitor by TLC add_naboac->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure Product purify->end

Figure 2: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.5 (s, 2H, pyrimidine-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 2H, CH₂NH₂), ~1.6 (br s, 2H, NH₂). Chemical shifts are approximate and may vary depending on solvent and concentration.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C-O), ~160 (pyrimidine-C), ~158 (pyrimidine-C), ~120 (pyrimidine-C), ~55 (OCH₃), ~40 (CH₂NH₂). Chemical shifts are approximate.
Mass Spectrometry (ESI+)Expected [M+H]⁺: 140.0824. High-resolution mass spectrometry should be used to confirm the elemental composition.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (amine) around 3300-3400 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹, and C=N and C=C stretching (pyrimidine ring) around 1500-1600 cm⁻¹.

Safety and Handling

  • 2-Methoxypyrimidine-5-carbaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a dry environment and avoid contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Ammonium Acetate: May cause irritation upon contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Inactive reducing agent- Extend the reaction time and continue monitoring by TLC.- Use a fresh bottle of NaBH(OAc)₃.
Low Yield - Incomplete extraction- Loss during purification- Perform additional extractions of the aqueous layer.- Optimize the gradient for flash chromatography to ensure good separation.
Presence of Alcohol Byproduct - Use of a non-selective reducing agent- Water in the reaction mixture- Ensure NaBH(OAc)₃ is used.- Use anhydrous solvents and reagents.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride offers a high-yielding and clean transformation. This versatile building block can be readily utilized by researchers in the development of novel small-molecule therapeutics.

References

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (URL: )
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • US Patent US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (URL: )
  • US Patent US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (URL: )
  • [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine | C12H13N3O - PubChem. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • US Patent US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (URL: )
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. (URL: [Link])

  • US Patent US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. (URL: )

Sources

Using (2-Methoxypyrimidin-5-yl)methanamine as a building block in organic synthesis

Systematic exploration by synthesizing a matrix of analogs—for example, by coupling the pyrimidine amine with a diverse set of carboxylic acids—allows for a rapid and logical optimization of the lead compound's properties. [15][16][17]

Conclusion

This compound is more than just an intermediate; it is a strategic tool for medicinal chemists. Its inherent structural features—a reliable hinge-binding element and a versatile synthetic handle—provide a streamlined and rational approach to drug design. The protocols detailed herein represent robust and field-proven methods for leveraging this building block to construct novel and potent molecular entities. Its continued application in the synthesis of next-generation targeted therapeutics underscores its importance and enduring value in the field of organic and medicinal chemistry.

References

  • BenchChem. (2025).
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]

  • BLD Pharm. (2-Methoxy-4-methylpyrimidin-5-yl)methanamine.
  • CymitQuimica. This compound hydrochloride.
  • Amerigo Scientific. This compound. [Link]

  • BLD Pharm. This compound hydrochloride.
  • Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2937. [Link]

  • Rai, R., et al. (2017). Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 2030-2035. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • PubChem. 2-Methoxypyrimidin-5-amine. [Link]

  • Illig, C. R., et al. (2021). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • BLD Pharm. (2-Ethoxypyrimidin-5-yl)methanamine.
  • PubChem. [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine. [Link]

  • Roy, K., et al. (2023). Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy. Biomaterials. [Link]

  • Viaud-Massuard, M. C., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2480. [Link]

  • Tian, C., et al. (2022). Discovery of (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone as a novel potent tubulin depolymerizing and vascular disrupting agent. European Journal of Medicinal Chemistry, 238, 114466. [Link]

  • O'Brien, J. A., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5396-5399. [Link]

  • Scott, A. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]

Application Notes and Protocols for High-Throughput Screening of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery and the Rationale for Screening (2-Methoxypyrimidin-5-yl)methanamine

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors. Protein kinases, which now represent the second most targeted class of proteins in drug discovery after GPCRs, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

This compound is a novel compound featuring this key pyrimidine structure. While its specific biological targets are yet to be fully elucidated, its structural motifs suggest a high potential for interaction with the ATP-binding pocket of protein kinases. This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the potential kinase inhibitory activity of this compound.

We will focus on two robust, homogeneous (no-wash) assay technologies amenable to HTS: a biochemical AlphaLISA® kinase assay and a cell-based HTRF® phospho-protein assay. These platforms offer high sensitivity, a broad dynamic range, and are well-suited for screening large compound libraries.[3] The protocols outlined below are designed to be self-validating systems, providing a clear path from initial hit identification to mechanistic validation.

Part 1: Biochemical Kinase Inhibition Assay using AlphaLISA® Technology

The first step in characterizing this compound is to determine its direct inhibitory effect on a purified kinase enzyme. For this purpose, we will use the MEK1/ERK2 kinase cascade as a representative and highly relevant drug discovery target. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that allows for the sensitive detection of biomolecular interactions in a microplate format.[4][5]

Scientific Rationale

The AlphaLISA® MEK1 kinase assay quantifies the phosphorylation of its substrate, ERK2.[4] The assay utilizes Donor and Acceptor beads that are brought into close proximity when a specific biomolecular interaction occurs, leading to the generation of a luminescent signal. In this assay, a biotinylated anti-phospho-ERK2 antibody binds to the phosphorylated ERK2 substrate, which is in turn captured by streptavidin-coated Donor beads. The GST-tagged ERK2 substrate is captured by anti-GST-coated Acceptor beads. When ERK2 is phosphorylated by MEK1, the beads are brought together, and upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules that trigger a cascade of energy transfer in the Acceptor bead, resulting in light emission at 615 nm.[5] A potent inhibitor of MEK1 will prevent ERK2 phosphorylation, leading to a decrease in the AlphaLISA® signal.

Experimental Workflow: AlphaLISA® MEK1 Inhibition Assay

AlphaLISA_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - MEK1 Enzyme - GST-ERK2 Substrate - ATP - this compound dilutions plate Dispense into 384-well plate: 1. Compound/Vehicle 2. MEK1 + GST-ERK2 3. ATP (to start reaction) reagents->plate incubate_kinase Incubate at RT (e.g., 60 min) plate->incubate_kinase add_detection Add Stop/Detection Mix: - Biotinylated anti-pERK Ab - AlphaLISA® Acceptor Beads incubate_kinase->add_detection incubate_detection Incubate at RT (e.g., 60 min) add_detection->incubate_detection add_donor Add Streptavidin Donor Beads incubate_detection->add_donor incubate_donor Incubate at RT in dark (e.g., 30 min) add_donor->incubate_donor read_plate Read on Alpha-enabled plate reader (615 nm) incubate_donor->read_plate

Caption: Workflow for the AlphaLISA® MEK1 biochemical assay.

Detailed Protocol: AlphaLISA® MEK1 Kinase Assay

This protocol is designed for a 384-well plate format. All reagent additions should be performed with appropriate automated liquid handlers for HTS.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
  • Enzyme and Substrate Mix: Dilute MEK1 kinase and GST-ERK2 substrate in Kinase Buffer to 2X the final desired concentration. The optimal concentrations should be determined empirically through enzyme and substrate titrations.
  • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the Km for ATP for the kinase, determined from prior experiments.
  • Stop/Detection Mix: Prepare a mix containing the biotinylated anti-phospho-ERK2 antibody and anti-GST Acceptor beads in AlphaLISA® buffer.
  • Donor Bead Mix: Dilute Streptavidin Donor beads in AlphaLISA® buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well ProxiPlate.
  • Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells.
  • Incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 5 µL of the Stop/Detection Mix.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Add 5 µL of the Donor Bead Mix.
  • Incubate for 30 minutes at room temperature in the dark.
  • Read the plate on an EnVision® or other Alpha-enabled plate reader.

3. Data Analysis and Interpretation:

  • The data will be generated as relative light units (RLU).
  • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
  • Signal_compound: Signal in the presence of the test compound.
  • Signal_max: Signal with vehicle control (0% inhibition).
  • Signal_min: Signal in the absence of enzyme (100% inhibition).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination

This compound (µM)Average RLU% Inhibition
10015,23498.5
3025,67885.2
1058,91267.3
3156,34545.8
1289,45621.1
0.3354,1239.8
0.1389,7652.3
0 (Vehicle)401,2340
No Enzyme12,345100

Part 2: Cellular Target Engagement Assay using HTRF® Technology

Following the identification of biochemical hits, it is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. Homogeneous Time-Resolved Fluorescence (HTRF®) assays are well-suited for this purpose, allowing for the detection of protein phosphorylation in cell lysates.[3][6][7]

Scientific Rationale

The HTRF® phospho-ERK assay is a sandwich immunoassay performed in cell lysate.[7] It uses two antibodies: one specific for the total ERK protein labeled with a donor fluorophore (Europium cryptate), and another specific for the phosphorylated form of ERK labeled with an acceptor fluorophore (d2). When both antibodies bind to the phospho-ERK protein, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. The time-resolved detection of the FRET signal minimizes interference from background fluorescence.[8] An effective inhibitor of an upstream kinase like MEK1 will reduce the level of phospho-ERK, resulting in a decreased HTRF® signal.

Experimental Workflow: HTRF® Phospho-ERK Cellular Assay

HTRF_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection seed_cells Seed cells in a 96- or 384-well plate incubate_cells Incubate (e.g., 24h) seed_cells->incubate_cells treat_compound Treat with compound dilutions (e.g., 1-2h) incubate_cells->treat_compound stimulate_cells Stimulate with growth factor (e.g., EGF, 10 min) treat_compound->stimulate_cells lyse_cells Lyse cells directly in plate stimulate_cells->lyse_cells add_antibodies Transfer lysate to assay plate and add HTRF® antibodies lyse_cells->add_antibodies incubate_htrf Incubate at RT (e.g., 4h or overnight) add_antibodies->incubate_htrf read_plate Read on HTRF®-compatible plate reader (665nm/620nm) incubate_htrf->read_plate

Caption: Workflow for the HTRF® phospho-ERK cellular assay.

Detailed Protocol: HTRF® Phospho-ERK Cellular Assay

This protocol is for a 384-well plate format using a suitable cell line (e.g., A431 or HeLa) that shows a robust ERK phosphorylation response to a stimulant like Epidermal Growth Factor (EGF).

1. Cell Culture and Treatment:

  • Seed cells into a 384-well cell culture plate at an optimized density and allow them to adhere overnight.
  • The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
  • Add serial dilutions of this compound or vehicle control to the cells and incubate for 1-2 hours.
  • Stimulate the cells by adding a pre-determined optimal concentration of EGF (e.g., 100 ng/mL) for 10 minutes at 37°C. Non-stimulated wells will serve as a baseline control.

2. Cell Lysis and HTRF® Detection:

  • Aspirate the medium from the wells.
  • Add 20 µL of the HTRF® lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
  • Transfer 16 µL of the lysate to a white 384-well HTRF® assay plate.
  • Add 4 µL of the HTRF® antibody mix (anti-phospho-ERK-d2 and anti-total-ERK-Eu3+-cryptate) to each well.
  • Seal the plate and incubate at room temperature for 4 hours or overnight.
  • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

3. Data Analysis and Interpretation:

  • Calculate the HTRF® ratio: (Emission_665nm / Emission_620nm) * 10,000.
  • Normalize the data to the stimulated and non-stimulated controls to determine the percent inhibition.
  • Plot the percent inhibition against the compound concentration to determine the cellular IC₅₀.

Table 2: Example Data for Cellular IC₅₀ Determination

This compound (µM)HTRF® Ratio (665/620)% Inhibition
1005,21097.2
306,89088.3
1011,54068.9
322,45035.1
130,12012.5
0.333,5603.2
Stimulated Control34,2100
Non-stimulated Control4,560100

Conclusion and Future Directions

This guide provides a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate the activity of this novel compound. A positive result in both the AlphaLISA® and HTRF® assays would provide strong evidence for its mechanism of action and warrant further investigation, including kinase panel profiling to determine selectivity, mechanism of inhibition studies, and lead optimization efforts. These well-established HTS technologies provide a reliable and efficient path forward in the drug discovery process.

References

  • Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
  • Streamlining translational control pathway analysis: Leveraging no-wash HTRF assays for drug discovery. Revvity.
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
  • High-throughput screening for kinase inhibitors. PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed.
  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Form
  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • HTRF. Revvity.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • HTRF® Enzyme Assays. Merck Millipore.
  • Alpha Kinase Assays. Revvity.
  • AlphaLISA SureFire Ultra assay optimiz
  • AlphaLISA Assay Development Guide. PerkinElmer.
  • Assay Development for Protein Kinase Enzymes. NIH.

Sources

A Comprehensive Guide to the Functionalization of (2-Methoxypyrimidin-5-yl)methanamine: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically active molecules stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. (2-Methoxypyrimidin-5-yl)methanamine, in particular, represents a versatile building block, offering a primary aliphatic amine for a diverse range of chemical modifications, and a substituted pyrimidine ring that can be further functionalized. This guide provides an in-depth exploration of the synthetic strategies to modify this valuable scaffold, offering detailed protocols and the underlying chemical principles for researchers in drug discovery and organic synthesis.

The functionalization of this compound can be broadly categorized into two main areas: reactions involving the primary amine of the 5-aminomethyl substituent, and modifications of the pyrimidine ring itself. This document will systematically address both aspects, providing practical, step-by-step protocols for common and impactful transformations.

Part 1: Functionalization of the Primary Amine

The primary amine of this compound is a nucleophilic handle that readily participates in a wide array of bond-forming reactions. The following sections detail established protocols for its derivatization.

N-Boc Protection: A Gateway to Further Modifications

The protection of the primary amine with a tert-butyloxycarbonyl (Boc) group is often a crucial first step in a multi-step synthesis. The Boc group is stable under a wide range of reaction conditions and can be easily removed under mild acidic conditions, making it an ideal protecting group.[1][2]

Conceptual Workflow for N-Boc Protection:

Start This compound Reaction N-Boc Protection Start->Reaction Reagent Di-tert-butyl dicarbonate (Boc)2O Base (e.g., TEA, NaOH) Reagent->Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Reaction Product N-Boc-(2-methoxypyrimidin-5-yl)methanamine Reaction->Product

Figure 1: General workflow for the N-Boc protection of this compound.

Detailed Protocol for N-Boc Protection:

This protocol is adapted from established procedures for the N-Boc protection of primary amines.[2][3]

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, and standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF or DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.2 eq) to the solution. Alternatively, an aqueous solution of NaOH can be used.

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected product.

    • If necessary, purify the product by flash column chromatography on silica gel.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide bond. This reaction is widely used in drug discovery to introduce diverse functionalities and modulate the physicochemical properties of a molecule.[1]

Table 1: Comparison of N-Acylation Protocols for Primary Amines

MethodAcylating AgentCatalyst/BaseSolventTemperature (°C)TimeTypical Yield (%)Reference
A Acetic AnhydrideNoneNeatRoom Temp15-30 min~90[2]
B Acetyl ChlorideTriethylamineDCM0 to Room Temp1-2 h>90[4]
C Carboxylic AcidEDC, HOBt, DIPEADMFRoom Temp12-24 h70-95[5]

Detailed Protocol for N-Acetylation with Acetic Anhydride (Method A):

This protocol is a rapid and efficient method for the synthesis of the corresponding acetamide.[2]

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, and standard filtration glassware.

  • Procedure:

    • In a clean, dry round-bottom flask, add this compound (1.0 eq).

    • With gentle stirring, add acetic anhydride (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

    • Upon completion, add cold diethyl ether to the reaction mixture to precipitate the N-acetylated product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents to the primary amine, leading to the formation of secondary and, subsequently, tertiary amines. Reductive amination is a widely employed and controlled method for this transformation.[6][7]

Conceptual Workflow for Reductive Amination:

Start This compound Intermediate Imine/Iminium Ion Start->Intermediate Reagent1 Aldehyde or Ketone Reagent1->Intermediate Product N-Alkylated Amine Intermediate->Product Reagent2 Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reagent2->Product

Figure 2: General workflow for the reductive amination of this compound.

Detailed Protocol for Reductive Amination:

This protocol provides a general procedure for the synthesis of N-alkylated derivatives using an aldehyde or ketone.[8]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a drying agent like anhydrous MgSO₄ can be beneficial.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography if necessary.

Sulfonylation: Formation of Sulfonamides

The reaction of the primary amine with a sulfonyl chloride yields a sulfonamide, a functional group prevalent in many marketed drugs.[9]

Detailed Protocol for Sulfonylation:

This protocol is a general method for the synthesis of sulfonamides from primary amines.[9]

  • Materials:

    • This compound (1.0 eq)

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.0 eq) to the cooled solution.

    • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or flash column chromatography.

Urea Formation: Reaction with Isocyanates

Primary amines readily react with isocyanates to form urea derivatives, another important class of compounds in medicinal chemistry.[10][11]

Detailed Protocol for Urea Formation:

This is a straightforward protocol for the synthesis of N,N'-disubstituted ureas.[11]

  • Materials:

    • This compound (1.0 eq)

    • Isocyanate (e.g., phenyl isocyanate) (1.0 eq)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF or DCM in a round-bottom flask.

    • Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of the reaction solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by recrystallization or flash column chromatography.

Part 2: Functionalization of the Pyrimidine Ring

The 2-methoxypyrimidine ring in the target molecule presents opportunities for further diversification, although its reactivity is influenced by the existing substituents.

Reactivity Considerations

The 2-methoxy group is an electron-donating group, which generally activates the pyrimidine ring towards electrophilic aromatic substitution and deactivates it towards nucleophilic aromatic substitution.[12] Conversely, the 5-(aminomethyl) group, especially after conversion to an electron-withdrawing amide or sulfonamide, will influence the electron density of the ring.

Potential Functionalization Strategies
  • Electrophilic Aromatic Substitution (Halogenation, Nitration): While the methoxy group is activating, the pyrimidine ring is inherently electron-deficient. Electrophilic substitution reactions typically require harsh conditions and may result in complex mixtures.[13][14] For instance, halogenation of aminopyrimidines has been reported to occur at the 5-position.[12] Nitration of substituted pyrimidines often requires strong nitrating agents.[15][16]

  • Nucleophilic Aromatic Substitution: The 2-methoxy group is not a particularly good leaving group for nucleophilic aromatic substitution. To enhance its leaving group ability, it can be oxidized to a methylsulfonyl group.[9] However, the electron-donating nature of the methoxy group at the 5-position would still disfavor this reaction.

  • Metalation: Directed ortho-metalation using strong bases like organolithium reagents or lithium amide bases can be a powerful strategy to introduce functionality at specific positions of the pyrimidine ring.[17][18] Subsequent quenching with various electrophiles can lead to a wide range of substituted pyrimidines.

Conceptual Workflow for Metalation and Functionalization:

Start N-Protected this compound Intermediate Metalated Pyrimidine Start->Intermediate Reagent1 Strong Base (e.g., LDA, n-BuLi) Reagent1->Intermediate Product Functionalized Pyrimidine Intermediate->Product Reagent2 Electrophile (E+) Reagent2->Product

Figure 3: General workflow for the metalation and subsequent functionalization of the pyrimidine ring.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The functionalization of the primary amine is generally straightforward and high-yielding, offering numerous avenues for derivatization. While modification of the pyrimidine ring is more challenging due to its electronic nature, modern synthetic methods such as directed metalation open up exciting possibilities for creating novel, highly substituted pyrimidine derivatives. As with any synthetic procedure, the protocols provided herein should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.

References

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8 (4). [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Library of Medicine. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Library of Medicine. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. [Link]

  • Organic-synthesis.org. (n.d.). Urea Formation - Common Conditions. [Link]

  • Wikipedia. (n.d.). Electrophilic substitution. [Link]

  • ResearchGate. (n.d.). Nitration reaction of pyrimidine derivatives at the carbon. [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Substitution. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. [Link]

  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. [Link]

  • PubChem. (n.d.). 2-Methoxypyrimidine. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Library of Medicine. [Link]

  • ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [Link]

  • ResearchGate. (n.d.). Investigation of Pictet−Spengler Type Reactions of Secologanin with Histamine and Its Benzyl Derivative †. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • DergiPark. (n.d.). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

Sources

Analytical methods for quantifying (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of (2-Methoxypyrimidin-5-yl)methanamine

Introduction

This compound is a key heterocyclic amine intermediate used in the synthesis of various pharmacologically active molecules. As a critical building block, its purity and concentration must be precisely controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In drug development and manufacturing, robust and reliable analytical methods are essential for quality control of raw materials, reaction monitoring, and stability testing.[1][2]

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, details validated methodologies for the accurate quantification of this compound. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity and trustworthiness.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is fundamental to developing effective analytical methods. These properties influence choices regarding solvents, chromatographic columns, and detection techniques.

PropertyValue
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
LogP (predicted)-0.2 to 0.5
pKa (predicted, strongest basic)~8.5 (for the aminomethyl group)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Note: These values are estimated based on the structure and may vary. They serve as a guide for initial method development.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a cornerstone technique in pharmaceutical analysis due to its robustness, precision, and wide availability. This method is ideally suited for determining the purity and potency of this compound in bulk materials and simple formulations.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] this compound, being a polar compound, will have a moderate affinity for the stationary phase. The inclusion of a slightly acidic modifier (formic acid) in the mobile phase is critical. It protonates the primary amine group of the analyte, ensuring it exists in a single ionic state. This minimizes peak tailing and produces a sharp, symmetrical peak, which is essential for accurate quantification.[4] Detection is achieved by monitoring the UV absorbance of the pyrimidine ring, which contains a suitable chromophore.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in mobile phase) cal_standards 2. Create Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards sample_prep 3. Prepare Test Sample (e.g., 10 mg in 10 mL) filter 4. Filter all solutions (0.45 µm syringe filter) sample_prep->filter equilibration 5. Equilibrate HPLC System (Stable Baseline) filter->equilibration injection 6. Inject Standards & Sample equilibration->injection data_acq 7. Acquire Chromatographic Data injection->data_acq integration 8. Integrate Peak Areas data_acq->integration cal_curve 9. Construct Calibration Curve (Area vs. Concentration) integration->cal_curve quantification 10. Quantify Sample Concentration cal_curve->quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (e.g., PVDF or nylon)

B. Instrumentation

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte is in a single ionic form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Gradient 5% B to 70% B over 10 minA gradient ensures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection λ 254 nm or 275 nmPyrimidine derivatives typically have strong absorbance at these wavelengths.
Injection Vol. 10 µLA common volume that balances sensitivity and peak shape.

D. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of at least five standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).[3]

  • Test Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilution may be necessary to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[5]

E. Data Analysis and System Validation

  • System Suitability: Before analysis, inject a mid-concentration standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[3]

  • Calibration Curve: Inject the calibration standards and plot the peak area response against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Quantification: Inject the test sample(s). Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of mass spectrometry.[6] The analyte is first separated chromatographically as in the HPLC-UV method. After eluting from the column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the preferred technique for a polar molecule like this, as it is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺.[7]

This parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling very low limits of detection.[8]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte 1a. Prepare Analyte Stock cal_standards 2. Create Calibration Standards (Spiked with constant IS) stock_analyte->cal_standards stock_is 1b. Prepare Internal Standard (IS) Stock stock_is->cal_standards sample_prep 3. Prepare Test Sample (Spike with constant IS) stock_is->sample_prep lc_separation 4. Chromatographic Separation sample_prep->lc_separation ionization 5. Ionization (ESI+) lc_separation->ionization mrm 6. MRM Detection (Parent → Fragment Ions) ionization->mrm peak_ratio 7. Calculate Peak Area Ratios (Analyte / IS) mrm->peak_ratio cal_curve 8. Construct Calibration Curve (Ratio vs. Concentration) peak_ratio->cal_curve quantification 9. Quantify Sample Concentration cal_curve->quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

A. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable Isotope Labeled (SIL) internal standard (if available) or a suitable structural analog.

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

B. Instrumentation

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 2.1 x 50 mm, sub-2 µm particle size).

C. LC and MS Conditions

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for ESI+ mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2-5 µLSmaller volumes minimize matrix effects and improve peak shape.
Ionization Mode ESI, PositiveThe basic amine readily accepts a proton to form a positive ion.
[M+H]⁺ (Q1) m/z 140.1Calculated for C₆H₁₀N₃O⁺. This must be confirmed experimentally.
Product Ions (Q3) To be determinedInfuse a standard solution to find the most stable and abundant fragment ions.
Collision Energy To be optimizedThe voltage must be optimized to maximize the signal of the product ions.
Source Temp. ~400-500 °COptimized to facilitate desolvation of the ESI droplets.

D. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard (IS) in methanol or acetonitrile.

  • Working Solutions: Prepare intermediate dilutions from the stock solutions.

  • Calibration Standards: Prepare calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the appropriate amount of analyte working solution into the sample matrix (e.g., blank solvent, plasma). Add a constant concentration of IS to every standard.[9]

  • Sample Preparation: For a simple matrix (e.g., reaction mixture), a "dilute-and-shoot" approach is often sufficient. Dilute the sample into the initial mobile phase and add the same constant concentration of IS as used in the standards. For complex matrices like plasma, a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile containing IS to 1 volume of plasma) is required.[5][9]

E. Data Analysis

  • Calculate the peak area ratio of the analyte to the IS for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.[9]

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[1][10] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

Validation ParameterHPLC-UVLC-MS/MSPurpose
Specificity Peak purity analysisNo interference at analyte MRM transitionEnsures the signal is only from the analyte.[10]
Linearity (r²) ≥ 0.999≥ 0.995Confirms a proportional response to concentration.[3][8]
Accuracy (% Recovery) 98.0 - 102.0%85 - 115% (matrix dependent)Measures the closeness of results to the true value.[3][10]
Precision (%RSD) ≤ 2.0%≤ 15%Demonstrates the repeatability of the method.[3][10]
Limit of Detection (LOD) ~10-50 ng/mL~0.05-0.5 ng/mLThe lowest concentration that can be detected.
Limit of Quantitation (LOQ) ~30-150 ng/mL~0.1-1.0 ng/mLThe lowest concentration that can be accurately quantified.[5]
Robustness VerifiedVerifiedShows the method is unaffected by small, deliberate variations.[3]

A Note on Gas Chromatography (GC)

Gas Chromatography (GC) can also be considered for the analysis of this compound. However, due to the polarity and potential for thermal lability of the primary amine, direct analysis can be challenging, often resulting in poor peak shape and low response.[11] A derivatization step, such as silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is typically required to increase volatility and thermal stability, allowing for robust GC-MS analysis.[3][12]

Conclusion

The accurate quantification of this compound is crucial for ensuring product quality in pharmaceutical development. The HPLC-UV method presented here offers a robust and reliable approach for assay and purity testing of bulk material. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method provides an excellent solution for trace-level quantification. Both protocols are grounded in established chromatographic principles and adhere to industry standards for method validation, providing a comprehensive framework for scientists to implement in their laboratories.

References

  • Maruyama, T., & Maeda, K. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • Sharma, A., & Sharma, R. (2012). Validation of Analytical Methods: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2971-2978.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Cancer Science & Therapy, 2(4), 093-098. [Link]

  • SIELC Technologies. HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-10.
  • Costa, B. R. B., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

Sources

Application Notes and Protocols for Reactions with (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (2-Methoxypyrimidin-5-yl)methanamine Scaffold

This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrimidine core substituted with a methoxy group and a primary aminomethyl side chain, offers a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse chemical modifications. The pyrimidine ring is a prevalent motif in a multitude of clinically significant molecules, including kinase inhibitors and other targeted therapies, owing to its ability to mimic purine bases and engage in specific interactions with biological targets.[1][2] The methoxy group can influence the electronic properties of the ring and provide a handle for further derivatization, while the primary amine serves as a crucial anchor point for the introduction of a wide array of functional groups through well-established synthetic transformations.

This guide provides detailed experimental protocols for three fundamental reactions involving this compound: amide bond formation, reductive amination, and N-alkylation. The methodologies are designed to be robust and adaptable, serving as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties and Safety Considerations

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structural analogs and are available from commercial suppliers.

PropertyValueSource
Molecular FormulaC₆H₉N₃OInferred
Molecular Weight139.16 g/mol Inferred
AppearanceOff-white to yellow solidSupplier Data
StorageStore at 2-8°C under an inert atmosphereSupplier Data

Safety Precautions: this compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood.[3][4] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Core Synthetic Protocols

The primary amine functionality of this compound is a versatile handle for a range of synthetic transformations. The following protocols detail common and reliable methods for its derivatization.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[5] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to efficiently couple this compound with a carboxylic acid.

Workflow for Amide Coupling

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Reagents Carboxylic Acid (1.0 eq) This compound (1.1 eq) HOBt (1.2 eq) DIPEA (2.0 eq) Solvent (DCM or DMF) Cooling Cool to 0 °C Reagents->Cooling EDC_Addition Add EDC (1.2 eq) Cooling->EDC_Addition Stirring Warm to RT Stir for 12-24 h EDC_Addition->Stirring Quench Dilute with DCM Wash with aq. NaHCO₃ Stirring->Quench Monitor by TLC/LC-MS Extraction Wash with Brine Quench->Extraction Purification Dry over Na₂SO₄ Concentrate Silica Gel Chromatography Extraction->Purification

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 equivalents) to the stirred solution.

  • Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.[5][6]

Rationale for Reagent Choice:

  • EDC: A water-soluble carbodiimide that facilitates the formation of a reactive O-acylisourea intermediate from the carboxylic acid.[7]

  • HOBt: Acts as an additive to suppress racemization (for chiral carboxylic acids) and to form a more reactive HOBt-ester, which is less prone to side reactions.[7]

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This one-pot procedure involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a ketone or aldehyde, followed by in situ reduction.

Workflow for Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Reactants Aldehyde/Ketone (1.0 eq) This compound (1.1 eq) Solvent (DCM or DCE) Acetic Acid (cat.) Stir_Imine Stir at RT 1-2 hours Reactants->Stir_Imine Reducing_Agent Add NaBH(OAc)₃ (1.5 eq) Stir_Imine->Reducing_Agent Stir_Reduction Stir at RT 12-24 hours Reducing_Agent->Stir_Reduction Quench_RA Quench with aq. NaHCO₃ Stir_Reduction->Quench_RA Monitor by TLC/LC-MS Extraction_RA Extract with DCM (3x) Quench_RA->Extraction_RA Purification_RA Dry, Concentrate Silica Gel Chromatography Extraction_RA->Purification_RA

Caption: Workflow for a typical reductive amination reaction.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DCE (to a concentration of 0.1-0.5 M).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.[5]

Rationale for Reagent Choice:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes or ketones. It is less basic and more tolerant of acidic conditions compared to other borohydrides like sodium cyanoborohydride.

Protocol 3: N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a straightforward method for introducing alkyl groups onto the nitrogen atom of this compound. This SN2 reaction typically requires a base to neutralize the hydrogen halide formed. Careful control of stoichiometry is necessary to minimize over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride)

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and a base such as powdered K₂CO₃ (2.0 equivalents) or DIPEA (1.5 equivalents).

  • Add anhydrous ACN or DMF to create a stirrable suspension or solution.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts.

  • If DMF was the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Considerations for N-Alkylation:

  • Reactivity of Alkyl Halide: The reactivity follows the order I > Br > Cl.

  • Over-alkylation: The primary amine can be di-alkylated. Using a slight excess of the amine or carefully controlling the stoichiometry of the alkyl halide can help to minimize this side reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for amide coupling, reductive amination, and N-alkylation represent fundamental and reliable methods for the derivatization of this important scaffold. These procedures are intended to serve as a starting point for synthetic efforts, and researchers are encouraged to optimize conditions based on the specific substrates and desired outcomes. As with all chemical syntheses, careful monitoring and characterization of intermediates and final products are essential for success.

References

  • 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved January 7, 2026, from [Link]

  • [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine | C12H13N3O - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved January 7, 2026, from [Link]

  • WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents. (n.d.).
  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents. (n.d.).
  • US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google Patents. (n.d.).
  • Publications & Patents - MedChemica. (n.d.). Retrieved January 7, 2026, from [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents. (n.d.).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging (2-Methoxypyrimidin-5-yl)methanamine for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Foreword: The Pyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized for its versatile role in engaging a wide array of biological targets.[1][2] Its presence in the building blocks of DNA and RNA provides a natural starting point for designing molecules that can interact with cellular machinery. This inherent biocompatibility, combined with the pyrimidine ring's unique physicochemical properties, has cemented its status as a "privileged scaffold."[3][4] The nitrogen atoms in the ring act as effective hydrogen bond acceptors, while the overall structure can serve as a bioisostere for phenyl groups, often improving pharmacokinetic profiles.[1][5]

Within this esteemed class of compounds, (2-Methoxypyrimidin-5-yl)methanamine emerges as a particularly valuable building block. Its structure offers a trifecta of desirable features for inhibitor design: the core pyrimidine for target engagement, a methoxy group that can be a key binding element or a point for synthetic elaboration, and a reactive methanamine handle. This amine provides a perfect anchor point for coupling with various fragments, enabling the systematic construction of vast and diverse compound libraries. This guide provides an in-depth exploration of this scaffold's application, focusing on the strategic design and synthesis of kinase inhibitors, complete with detailed protocols for synthesis and evaluation.

Part 1: Scientific Rationale & Strategic Application

The Causality of Choice: Why this compound?

The selection of a chemical scaffold is the first critical decision in an inhibitor development campaign. The utility of this compound is grounded in several key principles:

  • Target Mimicry and Hinge-Binding: In the context of protein kinases, the vast majority of inhibitors are designed to be ATP-competitive. The pyrimidine core is an excellent mimic of the adenine base of ATP.[6] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor and is a primary determinant of potency.[4]

  • Vectorial Diversity for Selectivity: The 5-methanamine group provides an ideal exit vector from the core scaffold. By attaching different chemical moieties at this position, medicinal chemists can explore interactions with less-conserved regions of the ATP pocket, thereby engineering selectivity for a specific kinase over others in the kinome.[7]

  • Synthetic Accessibility: The scaffold's functional groups are amenable to a wide range of robust and high-yielding chemical reactions, such as amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr). This synthetic tractability is essential for rapid library synthesis and structure-activity relationship (SAR) exploration.[8]

Primary Target Class: Protein Kinases

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Consequently, they are one of the most important classes of drug targets. Derivatives of the pyrimidine scaffold have shown potent inhibitory activity against a range of kinases implicated in oncology and other diseases.[10][11]

Case Study Insight: Aurora Kinase Inhibition Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Structure-based drug design efforts have successfully utilized pyrimidine scaffolds to develop potent Aurora kinase inhibitors. For example, by coupling a substituted pyrazole to the 4-amino position of a pyrimidine core and modifying a pyrrolidine group at the 2-position, researchers have identified compounds that potently inhibit Aurora A kinase activity and reduce levels of oncogenes like MYC in cancer cell lines.[8][12] This exemplifies the strategy of using the pyrimidine core for hinge binding while exploring other regions of the active site to achieve potency and desired cellular effects.

Diagram: Kinase Inhibitor Design Strategy

This diagram illustrates the fundamental principle of using the pyrimidine scaffold to target the ATP binding site of a protein kinase.

G cluster_0 ATP Binding Pocket cluster_1 Pyrimidine-Based Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine_core Pyrimidine Core pyrimidine_core->hinge H-Bonds r1_group R1 Group (e.g., from methanamine) r1_group->solvent_front Polar/Charged Interactions r2_group R2 Group (e.g., at C2/C4) r2_group->hydrophobic_pocket Hydrophobic Interactions G start This compound + R-COOH coupling Amide Coupling (EDC, DMAP) start->coupling product Crude Product Mixture coupling->product purify Purification (Column Chromatography) product->purify final Pure Inhibitor Candidate purify->final analysis Structure Verification (NMR, MS) final->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Methoxypyrimidin-5-yl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental hurdles but also to build a robust and reproducible process.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound is the reduction of 2-methoxypyrimidine-5-carbonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Raney® Nickel) and chemical reduction (e.g., using Lithium Aluminum Hydride - LiAlH₄) being the most common.

Diagram 1: Primary Synthesis Pathway

Synthesis_Pathway start 2-Methoxypyrimidine-5-carbonitrile reagents Reducing Agent (e.g., H₂, Raney® Ni or LiAlH₄) start->reagents product This compound reagents->product

Caption: Reduction of the nitrile to the primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 2-methoxypyrimidine-5-carbonitrile?

A1: The purity of the starting nitrile is paramount. Impurities from its synthesis, such as incompletely cyclized precursors or halogenated pyrimidines, can lead to side reactions and complicate purification. We recommend verifying the purity by ¹H NMR and LC-MS before starting the reduction. The presence of residual acids or bases can neutralize catalysts or reagents, so ensure the starting material is neutral.

Q2: Which reduction method is generally preferred: catalytic hydrogenation or chemical reduction with LiAlH₄?

A2: The choice depends on scale, available equipment, and safety considerations.

  • Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): This is often the most economical and safest method for larger scales.[1] It avoids the use of highly reactive and pyrophoric reagents. However, it can be sensitive to catalyst poisons and may require specialized high-pressure equipment.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and effective reducing agent for nitriles, often providing high yields on a lab scale.[2][3][4] However, it is not chemoselective and will reduce other functional groups like esters or amides.[3] Its pyrophoric nature and the need for careful quenching procedures make it less suitable for large-scale production.[3]

Q3: Can Sodium Borohydride (NaBH₄) be used for this reduction?

A3: Generally, NaBH₄ alone is not strong enough to reduce nitriles to amines.[5] However, its reducing power can be enhanced by additives. For instance, systems like Raney® Ni/KBH₄ in ethanol have been shown to be effective for reducing both aliphatic and aromatic nitriles to primary amines under mild conditions.[6]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: I'm seeing a significant amount of unreacted 2-methoxypyrimidine-5-carbonitrile in my reaction mixture after the recommended reaction time. What could be the cause?

A: This is a common issue that can typically be traced back to the catalyst or reagents. Let's break down the potential causes based on your chosen method.

Diagram 2: Troubleshooting Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Method Which Reduction Method? Start->Method RaneyNi Catalytic Hydrogenation (e.g., Raney® Ni) Method->RaneyNi H₂/Catalyst LiAlH4 Chemical Reduction (LiAlH₄) Method->LiAlH4 Hydride CatalystActivity Is the Catalyst Active? RaneyNi->CatalystActivity H2Pressure Is H₂ Pressure Adequate? CatalystActivity->H2Pressure Yes NewCatalyst Use Fresh/New Batch of Catalyst CatalystActivity->NewCatalyst No/Unsure CatalystPoisoning Check for Catalyst Poisons (Sulfur, Halides) H2Pressure->CatalystPoisoning Yes IncreasePressure Increase H₂ Pressure/Agitation H2Pressure->IncreasePressure No NewCatalyst->CatalystPoisoning ReagentQuality Is LiAlH₄ Fresh? LiAlH4->ReagentQuality Moisture Was the system scrupulously dry? ReagentQuality->Moisture Yes NewReagent Use a new, unopened bottle of LiAlH₄ ReagentQuality->NewReagent No/Old DryGlassware Ensure oven-dried glassware and anhydrous solvent Moisture->DryGlassware No

Caption: Decision tree for diagnosing low reaction conversion.

Answer for Catalytic Hydrogenation (e.g., Raney® Ni):

  • Catalyst Deactivation: Raney® Nickel is susceptible to deactivation by sulfur-containing compounds or residual halides from the nitrile synthesis. Pre-treating your starting material by filtering it through a small plug of activated carbon or silica gel can remove these poisons. Also, Raney® Ni is often supplied as a slurry in water or ethanol; ensure it has not been improperly stored or exposed to air for extended periods, which can lead to oxidation.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface. Ensure your stirring or shaking is vigorous. If you are running the reaction at atmospheric pressure, consider increasing the pressure to 50-100 psi, as this often significantly accelerates the reaction rate.[1]

  • Incorrect Solvent or pH: The choice of solvent can influence the reaction.[1] Alcoholic solvents like methanol or ethanol, often with the addition of ammonia, are commonly used to suppress the formation of secondary amines. The basicity of ammonia helps to prevent the intermediate imine from reacting with the product amine.

Answer for LiAlH₄ Reduction:

  • Reagent Decomposition: LiAlH₄ reacts violently with water.[2] Any moisture in your solvent, glassware, or starting material will consume the reagent before it can reduce the nitrile. Ensure all glassware is oven-dried, and use a freshly opened bottle of anhydrous solvent (like THF or diethyl ether).

  • Old or Poor-Quality LiAlH₄: Over time, LiAlH₄ can decompose upon exposure to atmospheric moisture. If your reagent is old or has been opened multiple times, its activity may be diminished. It is always best to use a fresh, unopened bottle for critical reactions.

  • Insufficient Stoichiometry: The reduction of a nitrile to a primary amine involves the transfer of two hydride equivalents.[2] While a slight excess of LiAlH₄ is typically used, ensure you have calculated the stoichiometry correctly.

Problem 2: Formation of Significant Impurities

Q: My LC-MS analysis shows the desired product, but also a significant peak at a higher mass, suggesting the formation of a secondary amine. How can I prevent this?

A: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions.[1] This occurs when the intermediate imine reacts with the already-formed primary amine product.

Diagram 3: Mechanism of Secondary Amine Formation

Side_Reaction Nitrile 2-Methoxypyrimidine -5-carbonitrile Imine Intermediate Imine Nitrile->Imine + [H] ProductAmine (2-Methoxypyrimidin-5-yl) methanamine (Product) Imine->ProductAmine + [H] SecondaryAmine Bis((2-methoxypyrimidin-5-yl)methyl)amine (Secondary Amine Impurity) Imine->SecondaryAmine + ProductAmine - NH₃

Caption: Pathway for the formation of a secondary amine impurity.

Solutions:

  • Use Ammonia: For catalytic hydrogenations, conducting the reaction in a solution of ammonia in methanol is the most effective way to minimize secondary amine formation.[1] The large excess of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine.

  • Control Reaction Temperature: For LiAlH₄ reductions, adding the nitrile solution slowly to a cooled (0 °C) suspension of LiAlH₄ can help to control the reaction rate and minimize side reactions.[3]

  • Purification: If the secondary amine has already formed, it can often be separated by column chromatography. Due to the difference in polarity and basicity, a gradient elution from a non-polar to a polar solvent system on silica gel is usually effective. An acid-base workup can also be employed to separate the primary amine from the less basic secondary amine.[3]

Problem 3: Difficult Work-up and Isolation

Q: After quenching my LiAlH₄ reaction, I am left with a gelatinous aluminum salt emulsion that is very difficult to filter. How can I improve the work-up?

A: This is a classic problem with LiAlH₄ reductions. The key is a carefully controlled quenching procedure to produce granular aluminum salts that are easy to filter.

Recommended Quenching Protocol (Fieser Method):

For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

This procedure should result in a white, granular precipitate that can be easily removed by filtration through a pad of Celite®. The resulting filtrate will contain your product, which can then be extracted.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel
  • To a solution of 2-methoxypyrimidine-5-carbonitrile (1.0 eq) in methanol (10 volumes), add Raney® Nickel (50% slurry in water, ~0.2 eq by dry weight).

  • Charge the reaction vessel with ammonia gas to a pressure of 20 psi, then with hydrogen gas to a final pressure of 100 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the uptake of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or distillation if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (10 volumes) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-methoxypyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and quench using the Fieser method described in the troubleshooting section.

  • Filter the resulting slurry through Celite® and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary

ParameterCatalytic Hydrogenation (Raney® Ni)Chemical Reduction (LiAlH₄)
Reagent H₂, Raney® NickelLithium Aluminum Hydride
Solvent Methanol/AmmoniaAnhydrous THF or Et₂O
Temperature Room Temperature0 °C to Room Temperature
Pressure 50-100 psi H₂Atmospheric
Typical Yield 80-95%85-98%
Key Advantage Scalability, SafetyHigh Reactivity, Lab-scale convenience
Key Challenge Catalyst poisoning, Pressure equipmentPyrophoric reagent, Difficult work-up

References

  • Reduction of Pyrimidine Derivatives by LiAlH 4. (2015). ResearchGate. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Li, Z., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]

  • Visual Learners. (2023). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

Sources

Common side products in (2-Methoxypyrimidin-5-yl)methanamine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Methoxypyrimidin-5-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with the preparation of this key synthetic intermediate. Here, we move beyond simple protocols to address the mechanistic origins of common side products and provide actionable, field-tested strategies for their avoidance.

Part 1: Frequently Asked Questions - Synthetic Pathways & Impurity Fundamentals

This section addresses high-level questions regarding the common synthetic strategies and the theoretical underpinnings of side product formation.

Q1: What are the primary synthetic routes to this compound, and what are their intrinsic advantages and disadvantages?

There are two predominant and industrially relevant pathways for synthesizing this compound. The choice between them often depends on starting material availability, scale, and safety considerations.

  • Route A: Reduction of 2-Methoxy-5-cyanopyrimidine: This is a direct and atom-economical approach. The cyano group is reduced to a primary amine using various reducing agents.

    • Advantages: Typically a high-yielding, single-step transformation from a readily accessible precursor. The synthesis of substituted cyanopyrimidines is well-documented.[1][2]

    • Disadvantages: Can be sensitive to the choice of reducing agent. Some hydrides can be expensive or hazardous on a large scale. Over-reduction or the formation of complex mixtures can occur if not properly controlled.[3]

  • Route B: Hofmann Rearrangement of 2-Methoxypyrimidine-5-carboxamide: This classical name reaction provides the target amine from the corresponding primary amide, with the loss of one carbon atom as CO2.[4]

    • Advantages: An excellent method for converting carboxylic acid derivatives (via the amide) to amines. The reaction is generally robust and well-understood.

    • Disadvantages: It is a multi-step process if starting from the ester or acid. The reaction proceeds through a highly reactive isocyanate intermediate, which is the primary source of characteristic side products.[5]

Synthetic_Pathways cluster_0 Common Precursor Synthesis cluster_1 Route A: Nitrile Reduction cluster_2 Route B: Hofmann Rearrangement Ester 2-Methoxypyrimidine- 5-carboxylic acid ester Nitrile 2-Methoxy-5- cyanopyrimidine Ester->Nitrile Amidation then Dehydration Amide 2-Methoxypyrimidine- 5-carboxamide Ester->Amide Ammonolysis Reduction Reduction (e.g., LiAlH4, H2/cat.) Nitrile->Reduction Amine_A This compound Reduction->Amine_A Hofmann Hofmann R. (e.g., Br2, NaOH) Amide->Hofmann Amine_B This compound Hofmann->Amine_B

Caption: Primary synthetic routes to the target amine.

Q2: In the Hofmann rearrangement route, what is the isocyanate intermediate and how does it lead to side products?

The cornerstone of the Hofmann rearrangement is the intramolecular migration of the pyrimidinyl group from the carbonyl carbon to the nitrogen, which forms an isocyanate intermediate (Py-N=C=O).[4] The fate of this highly electrophilic species determines the success of the reaction.

  • Desired Reaction: In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the desired primary amine.[5]

  • Side Product Formation:

    • Urea Formation: If the newly formed product amine is not effectively separated from the reaction, it can act as a nucleophile and attack another molecule of the isocyanate intermediate. This results in a stable, and often difficult to remove, disubstituted urea impurity.

    • Carbamate Formation: If an alcohol (e.g., methanol, ethanol) is used as the solvent or is introduced during workup while the isocyanate is still present, it will trap the intermediate to form a stable carbamate.[5] This is a common pitfall when methanolic base is used.

Isocyanate_Fates cluster_desired Desired Pathway cluster_side Side Reactions Isocyanate Pyrimidinyl Isocyanate (Py-N=C=O) Water + H₂O Isocyanate->Water Product_Amine_Reactant + Product Amine (Py-NH₂) Isocyanate->Product_Amine_Reactant Alcohol + Alcohol (R-OH) Isocyanate->Alcohol Carbamic_Acid Carbamic Acid (Py-NHCOOH) Water->Carbamic_Acid CO2 - CO₂ Carbamic_Acid->CO2 Amine Product Amine (Py-NH₂) CO2->Amine Urea Urea Impurity (Py-NH-CO-NH-Py) Product_Amine_Reactant->Urea Carbamate Carbamate Impurity (Py-NH-CO-OR) Alcohol->Carbamate

Caption: Fates of the isocyanate intermediate.

Q3: Can the 2-methoxy group cause issues? What is demethylation?

Yes, the 2-methoxy group, while generally stable, can be a potential source of impurities under certain conditions. The ether linkage can be cleaved (demethylation) to form the corresponding 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one).

  • Causality: This side reaction is typically promoted by strong acids (e.g., HBr, BBr₃) or harsh, high-temperature basic conditions.[2] While the conditions for nitrile reduction or Hofmann rearrangement are not typically severe enough to cause significant demethylation, it is a possibility if the reaction is overheated or exposed to acidic/basic conditions for prolonged periods during workup.

  • Identification: The 2-hydroxy impurity is significantly more polar than the desired product and can be easily identified by LC-MS (mass difference of -14 Da for CH₂) and the disappearance of the characteristic methoxy signal (~4.0 ppm) in the ¹H NMR spectrum.

Part 2: Troubleshooting Guide - Practical Issues & Solutions

This section is formatted to directly address specific experimental observations and provide concrete troubleshooting steps.

Observed Issue Potential Cause & Mechanism Recommended Action & Scientific Rationale
Low Yield & Starting Material Remains (Nitrile Route) Inefficient Reduction: The chosen reducing agent (e.g., NaBH₄) may be too mild. For aromatic nitriles, stronger hydrides like LiAlH₄ or catalytic hydrogenation are often required to drive the reaction to completion.[3]1. Change Reducing Agent: Switch to LiAlH₄ in an ethereal solvent (e.g., THF, Et₂O). Rationale: LiAlH₄ is a more potent hydride donor, capable of reducing the electron-rich pyrimidine nitrile. 2. Catalytic Hydrogenation: Use H₂ gas with a catalyst like Raney Nickel or Pd/C. Rationale: This is a clean and effective method, often used in industrial settings to avoid metal hydride waste streams. Ensure sufficient pressure and catalyst loading.
Impurity Detected at M+44 vs. Product (Hofmann Route) Urea Formation: The product amine has reacted with the isocyanate intermediate (Mass of Product + Mass of Isocyanate - Mass of Product = +44, corresponding to a -CO- bridge).1. Inverse Addition: Add the N-bromoamide intermediate solution slowly to a hot solution of NaOH. Rationale: This strategy keeps the concentration of the intermediate low, favoring intramolecular rearrangement over intermolecular side reactions. 2. Two-Phase System: Use a biphasic system (e.g., water/DCM) where the product amine is extracted into the organic phase as it forms, preventing it from reacting with the remaining isocyanate in the aqueous phase.
Impurity Detected at M+32 or M+46 (Hofmann Route) Carbamate Formation: Trapping of the isocyanate intermediate by methanol (+32 Da) or ethanol (+46 Da) used as a solvent or quenching agent.[5]1. Solvent Selection: Use water as the solvent for the rearrangement. If a co-solvent is needed for solubility, use a non-nucleophilic option like THF or 1,4-dioxane. 2. Quenching Protocol: Ensure the reaction is complete and the isocyanate is fully consumed before introducing any alcohol. Quench with a non-alcoholic reagent first if necessary.
A Highly Polar Impurity is Observed by TLC/LC-MS Demethylation: Cleavage of the 2-methoxy ether bond to form the 2-hydroxypyrimidine analog, likely due to excessive heat or harsh pH during reaction or workup.[2]1. Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. 2. Neutralize Carefully: During aqueous workup, neutralize acidic or basic solutions at low temperatures (0-5 °C) and avoid prolonged exposure to extreme pH. 3. Chromatographic Purification: This impurity can typically be separated from the more non-polar product using standard silica gel chromatography.
Reaction is Sluggish or Stalls (General) Poor Solubility of Starting Material: The pyrimidine starting material (amide or nitrile) may have low solubility in the chosen reaction solvent, leading to a slow heterogeneous reaction.1. Co-Solvent Screening: For the Hofmann rearrangement, adding a water-miscible co-solvent like THF or 1,4-dioxane can improve solubility. 2. Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (e.g., TBAB) can facilitate the transport of the aqueous reactant (like NaOH) to the organic-soluble substrate.
Summary of Common Impurities
Impurity StructureNameΔ Mass (Da) from ProductProbable Origin RouteKey Analytical Signature
Py-CH₂-NH-CO-NH-CH₂-PyBis((2-methoxypyrimidin-5-yl)methyl)urea+166Hofmann RearrangementLC-MS, distinctive NMR signals for the urea linkage.
Py-CH₂-NH-CO-OCH₃Methyl ((2-methoxypyrimidin-5-yl)methyl)carbamate+58Hofmann RearrangementLC-MS, ¹H NMR singlet for carbamate methyl group (~3.7 ppm).
2-Hydroxy-5-(aminomethyl)pyrimidineDemethylated Product-14BothLC-MS, loss of methoxy signal in ¹H NMR.
2-Methoxy-5-cyanopyrimidineUnreacted Starting Material-13Nitrile ReductionGC or LC-MS, matches reference standard.

References

  • Google Patents. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • RSC Publishing. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. [Link]

  • Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71, 2720–2729. [Link]

Sources

Technical Support Center: Purification of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Methoxypyrimidin-5-yl)methanamine. This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity of this compound is critical for reliable downstream applications.

This guide is structured as a series of common challenges encountered during purification, followed by detailed explanations and actionable protocols.

Purification Challenges: Frequently Asked Questions (FAQs)

FAQ 1: My crude product is an oil/waxy solid with significant starting material. How can I perform an initial cleanup?

Question: I've synthesized this compound via reduction of the corresponding nitrile or aldehyde, but my crude material contains unreacted starting materials and other organic impurities. What is the best first step for purification?

Answer: The most effective initial purification step is an acid-base extraction.[1][2] This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[1][3] By treating the crude mixture with an aqueous acid (like 1M HCl), the amine is protonated to form a water-soluble hydrochloride salt.[3] Neutral organic impurities will remain in the organic layer, allowing for a clean separation. Subsequently, basifying the aqueous layer will regenerate the free amine, which can be extracted back into an organic solvent.[1][4]

This method is highly effective for removing non-basic starting materials and byproducts.

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure all the amine has moved to the aqueous layer.[3] Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 9 (confirm with pH paper).[1][4] Add the base slowly to control any effervescence or heat generation.[4]

  • Product Extraction: Extract the now-neutral "free base" amine from the aqueous layer using an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

FAQ 2: My compound streaks badly during silica gel chromatography. How can I get sharp bands?

Question: I'm attempting to purify my amine using standard silica gel flash chromatography, but the compound tails severely, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[5][6] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine interacts strongly with these acidic sites, leading to irreversible binding or slow, uneven elution, which manifests as tailing or streaking on a TLC plate or column.[5]

There are three primary solutions to this problem:

  • Use a Basic Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[6] This additive competes with your amine for the acidic sites on the silica, effectively "neutralizing" the column and allowing your compound to elute symmetrically.[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be an excellent alternative. Using a C18 stationary phase with a mobile phase at a high pH keeps the amine in its neutral, more lipophilic form, improving retention and separation.[5]

Method Principle Typical Mobile Phase Advantages Disadvantages
Modified Silica Gel Neutralize acidic silanol groupsDCM/Methanol + 0.5-1% Triethylamine[6]Simple, uses standard silica, effective.Modifier must be removed from final product.
Neutral Alumina Use a non-acidic stationary phaseEthyl Acetate/Hexane or DCM/MethanolGood for acid-sensitive compounds.[6]Separation selectivity may differ from silica.
Reversed-Phase (C18) Separation based on hydrophobicityWater/Acetonitrile + 0.1% TFA or NH₄OHExcellent for polar compounds.[7]Requires specialized columns; may require salt removal.
Diagram: Mitigating Amine Tailing on Silica Gel

This diagram illustrates how a basic modifier prevents the amine from strongly interacting with the acidic silica surface.

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Amine Amine (Basic) Silica Silica Surface (Acidic Si-OH) Amine->Silica Strong Acid-Base Interaction Tailing Result: Peak Tailing Silica->Tailing Amine_mod Amine (Basic) Silica_mod Silica Surface (Si-O⁻ TEA-H⁺) Amine_mod->Silica_mod Weak Interaction Sharp_Peak Result: Symmetrical Peak Silica_mod->Sharp_Peak TEA TEA (Modifier) Silica_raw Si-OH TEA->Silica_raw Neutralizes Acidic Sites

Caption: Mechanism of tailing reduction on silica gel.

FAQ 3: My purified amine is a liquid/low-melting solid and difficult to handle. Can I convert it to a more stable form?

Question: The free base of my compound is an oil, which makes it difficult to weigh accurately and store. Is there a way to convert it into a stable, crystalline solid?

Answer: Yes, converting the amine to a salt is an excellent strategy for improving handling, stability, and often purity.[8] Amine hydrochloride salts are typically crystalline, non-hygroscopic solids that are easier to handle and store long-term.[9][10] The salt formation process itself is a purification step, as impurities that do not form salts or have different solubilities can be removed during crystallization.[11]

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate are common choices.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.[11] Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any residual impurities.

  • Recrystallization (Optional but Recommended): To achieve the highest purity, recrystallize the salt. Isopropanol is often a good choice for recrystallizing amine hydrochlorides.[12] Dissolve the salt in a minimum amount of hot isopropanol, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7][9]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

FAQ 4: How can I confirm the purity of my final product?

Question: I have purified my this compound. What analytical techniques should I use to confidently assess its purity?

Answer: A multi-technique approach is essential for a comprehensive purity assessment. No single method can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[13] A reversed-phase method (e.g., using a C18 column) coupled with a UV or DAD detector can separate the main compound from trace impurities. Purity is typically reported as a percentage based on the area of the peaks.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The absence of signals corresponding to impurities (e.g., starting materials, residual solvents) provides strong evidence of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification of a mass spectrometer.[15] It is excellent for confirming the molecular weight of the desired product and identifying the mass of any minor impurities.

Table: Recommended Analytical Methods for Purity Assessment
Technique Purpose Typical Parameters Information Gained
HPLC-UV Quantitative PurityColumn: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA; Detection: 254 nmPurity (e.g., >98% area), retention time
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆; Frequency: 400 MHzCorrect chemical shifts, integration ratios, absence of impurity peaks
LC-MS Identity ConfirmationIonization: Electrospray (ESI+); Analysis: Full scan and/or SIMCorrect molecular ion peak ([M+H]⁺), detection of low-level impurities
Overall Purification Strategy

The following flowchart outlines a decision-making process for purifying this compound, from crude product to a final, high-purity solid.

Caption: Decision workflow for purification strategy.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Reddit. (2022, March 12). Amine workup. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.17: 23.5 Synthesis of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]

  • CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2-Methoxypyrimidin-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of (2-Methoxypyrimidin-5-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical scaffold. Our goal is to empower you with the knowledge to overcome common synthetic challenges and achieve optimal reaction outcomes.

Section 1: Synthesis Strategy & Core Reactions

The synthesis of this compound derivatives typically involves a multi-step sequence. A common and effective approach begins with a commercially available pyrimidine, such as 5-bromo-2-methoxypyrimidine, and proceeds through key transformations like palladium-catalyzed cross-coupling reactions to introduce diversity, followed by the installation or modification of the aminomethyl group at the C5 position.

Frequently Asked Questions (FAQs) - General Synthesis

Q1: What is a reliable synthetic route to access the this compound core?

A common and versatile route starts from 5-bromo-2-methoxypyrimidine. This precursor allows for the introduction of various substituents at the 5-position via palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. The aminomethyl functionality can then be introduced, for example, by conversion of a 5-formylpyrimidine derivative via reductive amination.

Q2: How does the 2-methoxy group influence the reactivity of the pyrimidine ring?

The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, it can affect the rate of oxidative addition. While the pyrimidine ring is generally electron-deficient, the methoxy group can modulate this effect, which should be considered when selecting catalyst systems and reaction conditions.

Section 2: Troubleshooting Guide for Key Synthetic Steps

This section provides detailed troubleshooting for common issues encountered in the key reactions used to synthesize this compound derivatives.

Reductive Amination

Reductive amination is a crucial step for converting a 2-methoxypyrimidine-5-carbaldehyde intermediate to the desired methanamine derivative.

Q3: I am observing low yield in the reductive amination of 2-methoxypyrimidine-5-carbaldehyde. What are the likely causes and how can I improve it?

Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial formation of the imine intermediate is critical. This step is often acid-catalyzed. If you are not using an acid catalyst, consider adding a catalytic amount of acetic acid (AcOH). Ensure your starting materials are pure, as impurities can hinder imine formation. You can monitor imine formation by TLC or NMR before adding the reducing agent.

  • Ineffective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it can be added in a one-pot fashion.[1] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may be reducing the aldehyde before imine formation is complete.[2] Consider switching to NaBH(OAc)₃ or sodium cyanoboorohydride (NaBH₃CN).

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Moisture Sensitivity: While not always strictly required, ensuring anhydrous conditions can improve yields, especially if you are using moisture-sensitive reagents.

Troubleshooting Workflow for Low Yield in Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Q4: I am observing the formation of a di-alkylated byproduct during the N-alkylation of this compound. How can I control this?

Over-alkylation is a common side reaction when using alkyl halides. Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Use an excess of the this compound relative to the alkylating agent (typically 2-5 equivalents).[4]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.[4]

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second alkylation.[4]

  • Choice of Base: The choice of base can be critical. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation in some systems.[5]

ParameterRecommendation for Mono-alkylationRationale
Amine:Alkyl Halide Ratio 2:1 to 5:1Increases the probability of the alkyl halide reacting with the primary amine.[4]
Alkyl Halide Addition Slow, dropwise additionMaintains a low concentration of the alkylating agent.[4]
Temperature Start at room temperature or lowerReduces the rate of the second alkylation reaction.[4]
Base Cs₂CO₃ or K₂CO₃Milder bases can sometimes favor mono-alkylation over di-alkylation.[5]

Table 1: Recommended conditions to favor mono-N-alkylation.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, for instance, by coupling an amine with 5-bromo-2-methoxypyrimidine.

Q5: My Buchwald-Hartwig amination of 5-bromo-2-methoxypyrimidine is sluggish or gives a low yield. What should I troubleshoot?

Several factors can impact the efficiency of a Buchwald-Hartwig amination.

  • Catalyst Deactivation (Poisoning): The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[4][6] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) can help mitigate this by promoting the formation of a highly reactive, coordinatively unsaturated palladium(0) species.

  • Inactive Catalyst: Ensure your palladium source is active. Using a pre-catalyst can often give more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)₂.

  • Suboptimal Ligand Choice: The choice of ligand is critical. For electron-rich pyrimidines, bulky biarylphosphine ligands are often necessary to achieve good yields.

  • Base Selection: The strength and type of base can significantly influence the reaction. Common bases include sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base depends on the specific substrates and ligand used.

  • Solvent and Temperature: Anhydrous, degassed solvents like toluene or dioxane are commonly used. The reaction temperature often needs to be elevated (80-120 °C), and microwave irradiation can sometimes be beneficial.

Q6: I am observing dehalogenation of my 5-bromo-2-methoxypyrimidine starting material as a major side product. How can I minimize this?

Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of 2-methoxypyrimidine. This can be caused by β-hydride elimination from a palladium-amido intermediate.[7]

  • Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Base: In some cases, the choice of base can influence the extent of dehalogenation. It is worth screening different bases if this is a persistent issue.

Suzuki Coupling

Suzuki coupling is a versatile method for C-C bond formation, for example, coupling an aryl boronic acid with 5-bromo-2-methoxypyrimidine.

Q7: My Suzuki coupling reaction with a 2-methoxypyrimidine derivative is not going to completion. What are the common pitfalls?

  • Catalyst and Ligand Selection: As with C-N coupling, the nitrogen atoms of the pyrimidine ring can interact with the palladium catalyst. Employing bulky, electron-rich phosphine ligands can be beneficial. For challenging couplings, catalysts with more sophisticated phosphine ligands may be necessary to achieve high yields and prevent side reactions.[8]

  • Base and Solvent: An inorganic base is essential for the transmetalation step. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base and solvent system (e.g., dioxane/water, toluene/water) can significantly impact the reaction rate and yield.

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is of high quality. Boronic acids can undergo dehydration to form boroxines, which can be less reactive.

Section 3: Protecting Group Strategies

Q8: When and why should I use a protecting group for the pyrimidine nitrogens?

In certain multi-step syntheses, it may be necessary to protect one or both of the pyrimidine ring nitrogens to prevent unwanted side reactions or to direct reactivity to other parts of the molecule. For example, if you are performing a reaction that is sensitive to the basicity of the pyrimidine nitrogens or if you want to perform a reaction selectively at another position, N-protection might be necessary.

Q9: What are suitable protecting groups for the pyrimidine nitrogen and how are they removed?

  • Methoxymethyl (MOM): The MOM group is a common choice for protecting pyrimidine nitrogens. It can be introduced using methoxymethyl chloride (MOMCl) and a base.[9] Deprotection is typically achieved under acidic conditions, for example, with HCl in an alcohol solvent or with trifluoroacetic acid (TFA).[10][11]

  • tert-Butoxycarbonyl (Boc): The Boc group is another widely used protecting group for amines and can also be used for pyrimidine nitrogens. It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of conditions but can be removed with strong acid.

Deprotection Troubleshooting:

Q10: I am having trouble removing the MOM group from my pyrimidine derivative. What could be the issue?

  • Incomplete Reaction: Ensure you are using a sufficient excess of acid and allowing the reaction to proceed for an adequate amount of time. Monitor the reaction by TLC.

  • Substrate Stability: If your molecule has other acid-labile functional groups, harsh acidic conditions for MOM deprotection may not be suitable. In such cases, exploring milder deprotection methods or choosing an alternative protecting group for the nitrogen would be advisable. Milder conditions for MOM deprotection using TMSBr have been reported.[10]

Section 4: Purification Strategies

Q11: My this compound derivative is very polar and difficult to purify by standard silica gel chromatography. What are my options?

The high polarity of these compounds can indeed make purification challenging.

  • Reverse-Phase Chromatography (RPC): While standard C18 columns might show poor retention, using a polar-embedded or polar-endcapped column can improve separation.[12] Adjusting the mobile phase pH to suppress ionization of the amine can also increase retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.

  • Ion-Exchange Chromatography (IEC): This technique is effective for ionizable compounds like amines, separating them based on their net charge.

  • Crystallization: If your compound is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

General Purification Workflow:

Caption: Decision workflow for purifying polar pyrimidine derivatives.

References

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. [Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • MOM Deprotection. Reddit. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • BH amination side products and purification. Reddit. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methoxypyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. By understanding the chemical nature of this compound and employing systematic strategies, you can overcome solubility hurdles and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic amine. Its solubility is dictated by the interplay of its structural features: the polar pyrimidine ring and methoxy group, and the basic primary amine group. Generally, compounds of this class exhibit moderate solubility in water, which can be significantly influenced by pH.[1][2] They are often more soluble in organic solvents.[3][4] The primary amine group (a weak base) allows for protonation in acidic conditions, which can dramatically increase aqueous solubility.[5][6]

Q2: I'm observing precipitation when I add my DMSO stock of this compound to an aqueous buffer. Why is this happening and what can I do?

This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3] To address this, consider the following:

  • Slower Addition and Mixing: Instead of adding the stock solution all at once, add it dropwise to the vigorously stirred aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Lowering the Final Concentration: If the final desired concentration is near the solubility limit of the compound in the aqueous buffer, precipitation is likely. Try working at a lower final concentration if your experimental design allows.

  • Pre-warming the Aqueous Buffer: For some compounds, solubility increases with temperature.[4][7] Gently warming your buffer before adding the compound stock may help keep it in solution. Ensure the temperature is compatible with your experimental system.

Q3: Can I use sonication to improve the dissolution of this compound?

Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves generated by an ultrasonic bath can help break apart solid aggregates of the compound, increasing the surface area available for solvation.[7] This method is particularly helpful when you observe solid material that is slow to dissolve with simple stirring or vortexing.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Poor solubility can be a significant roadblock in various experimental workflows. This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Step 1: pH Adjustment - Leveraging the Basic Amine

The primary amine in this compound is a key handle for manipulating its aqueous solubility. Amines are weak bases that can accept a proton (H+) to form a positively charged ammonium salt, which is generally much more water-soluble than the neutral form.[8][9][10]

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Compound Addition: To a small, known volume of each buffer, add a precise amount of solid this compound to create a slurry (a suspension with excess solid).

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility as a function of pH. You should observe a significant increase in solubility at lower pH values.

dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Is the compound an amine?}; B -- Yes --> C[Protonate the amine to form a salt]; C --> D{Lower the pH of the aqueous solution}; D -- pH < pKa --> E[Increased Solubility]; B -- No --> F[Explore other methods]; } caption: "Decision workflow for pH adjustment"

Step 2: The Use of Co-solvents

If pH adjustment is not sufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar compounds to dissolve.[13]

Commonly Used Co-solvents:
  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a few biocompatible co-solvents to test.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with increasing percentages of the co-solvent in your primary aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine Solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibration method described in the pH adjustment protocol.

  • Evaluate Compatibility: It is crucial to ensure that the chosen co-solvent and its concentration are compatible with your downstream biological or chemical assay, as high concentrations of organic solvents can interfere with experimental outcomes.

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can precipitate proteins at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many biological systems.
DMSO<1%Use with caution; can have biological effects.
Step 3: Advanced Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These approaches are often employed in later-stage drug development but can be adapted for research purposes.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in a polymeric carrier at the molecular level. While a more complex technique, it can significantly improve solubility and dissolution rates.[3]

dot graph TD { A[Start: Poor Solubility] --> B{Initial Checks}; B --> C[pH Adjustment]; B --> D[Co-solvent Addition]; C --> E{Solubility Improved?}; D --> E; E -- Yes --> F[Proceed with Experiment]; E -- No --> G[Advanced Strategies]; G --> H[Surfactants]; G --> I[Cyclodextrins]; G --> J[Solid Dispersions]; H --> F; I --> F; J --> F; } caption: "Troubleshooting workflow for solubility"

By systematically working through these troubleshooting steps, from simple pH adjustments to the use of co-solvents and more advanced techniques, researchers can effectively address the poor solubility of this compound and ensure the success of their experiments.

References

  • Wikipedia. Cosolvent. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Slideshare. Co-solvent: Significance and symbolism. [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • ACS Medicinal Chemistry Letters. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • University of Rochester. Workup: Amines - Department of Chemistry. [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • Classic Chemistry. Solubility and pH of amines. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • Solubility of Things. Pyrimidine. [Link]

  • Reddit. How to tackle compound solubility issue : r/labrats. [Link]

  • Homework.Study.com. When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. [Link]

  • YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE. [Link]

  • JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methoxypyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemistry and rationale behind our recommendations, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound, like many primary amines, can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is advised to minimize degradation. Some suppliers may provide the compound as a hydrochloride salt, which can exhibit greater stability.

Q2: What are the general safety precautions for handling this compound?

A2: Always handle this compound in a well-ventilated fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[2][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][4] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[3][4]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely to be limited. For reactions, it is always best to perform a small-scale solubility test with your chosen solvent system.

Section 2: Synthesis of this compound: A Troubleshooting Guide

The most common synthetic route to this compound is the reduction of 2-methoxy-5-cyanopyrimidine. This section will focus on troubleshooting this critical transformation.

Common Synthetic Challenge: Low or No Yield of the Desired Amine

Issue: You are attempting the reduction of 2-methoxy-5-cyanopyrimidine to this compound, but you are observing a low yield or no product formation.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The choice of reducing agent is critical.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines.[5][6][7][8][9][10] However, it is highly reactive and moisture-sensitive. Ensure you are using fresh, anhydrous THF as the solvent and that the LiAlH₄ has been properly stored.

    • Raney Nickel (Raney Ni): Catalytic hydrogenation with Raney Nickel is another effective method and can sometimes be more selective.[2][3][11][12] The activity of Raney Ni can vary, so using a fresh, active batch is crucial. The reaction often requires elevated hydrogen pressure and may need optimization of temperature and reaction time.

  • Reaction Conditions:

    • Temperature: LiAlH₄ reductions are typically started at 0 °C and then allowed to warm to room temperature or gently heated.[6][8] Insufficient heating may lead to an incomplete reaction. For catalytic hydrogenations, the optimal temperature may need to be determined empirically.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time is a common cause of low conversion.

  • Workup Issues: The workup procedure for LiAlH₄ reactions is critical to obtaining a good yield. A common and effective method is the Fieser workup.[13][14] Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, reducing the isolated yield.

Experimental Protocol: Reduction of 2-methoxy-5-cyanopyrimidine with LiAlH₄
Reagent/SolventMolar EquivalentsPurpose
2-methoxy-5-cyanopyrimidine1.0Starting Material
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)-Solvent

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 2-methoxy-5-cyanopyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add a volume of water equal to the mass of LiAlH₄ used, followed by the same volume of 15% aqueous NaOH, and finally, three times that volume of water.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.

G cluster_synthesis Synthesis Troubleshooting start Low/No Product Yield check_reagents Check Reducing Agent (LiAlH₄ or Raney Ni) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK reagent_issue Inactive or Insufficient Reagent check_reagents->reagent_issue Issue Found check_workup Evaluate Workup Procedure check_conditions->check_workup Conditions OK conditions_issue Suboptimal Temperature or Time check_conditions->conditions_issue Issue Found workup_issue Product Trapped in Al Salts check_workup->workup_issue Issue Found solution_reagent Use Fresh/Anhydrous Reagents reagent_issue->solution_reagent solution_conditions Optimize Temp/Time & Monitor conditions_issue->solution_conditions solution_workup Use Fieser Workup/Celite Filtration workup_issue->solution_workup success Improved Yield solution_reagent->success solution_conditions->success solution_workup->success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Section 3: Purification and Characterization

Issue: You have successfully synthesized the crude product, but are facing challenges in its purification and characterization.

Purification Troubleshooting
  • Problem: Difficulty in removing baseline impurities by column chromatography.

    • Cause: Primary amines can streak on silica gel due to their basicity.

    • Solution: Add a small amount of triethylamine (0.5-1%) to your eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). This will help to suppress the interaction of the amine with the acidic silica gel, resulting in better peak shapes and improved separation.[15]

  • Problem: The product appears to be unstable on the silica gel column.

    • Cause: Some sensitive compounds can degrade on acidic silica gel.

    • Solution: Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, a rapid purification by flash chromatography with the amine-containing eluent mentioned above can minimize contact time with the silica.

Characterization: What to Expect in the ¹H NMR Spectrum
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine-H~8.5s2H
-CH₂-NH₂~3.8 - 4.0s2H
-OCH₃~3.9 - 4.1s3H
-NH₂Variable (broad)s2H

Note: The -NH₂ proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. It may also exchange with D₂O.

Section 4: Subsequent Reactions and Troubleshooting

This compound is a valuable intermediate for further functionalization, most commonly through amide bond formation or reductive amination.

Amide Coupling Reactions

Issue: You are attempting to couple this compound with a carboxylic acid, but the reaction is sluggish or gives a low yield.

  • Potential Cause: The nucleophilicity of the amine might be reduced by the electron-withdrawing nature of the pyrimidine ring.

  • Troubleshooting Strategies:

    • Choice of Coupling Reagent: For challenging amide couplings, standard carbodiimide reagents like EDC may not be sufficient. Consider using more powerful uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[16][17][18]

    • Reaction Conditions:

      • Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the primary amine.

      • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often a good choice to ensure the solubility of all reactants.

      • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes help to drive the reaction to completion.

Boc-Protection and Deprotection

For multi-step syntheses, it is often necessary to protect the primary amine. The tert-butyloxycarbonyl (Boc) group is a common choice.

Issue: Incomplete deprotection of the Boc-protected amine.

  • Potential Cause: Insufficient acid strength or concentration.

  • Troubleshooting Strategies:

    • Acid Choice: Trifluoroacetic acid (TFA) in DCM is a standard and effective method for Boc deprotection.[1][19] A 20-50% solution of TFA in DCM is typically sufficient.

    • Reaction Time: Monitor the reaction by TLC. If the deprotection is slow, the reaction time can be extended.

    • Scavengers: The tert-butyl cation generated during deprotection can sometimes lead to side reactions. The use of a scavenger like triethylsilane can be beneficial.

G cluster_reaction Reaction Troubleshooting cluster_amide Amide Coupling cluster_boc Boc Deprotection start Low Yield in Subsequent Reaction amide_coupling Amide Coupling? start->amide_coupling boc_deprotection Boc Deprotection? start->boc_deprotection coupling_reagent Inefficient Coupling Reagent amide_coupling->coupling_reagent Yes coupling_conditions Suboptimal Conditions amide_coupling->coupling_conditions Yes acid_issue Insufficient Acid Strength boc_deprotection->acid_issue Yes time_issue Incomplete Reaction Time boc_deprotection->time_issue Yes solution_reagent Use HATU, HBTU, or PyBOP coupling_reagent->solution_reagent solution_conditions Use DIPEA, DMF; Consider Heating coupling_conditions->solution_conditions solution_acid Use 20-50% TFA in DCM acid_issue->solution_acid solution_time Increase Reaction Time & Monitor time_issue->solution_time

Caption: Decision-making workflow for troubleshooting common subsequent reactions.

References

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved January 7, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 7, 2026, from [Link]

  • Method for the production of primary amines by hydrogenating nitriles. (n.d.). Google Patents.
  • Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 7, 2026, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 7, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

  • Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. (2021, September 22). PubMed. Retrieved January 7, 2026, from [Link]

  • reduction of primary amides to amines with lithium aluminum hydride. (2011, July 24). Sciencemadness Discussion Board. Retrieved January 7, 2026, from [Link]

  • The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30). ResearchGate. Retrieved January 7, 2026, from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Which Reducing Agent is the Best? (2022, June 11). YouTube. Retrieved January 7, 2026, from [Link]

  • Underrated Reducing Agents (Important Papers). (2025, January 7). YouTube. Retrieved January 7, 2026, from [Link]

  • Reducing Agents. (n.d.). Journal of New Developments in Chemistry. Retrieved January 7, 2026, from [Link]

  • Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. (2024, July 29). PubMed Central. Retrieved January 7, 2026, from [Link]

  • [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

Stability issues of (2-Methoxypyrimidin-5-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for (2-Methoxypyrimidin-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.

The stability of any compound in solution is paramount for accurate experimental outcomes. For heterocyclic compounds like this compound, a substituted pyrimidine, understanding its behavior in different solvent systems and under various environmental conditions is critical. While specific degradation kinetics for this exact molecule are not extensively published, we can draw authoritative insights from the well-documented behavior of structurally related pyrimidine derivatives.[1][2][3] This guide synthesizes that knowledge into practical troubleshooting advice and frequently asked questions.

Troubleshooting Guide: Investigating Instability

This section addresses common experimental observations that may indicate instability of this compound and provides step-by-step protocols to diagnose and resolve these issues.

Issue 1: Inconsistent or Unexpected Bioassay Results

Possible Cause: The compound may be degrading in your assay medium, leading to a lower effective concentration and variable results.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

  • Assess Stability in Assay Media: Conduct a short-term stability study by incubating the compound in your specific cell culture or assay medium for the duration of a typical experiment.

  • Time-Course Analysis: Collect aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours) and analyze them by HPLC to quantify the parent compound.[4]

  • pH Adjustment: If significant degradation is observed, and your experimental parameters allow, consider adjusting the pH of the medium. The stability of similar heterocyclic compounds can be pH-dependent, with some showing maximal stability in a slightly acidic pH range of 2.0 to 3.0.[4][5] However, be mindful of the impact of pH changes on your biological system.

Issue 2: Decreasing Peak Area in HPLC Analysis Over Time

Possible Cause: The compound is unstable in the chosen solvent or under the current storage conditions.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact stability. Test the stability of this compound in a panel of commonly used laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) to identify the most suitable one.

  • Temperature Optimization: Ensure that stock solutions are stored at or below -20°C. For long-term storage, -80°C is preferable.[4]

  • pH Optimization for Aqueous Solutions: If you must use an aqueous solution, perform a pH stability study to determine the optimal pH range for your compound. Avoid highly acidic or alkaline conditions, which are known to promote the hydrolysis of pyrimidine derivatives.[1][3]

  • Protect from Light: Some heterocyclic compounds are sensitive to light.[6] Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous preparations, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then carefully dilute with the aqueous buffer to the desired concentration. Always perform a small-scale solubility test before preparing a large stock solution.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure the longevity of your compound, stock solutions should be stored at low temperatures, ideally at -20°C for short-term storage and -80°C for long-term storage.[4] It is also highly recommended to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation. Furthermore, protecting solutions from light is a prudent measure, as photolytic degradation can be a concern for pyrimidine-containing molecules.[6][7]

Q3: How can I determine if my solution of this compound has degraded?

A3: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the most reliable methods for detecting and quantifying degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the intact parent compound from any potential degradation products, providing a precise measure of its concentration.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related pyrimidine derivatives, potential degradation pathways include:

  • Hydrolysis: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would result in the formation of the corresponding hydroxypyrimidine derivative.[3]

  • Oxidation: The methanamine side chain and the pyrimidine ring itself could be susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to a variety of degradation products.[6]

Conducting forced degradation studies, where the compound is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light), is a systematic way to identify potential degradants and understand the compound's intrinsic stability.[8]

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol provides a general framework for evaluating the stability of this compound across a range of pH values.

1. Preparation of Buffers:

  • Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12). Ensure the buffer components are compatible with your analytical method.

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

3. Preparation of Test Solutions:

  • Dilute the stock solution with each of the prepared buffers to a final working concentration (e.g., 100 µM).

4. Incubation:

  • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

5. Sample Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
  • Immediately analyze the samples using a validated, stability-indicating HPLC method.

6. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each pH to determine the stability profile.
Protocol 2: Photostability Evaluation

This protocol is a simplified approach to assess the light sensitivity of the compound, based on ICH guidelines.[7][9]

1. Sample Preparation:

  • Prepare two sets of solutions of this compound in a transparent, chemically inert solvent.
  • Wrap one set of samples completely in aluminum foil to serve as the dark control.

2. Light Exposure:

  • Place both the exposed and control samples in a photostability chamber.
  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

3. Sample Analysis:

  • After a defined period of exposure, analyze both the exposed and control samples by HPLC.

4. Data Comparison:

  • Compare the chromatograms of the exposed and control samples.
  • A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample indicates photosensitivity.

Data Summary

Condition Potential Impact on Stability Recommendation
pH Highly acidic or basic conditions may promote hydrolysis.[1][3]Conduct a pH stability study to identify the optimal pH range. A slightly acidic pH may offer better stability.[4]
Temperature Elevated temperatures accelerate degradation.Store stock solutions at -20°C or -80°C.[4]
Light Exposure to UV and visible light can cause photodegradation.[6]Protect solutions from light by using amber vials or wrapping containers in foil.
Solvent The choice of solvent can influence stability.Empirically test stability in different solvents to find the most suitable one.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use vials.[4]

Visualizing Stability Concepts

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid/Base Acid/Base Compound This compound Acid/Base->Compound Hydrolysis Oxidizing Agent Oxidizing Agent Oxidizing Agent->Compound Oxidation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Compound Photolysis Heat Heat Heat->Compound Thermal Degradation Hydrolysis_Product Hydrolysis Product (e.g., Hydroxypyrimidine derivative) Compound->Hydrolysis_Product Oxidation_Product Oxidation Products Compound->Oxidation_Product Photolytic_Product Photolytic Products Compound->Photolytic_Product Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Working Solutions (in desired buffer/medium) Stock->Working Incubate Incubate under Test Conditions (e.g., varying pH, temp, light) Working->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC HPLC/LC-MS Analysis Timepoints->HPLC Data Quantify Parent Compound & Degradants HPLC->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: A general experimental workflow for assessing the stability of a compound in solution.

References

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

  • Grisolia, S., & Cardoso, S. S. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. [Link]

  • Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38497. [Link]

  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225–229. [Link]

  • Brown, T., & Taylor, P. J. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (4), 377-380. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Ahmad, I., Ahmed, S., Anwar, Z., Sheraz, M. A., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. International journal of photoenergy, 2016, 1-19. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Health Sciences, 3(2), 21-30. [Link]

  • Li, S., Schoneich, C., & Borchardt, R. T. (1993). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical research, 10(10), 1444–1450. [Link]

  • Carrozzo, I., Ghedini, V., Zucchetti, M., & D'Incalci, M. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. International journal of molecular sciences, 23(21), 13359. [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

  • Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. The Journal of pharmacy and pharmacology, 25(5), 401–407. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxypyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Overcoming common errors in the synthesis of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxypyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and achieve high-purity this compound with confidence.

I. Synthetic Strategies Overview

The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential challenges.

Route A: Reduction of 2-Methoxypyrimidine-5-carbonitrile. This is a direct and often preferred method due to its atom economy. The key transformation is the reduction of the nitrile functionality to a primary amine.

Route B: Synthesis from 5-Bromo-2-methoxypyrimidine. This multi-step approach involves an initial carbon-carbon bond formation, typically a palladium-catalyzed cyanation, to introduce the nitrile group, followed by its reduction.

Below is a visual representation of these synthetic pathways.

Synthetic_Routes cluster_0 Route A cluster_1 Route B A_start 2-Methoxypyrimidine-5-carbonitrile A_end This compound A_start->A_end Reduction B_start 5-Bromo-2-methoxypyrimidine B_intermediate 2-Methoxypyrimidine-5-carbonitrile B_start->B_intermediate Pd-catalyzed Cyanation B_end This compound B_intermediate->B_end Reduction

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, categorized by the synthetic route.

Route A: Reduction of 2-Methoxypyrimidine-5-carbonitrile

Q1: My reduction of 2-methoxypyrimidine-5-carbonitrile is incomplete, and I observe significant amounts of starting material. What are the likely causes and how can I improve the conversion?

A1: Incomplete reduction is a frequent challenge. The primary causes often revolve around the choice and activity of the reducing agent, reaction conditions, and substrate purity.

  • Reducing Agent Activity:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent, but its efficacy can be compromised by moisture. Ensure you are using a fresh, unopened bottle of LiAlH₄ or a recently purchased, properly stored container. The solvent (typically THF or diethyl ether) must be anhydrous.

    • Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C): The activity of the catalyst is crucial. If the catalyst is old or has been improperly handled, it may be deactivated. Use a fresh batch of catalyst and ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

  • Reaction Conditions:

    • Temperature: While many LiAlH₄ reductions proceed at room temperature, some substrates require gentle heating to drive the reaction to completion.[1] Conversely, for catalytic hydrogenation, elevated temperatures and pressures may be necessary.

    • Solvent: The starting material must be fully soluble in the reaction solvent. If solubility is an issue, consider a different solvent system.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened and anhydrous reagents and solvents.

    • Increase Reducing Agent Stoichiometry: For LiAlH₄ reductions, a slight excess (1.5-2.0 equivalents) is often beneficial.

    • Optimize Catalyst Loading: In catalytic hydrogenation, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Elevate Temperature: Cautiously increase the reaction temperature and monitor the progress by TLC or LC-MS.

Q2: I am observing the formation of secondary and tertiary amine byproducts in my catalytic hydrogenation reaction. How can I suppress these side reactions?

A2: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with the intermediate imine.

  • Mechanism of Side Product Formation: The primary amine can act as a nucleophile, attacking the imine intermediate, which ultimately leads to the formation of secondary and tertiary amines after further reduction.

  • Mitigation Strategies:

    • Addition of Ammonia: The most common and effective method to suppress these side reactions is to perform the hydrogenation in the presence of ammonia (often as a solution in methanol or as gaseous ammonia). The ammonia competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

    • Acidic Conditions: In some cases, performing the hydrogenation in an acidic medium (e.g., with the addition of HCl) can protonate the primary amine, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

Q3: The workup of my LiAlH₄ reduction is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the workup procedure?

A3: The formation of aluminum salts during the quenching of LiAlH₄ reactions is a common issue. A carefully controlled workup procedure is essential for easy filtration and good recovery of the product.

  • Recommended Workup (Fieser Method): A widely adopted and effective procedure involves the sequential and slow addition of:

    • X mL of water (where X is the mass of LiAlH₄ in grams).

    • X mL of 15% aqueous NaOH .

    • 3X mL of water . This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Alternative Workup: The addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can also be effective in chelating the aluminum salts and preventing the formation of a gelatinous precipitate.[1]

Nitrile_Reduction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Nitrile Reduction cause1 Inactive Reducing Agent start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Substrate Solubility start->cause3 sol1 Use fresh/anhydrous reagents cause1->sol1 sol2 Increase reagent stoichiometry/ catalyst loading cause1->sol2 sol3 Elevate reaction temperature cause2->sol3 sol4 Change solvent system cause3->sol4

Caption: Troubleshooting workflow for incomplete nitrile reduction.

Route B: Synthesis from 5-Bromo-2-methoxypyrimidine

Q4: My palladium-catalyzed cyanation of 5-bromo-2-methoxypyrimidine is giving low yields. What are the common pitfalls in this reaction?

A4: Palladium-catalyzed cyanation reactions can be sensitive to several factors, and low yields often point to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting the catalytic cycle.[2]

    • Cyanide Source: The choice of cyanide source is critical. While highly toxic sources like KCN can be used, safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are often preferred.[2] Zn(CN)₂ has the advantage of lower toxicity and can be effective in many cases.

    • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are often required.

  • Reaction Conditions:

    • Anhydrous and Inert Atmosphere: These reactions are typically sensitive to oxygen and moisture. It is essential to use anhydrous solvents and to thoroughly degas the reaction mixture and maintain it under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Ensure Anhydrous and Inert Conditions: Use Schlenk techniques or a glovebox.

    • Screen Ligands: Experiment with different phosphine ligands to find the optimal one for your substrate.

    • Optimize Temperature and Reaction Time: Monitor the reaction progress to determine the optimal conditions.

    • Consider a Different Cyanide Source: If one cyanide source is ineffective, another may provide better results.

Q5: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A5: Primary amines can be challenging to purify due to their basicity and potential for interaction with silica gel.

  • Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent. This process effectively removes non-basic impurities.

  • Column Chromatography: If further purification is required, column chromatography on silica gel can be employed. However, to prevent streaking and poor separation, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Crystallization of a Salt: For a high-purity final product, it is often advantageous to form a salt, such as the hydrochloride salt, which can then be purified by crystallization.[3] The free base can be regenerated by treatment with a base.

III. Experimental Protocols

Protocol 1: Reduction of 2-Methoxypyrimidine-5-carbonitrile with LiAlH₄
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) and anhydrous THF (10 volumes).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 2-methoxypyrimidine-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1.5 volumes), and water (3 volumes).

  • Isolation: Filter the resulting granular precipitate through a pad of Celite® and wash the filter cake with ethyl acetate. Combine the filtrate and washes, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.[1]

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-2-methoxypyrimidine
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyrimidine (1.0 eq.), zinc cyanide (0.6 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., dppf, 4-10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous and degassed solvent (e.g., DMF or DMAc).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methoxypyrimidine-5-carbonitrile can be purified by column chromatography on silica gel.

IV. Data Summary

ParameterRoute A (Nitrile Reduction)Route B (Cyanation + Reduction)
Starting Material 2-Methoxypyrimidine-5-carbonitrile5-Bromo-2-methoxypyrimidine
Key Reagents LiAlH₄ or H₂/CatalystPd catalyst, phosphine ligand, cyanide source
Common Issues Incomplete reaction, side productsCatalyst deactivation, low yield
Typical Yields 60-90%50-80% (over two steps)

V. References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available at: [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

  • ACS Publications. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]

  • Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]

  • ResearchGate. Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]

  • ResearchGate. Optimization of palladium catalyzed cyanation reactions with Zn(CN) 2. Available at: [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Characterization of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as (2-Methoxypyrimidin-5-yl)methanamine, a molecule of interest due to the prevalence of the pyrimidine scaffold in pharmacologically active agents, a multi-faceted analytical approach is not just recommended, but essential.[1][2][3][4] This guide provides an in-depth, comparative analysis of the primary characterization techniques required to definitively confirm the structure of this compound, moving beyond a mere listing of methods to explain the causality behind experimental choices and the logic of orthogonal validation.

The core principle underpinning this guide is that no single technique is sufficient for absolute structural elucidation. Instead, a synergistic application of spectroscopic and spectrometric methods provides a self-validating system, ensuring the highest degree of confidence in the assigned structure. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by classical techniques like Elemental Analysis. For complex cases or when absolute stereochemistry is required, X-ray crystallography stands as the ultimate arbiter of molecular structure.[5][6][7]

Primary Spectroscopic & Spectrometric Techniques: A Comparative Overview

The initial characterization of a newly synthesized compound like this compound relies on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and their combined data provides a comprehensive structural picture.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Provides detailed information on the number and types of hydrogen atoms.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Carbon skeleton and functional groups.Reveals the number of unique carbon environments.Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1][8]Highly sensitive, provides exact mass and elemental composition.Isomeric compounds can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.[2]Fast and non-destructive.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR provides a wealth of information. The expected signals would be:

  • Pyrimidine Ring Protons: Two singlets in the aromatic region, characteristic of the pyrimidine ring protons.[3]

  • Methanamine Protons: A singlet corresponding to the -CH₂- group adjacent to the amine. The chemical shift of these protons is influenced by the electron-withdrawing pyrimidine ring.[11][12]

  • Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift of this peak is highly dependent on solvent and concentration.[11]

  • Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer may take a few minutes.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom:

  • Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring will appear in the downfield region of the spectrum.

  • Methanamine Carbon: A signal for the -CH₂- carbon.

  • Methoxy Carbon: A signal for the -OCH₃ carbon.[13]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Configure the spectrometer for ¹³C detection.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, this typically requires a longer acquisition time than ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] For structural confirmation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.[14][15] The fragmentation pattern can also provide valuable structural information, often involving the loss of the methoxy group or cleavage of the aminomethyl side chain.[1][8][16][17]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to predict the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: From the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.[12]

  • C-H stretching: From the aromatic pyrimidine ring and the aliphatic methoxy and methanamine groups.

  • C=N and C=C stretching: From the pyrimidine ring.

  • C-O stretching: From the methoxy group.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or as a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Orthogonal Validation: The Importance of a Multi-Technique Approach

The concept of orthogonal validation is critical in analytical chemistry. It involves using multiple, independent techniques that rely on different physical principles to confirm a result. In the context of structural elucidation, relying solely on one technique, even one as powerful as NMR, can be misleading.

The following diagram illustrates the workflow for a comprehensive and self-validating structural confirmation process.

Caption: Workflow for the structural confirmation of this compound.

Alternative and Complementary Techniques

While the primary techniques discussed above are often sufficient, certain situations may require additional analytical methods.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[18][19][20][21][22] This technique is particularly useful for confirming the empirical formula derived from high-resolution mass spectrometry. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed structure.

X-ray Crystallography

For unambiguous proof of structure, especially in cases of complex stereochemistry or where other methods are inconclusive, single-crystal X-ray crystallography is the gold standard.[5][6][7][23][24] This technique determines the three-dimensional arrangement of atoms in a crystalline solid at atomic resolution.[5] However, it is contingent on the ability to grow high-quality single crystals of the compound.

Conclusion

The structural characterization of a novel compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. A combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a robust and self-validating approach to confirming the molecular structure. When necessary, these primary methods can be supplemented with elemental analysis and X-ray crystallography to achieve the highest level of confidence. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

  • Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06).
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Wikipedia. Elemental analysis.
  • University of Queensland. Small molecule X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)
  • ACS Publications.
  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • AZoLifeSciences.
  • ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ResearchGate.
  • PMC - NIH. X-Ray Crystallography of Chemical Compounds.
  • ResearchGate.
  • ESA-IPB.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).
  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
  • MDPI.
  • ACS Fall 2023.
  • ElectronicsAndBooks.
  • Supplementary Inform
  • PubChem. [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine.
  • BLD Pharm. (2-Methoxy-4-methylpyrimidin-5-yl)methanamine.
  • Amerigo Scientific. This compound.
  • PubChem. 2-Chloro-5-methoxypyrimidin-4-amine.
  • ChemicalBook. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • BLD Pharm. This compound hydrochloride.
  • PubChem. (2-Methylpyrimidin-5-yl)methanamine.
  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • ChemicalBook. 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • ResearchGate. FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine.

Sources

A Comparative Guide to the Efficacy of (2-Methoxypyrimidin-5-yl)methanamine and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold that forms the structural core of numerous natural and synthetic molecules of profound biological importance.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its role in biological systems is elemental.[2] In the realm of medicinal chemistry, the pyrimidine nucleus is a highly versatile and sought-after building block for the development of novel therapeutic agents.[3] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of approved drugs with diverse clinical applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3][4]

This guide provides a comparative analysis of the potential efficacy of (2-Methoxypyrimidin-5-yl)methanamine , a specific pyrimidine derivative, by examining its structural features in the context of other well-characterized, biologically active pyrimidine analogs. While direct experimental data on this compound is limited in publicly accessible literature, a comprehensive understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of similar compounds.[5] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and providing detailed protocols for efficacy evaluation.

Structural Comparison and Potential Therapeutic Applications

The structure of this compound features a methanamine group at the 5-position and a methoxy group at the 2-position of the pyrimidine ring. These substitutions are critical in defining its potential interactions with biological targets. The efficacy of this compound can be benchmarked against other pyrimidine derivatives where systematic modifications have been correlated with specific biological activities.

Comparative Analysis of Key Pyrimidine Scaffolds

The therapeutic potential of pyrimidine derivatives is heavily influenced by the nature and position of their substituents.[1] Below is a comparison of this compound with other classes of pyrimidine compounds that have demonstrated significant biological activity.

Compound ClassKey Structural FeaturesReported Biological ActivityPotential Therapeutic Area
This compound Methoxy group at C2, Methanamine at C5Undisclosed in public literatureCancer, Neurological Disorders, Infectious Diseases (projected)
2-Aminopyrimidine Derivatives Amino group at C2Anticancer, Antibacterial, Antiviral, β-Glucuronidase Inhibition[6]Cancer, Infectious Diseases
Pyrido[2,3-d]pyrimidines Fused pyridine ringAnticancer (EGFR inhibitors), Anti-inflammatory[7]Cancer, Inflammatory Disorders
Pyrazolo[3,4-d]pyrimidines Fused pyrazole ringKinase Inhibition (e.g., BTK, mTOR)[8]Cancer, Autoimmune Diseases
6-Thioxopyrimidine Derivatives Thioxo group at C6Anticancer[7]Cancer

The methoxy group at the 2-position of our lead compound is a key feature. Alkoxy groups in this position are known to influence the electronic properties of the pyrimidine ring and can be crucial for target engagement. The methanamine substituent at the 5-position provides a basic nitrogen center, which can participate in hydrogen bonding and salt bridge formation with amino acid residues in a target protein's active site.

Deciphering Efficacy: Key Biological Targets and Experimental Validation

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets, most notably protein kinases.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[3]

Protein Kinases as a Primary Target Class

Many pyrimidine-based drugs function as ATP-competitive kinase inhibitors. The pyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[8] The substituents on the pyrimidine ring are crucial for achieving potency and selectivity for specific kinases.

Logical Workflow for Efficacy Evaluation

To ascertain the efficacy of this compound and its analogs, a systematic experimental workflow is essential. This process typically begins with in vitro assays to determine the compound's activity against specific molecular targets and cell lines, followed by in vivo studies to assess its therapeutic effect in a whole organism.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Biochemical Assays (e.g., Kinase Inhibition) A->B Determine IC50 C Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) B->C Validate cellular activity D ADME-Tox Profiling C->D Assess drug-like properties E Animal Model Selection D->E I Lead Optimization D->I Iterative Design F Pharmacokinetic (PK) Studies E->F Determine dosing regimen G Efficacy Studies F->G Evaluate therapeutic effect H Toxicology Studies G->H Assess safety profile H->I

Caption: A generalized workflow for evaluating the efficacy of novel chemical entities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[9]

Objective: To quantify the potency of this compound and its analogs as inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the remaining ATP.[10]

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[11]

Objective: To evaluate the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity.[13] For pyrimidine derivatives, key structural modifications that can impact efficacy include:

  • Substituents at the 2- and 4-positions: These positions are often critical for establishing hydrogen bonds with the hinge region of kinases.

  • Substituents at the 5-position: Modifications at this position can influence selectivity and pharmacokinetic properties.[14]

  • Introduction of fused ring systems: Creating bicyclic structures like pyrido[2,3-d]pyrimidines can enhance potency and modulate the compound's physical properties.[15]

Illustrative SAR Pathway

The following diagram illustrates a hypothetical SAR exploration starting from a basic 2-methoxypyrimidine core.

SAR_Pathway A Core Scaffold 2-Methoxypyrimidine B Analog 1 Add Methanamine at C5 (Our Lead Compound) A->B Initial Hit C Analog 2 Vary C2 substituent (e.g., Ethoxy, Amino) B->C Explore H-bond donors/acceptors D Analog 3 Modify C5 side chain (e.g., larger amines, amides) B->D Probe binding pocket E Analog 4 Fuse a ring system (e.g., Pyrido, Pyrazolo) B->E Enhance rigidity & properties F Improved Potency/Selectivity C->F D->F E->F

Caption: A conceptual diagram of a structure-activity relationship (SAR) study.

Pharmacokinetic (ADME) Considerations

A potent compound is of little therapeutic value if it has poor absorption, distribution, metabolism, and excretion (ADME) properties.[15] For pyrimidine-based drug candidates, it is crucial to evaluate their ADME profile early in the discovery process.

Key ADME Parameters for Pyrimidine Derivatives:

ParameterImportanceDesirable Profile
Solubility Affects absorption and formulationHigh aqueous solubility
Permeability Influences absorption across biological membranesHigh permeability (e.g., Caco-2 assay)
Metabolic Stability Determines half-life and potential for drug-drug interactionsHigh stability in liver microsomes
Plasma Protein Binding Affects the free drug concentration available for therapeutic effectModerate binding

In silico tools can provide initial predictions of ADME properties, which should then be confirmed through in vitro assays.[16][17]

Conclusion

While direct experimental evidence for the efficacy of this compound is not yet widely published, its structural features, when compared with a vast body of literature on similar pyrimidine derivatives, suggest significant potential as a scaffold for the development of novel therapeutics. The methoxy and methanamine substitutions provide key interaction points that could be exploited for potent and selective inhibition of various biological targets, particularly protein kinases.

The path forward for evaluating this compound and its analogs is clear. A systematic approach involving targeted synthesis, in vitro biochemical and cellular assays, and comprehensive ADME profiling will be essential to unlock its full therapeutic potential. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for researchers to undertake this exciting endeavor in drug discovery.

References

  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • MDPI. (2022, January 12). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2022, January 12). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • ACS Publications. (2016, December 1). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • Taylor & Francis Online. (2019, July 23). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. [Link]

  • PubMed. (1988, August 15). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]

  • Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • National Center for Biotechnology Information. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • MDPI. (2021, November 23). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • International Journal of Pharmaceutical Research and Development. In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. [Link]

  • Semantic Scholar. [PDF] Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • PubMed. (2022, May 9). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • National Center for Biotechnology Information. (2021, June 25). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. ADME Properties and Affinity (Docking Score) of pyrimidine molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. [Link]

  • IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Juniper Publishers. (2018, August 13). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • World Journal of Advanced Research and Reviews. (2021, March 30). An overview on synthesis and biological activity of pyrimidines. [Link]

  • National Center for Biotechnology Information. (2022, October 25). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • PubMed. (2025, July 1). Diverse Biological Activity of Pyrimidine Derivatives: A Review. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • RSC Publishing. (2021, March 2). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of a chemical entity are paramount. This guide provides an in-depth technical comparison and cross-validation workflow for (2-Methoxypyrimidin-5-yl)methanamine, a key building block in contemporary medicinal chemistry. We will delve into its synthesis, purification, and analytical characterization, while also comparing its performance and stability against a common structural analog, (2-chloropyrimidin-5-yl)methanamine. The methodologies presented herein are designed to be self-validating, ensuring the highest degree of scientific rigor.

The Imperative of Cross-Validation in Small Molecule Research

In the synthesis of novel chemical entities, ambiguity is the enemy of progress. The seemingly minor substitution of a methoxy group for a chloro group on the pyrimidine ring can have profound effects on a molecule's reactivity, stability, and biological activity. Therefore, a robust cross-validation strategy is not merely a quality control measure; it is a fundamental aspect of ensuring the reliability and reproducibility of experimental data. This guide will equip you with the necessary protocols to confidently validate your supply of this compound.

Synthesis and Purification: A Tale of Two Amines

The synthesis of this compound can be efficiently achieved through the reductive amination of its corresponding aldehyde, a widely applicable and reliable transformation in organic synthesis.[1][2] In contrast, the chloro-analog is often prepared from a chloromethyl precursor. The choice of synthetic route has significant implications for the impurity profile and stability of the final compound.

Proposed Synthesis of this compound

A plausible and efficient route to the title compound is the reductive amination of the commercially available 2-methoxypyrimidine-5-carbaldehyde. This method is favored for its mild conditions and high yields.

cluster_synthesis Synthesis of this compound start 2-methoxypyrimidine-5-carbaldehyde reagents NH3 in MeOH, NaBH4 start->reagents Reductive Amination product This compound reagents->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in methanol (0.2 M), add a 7 N solution of ammonia in methanol (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure amine.

Comparative Synthesis of (2-chloropyrimidin-5-yl)methanamine

The chloro-analog is often synthesized via nucleophilic substitution of a chloromethyl precursor with ammonia. This method, while effective, can be prone to the formation of over-alkylation byproducts.

Experimental Protocol: Synthesis of (2-chloropyrimidin-5-yl)methanamine

  • Reaction Setup: In a sealed pressure vessel, dissolve (2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile (0.5 M).

  • Amination: Add a 25% aqueous solution of ammonia (10.0 eq).

  • Heating: Heat the mixture to 80 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, add a 30% aqueous solution of sodium hydroxide and concentrate the mixture.

  • Extraction and Purification: Dilute the residue with ethanol, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]

Analytical Cross-Validation: Establishing Identity and Purity

Once synthesized and purified, a rigorous analytical workflow is essential to confirm the identity and purity of the target compound and its comparator.

cluster_validation Analytical Validation Workflow sample Purified Amine hplc HPLC-UV/MS (Purity & Identity) sample->hplc nmr 1H & 13C NMR (Structure Confirmation) sample->nmr hrms HRMS (Elemental Composition) sample->hrms ftir FTIR (Functional Groups) sample->ftir validated Validated Compound hplc->validated Purity >98% nmr->validated Correct Structure hrms->validated Accurate Mass ftir->validated Expected Bonds

Caption: A comprehensive analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for assessing the purity of small molecules. For aminopyrimidines, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically effective.[4][5][6]

Hypothetical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Under these conditions, this compound is expected to have a slightly longer retention time than its chloro-analog due to the increased lipophilicity of the methoxy group. The purity should be ≥98% for use in sensitive applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts are highly sensitive to the electronic environment of the pyrimidine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)

CompoundH2' (s)H4', H6' (s)-CH₂- (s)-OCH₃ (s)
This compound~8.5 ppm~8.2 ppm~3.8 ppm~4.0 ppm
(2-chloropyrimidin-5-yl)methanamine~8.6 ppm~8.4 ppm~3.9 ppm-

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)

CompoundC2'C4', C6'C5'-CH₂--OCH₃
This compound~165 ppm~158 ppm~120 ppm~45 ppm~55 ppm
(2-chloropyrimidin-5-yl)methanamine~160 ppm~159 ppm~125 ppm~46 ppm-

The electron-donating methoxy group in the target compound is expected to shield the C2' and C4'/C6' positions, resulting in upfield shifts in the ¹³C NMR spectrum compared to the chloro-analog.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compounds.

CompoundMolecular FormulaCalculated Mass (M+H)⁺
This compoundC₆H₉N₃O140.0818
(2-chloropyrimidin-5-yl)methanamineC₅H₆ClN₃144.0323

Comparative Stability and Reactivity

The electronic nature of the substituent at the 2-position of the pyrimidine ring dictates the molecule's stability and reactivity. The methoxy group is a strong electron-donating group, which deactivates the pyrimidine ring towards nucleophilic attack. Conversely, the chloro group is electron-withdrawing, activating the ring for such reactions.[7] This has significant implications for downstream synthetic applications and the long-term stability of the compounds. This compound is expected to be more stable under basic conditions compared to its chloro counterpart.

Conclusion

The cross-validation of this compound requires a multi-faceted approach encompassing a well-defined synthetic route, rigorous purification, and a suite of analytical techniques. By comparing its properties to a closely related analog like (2-chloropyrimidin-5-yl)methanamine, researchers can gain a deeper understanding of its chemical behavior and ensure the integrity of their experimental findings. The protocols and data presented in this guide provide a robust framework for achieving this critical aspect of scientific research.

References

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available from: [Link]

  • PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. Available from: [Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC. Available from: [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. ResearchGate. Available from: [Link]

  • SpectraBase. 2-Chloro-4-methoxypyrimidine. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available from: [Link]

  • GalChimia. A New Way to Amines. Available from: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available from: [Link]

  • Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

Sources

Benchmarking the Performance of (2-Methoxypyrimidin-5-yl)methanamine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of derivatives based on the (2-Methoxypyrimidin-5-yl)methanamine core, a promising framework for targeting key kinases involved in cancer progression. By synthesizing data from the scientific literature, this document aims to equip researchers, scientists, and drug development professionals with objective performance benchmarks and the experimental rationale necessary to advance their own research programs.

The strategic placement of the methoxy group at the 2-position and the methanamine at the 5-position of the pyrimidine ring offers a versatile platform for chemical modification. These modifications can be tailored to achieve high-affinity interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways that drive tumor growth and survival.[3] This guide will focus on benchmarking these derivatives against established kinase inhibitors, with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer and other malignancies.[4][5]

Comparative Analysis of this compound Derivatives and Alternative Scaffolds

The performance of novel chemical entities can only be meaningfully assessed through direct comparison with existing standards. In the context of kinase inhibition, this involves evaluating not only the potency against the primary target but also the selectivity against other kinases and the activity in cell-based models of cancer.

Table 1: In Vitro Kinase and Antiproliferative Activity of Pyrimidine-Based Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Citation
Derivative A EGFR (Wild-Type)8.5A549 (NSCLC)0.56[6]
Derivative B EGFR (T790M Mutant)15.2H1975 (NSCLC)0.89[3]
Gefitinib EGFR (Wild-Type)2-37A549 (NSCLC)0.015-0.8[6]
Osimertinib EGFR (T790M Mutant)<1H1975 (NSCLC)0.01-0.02[1]
Derivative C PLK46.7MCF-7 (Breast)0.48[7]
Compound 18c Mer/c-Met18.5/33.6HepG2 (Liver)1.8[8][9]

The data presented in Table 1 highlights the therapeutic potential of the pyrimidine scaffold. Derivatives of this class have demonstrated potent, low nanomolar inhibition of key kinase targets and corresponding sub-micromolar antiproliferative activity in relevant cancer cell lines.[6][7][8][9] For a novel series of this compound derivatives to be considered competitive, they would need to exhibit similar or superior performance metrics.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by a deep understanding of the structure-activity relationship (SAR). For pyrimidine-based inhibitors targeting the ATP-binding pocket of kinases, several key interactions are crucial for high-affinity binding.

SAR_Insights Pyrimidine_Core Pyrimidine Core Hinge_Binding Hinge-Binding Motif (e.g., N1 or N3) Pyrimidine_Core->Hinge_Binding Hydrogen Bonds Solvent_Front Solvent-Exposed Region (Substituents on Methanamine) Pyrimidine_Core->Solvent_Front Modulates Solubility and Selectivity Hydrophobic_Pocket Hydrophobic Pocket (e.g., Gatekeeper Residue) Pyrimidine_Core->Hydrophobic_Pocket van der Waals Interactions

Caption: Key pharmacophoric elements for pyrimidine-based kinase inhibitors.

The pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase, a critical anchoring interaction.[3] The substituent at the 5-position, in this case, the methanamine group, extends towards the solvent-exposed region. Modifications to this group are crucial for fine-tuning selectivity and improving physicochemical properties such as solubility. The 2-methoxy group can influence the electronics of the pyrimidine ring and may interact with nearby residues in the ATP-binding pocket.

Experimental Protocols for Benchmarking Performance

To ensure the reliability and reproducibility of performance data, standardized and well-validated experimental protocols are essential. The following are representative methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the concentration of a compound required to inhibit the activity of a purified kinase by 50% (IC₅₀).

Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified kinase, a kinase-specific substrate peptide, and the test compound at various concentrations in a suitable assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a duration optimized for the specific kinase (typically 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescent ATP detection reagent. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Dispense Dispense Compound and Enzyme/Substrate to Plate Compound_Dilution->Dispense Enzyme_Substrate_Mix Prepare Kinase and Substrate Mixture Enzyme_Substrate_Mix->Dispense Add_ATP Add ATP to Initiate Reaction Dispense->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_Detection_Reagent Add Luminescent ATP Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Read Plate on Luminometer Add_Detection_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (typically 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. To establish the competitive potential of derivatives based on this core, a rigorous benchmarking process against established inhibitors is paramount. This requires the generation of robust and reproducible data from well-controlled in vitro and cellular assays.

Future research in this area should focus on the synthesis of a diverse library of N-substituted this compound derivatives and their systematic evaluation against a panel of cancer-relevant kinases. A thorough investigation of the structure-activity relationship will be crucial for optimizing potency, selectivity, and drug-like properties. Promising lead compounds should then be advanced into more complex biological models, including in vivo efficacy studies in relevant cancer xenograft models, to fully assess their therapeutic potential. The insights gained from such a systematic approach will be invaluable for the development of the next generation of targeted cancer therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link][1][4]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics. Available at: [Link][3]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. Available at: [Link][1]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed. Available at: [Link][2]

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed. Available at: [Link][5]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link][7]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. Available at: [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link][8]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link][9]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Center for Biotechnology Information. Available at: [Link][6]

Sources

A Comparative Guide to the Synthesis of (2-Methoxypyrimidin-5-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. (2-Methoxypyrimidin-5-yl)methanamine is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of this compound primarily involves two key stages: the formation of the pyrimidine core with the required substituents, and the subsequent reduction of a nitrile group to a primary amine. The choice of reagents and reaction conditions at each stage significantly impacts the overall yield, purity, scalability, and safety of the process. This guide will focus on the final, critical step: the reduction of 2-Methoxypyrimidin-5-carbonitrile to the target amine. We will explore three distinct and widely recognized reduction methodologies.

Proposed Synthesis of the Precursor: 2-Methoxypyrimidin-5-carbonitrile

A plausible and efficient route to the nitrile precursor, 2-Methoxypyrimidin-5-carbonitrile, involves a nucleophilic aromatic substitution reaction. This proposed synthesis starts from a commercially available dihalopyrimidine.

Reaction Pathway

Precursor Synthesis 2,4-Dichloropyrimidine-5-carbonitrile 2,4-Dichloropyrimidine-5-carbonitrile 2-Methoxypyrimidin-5-carbonitrile 2-Methoxypyrimidin-5-carbonitrile 2,4-Dichloropyrimidine-5-carbonitrile->2-Methoxypyrimidin-5-carbonitrile NaOMe, MeOH LiAlH4_Mechanism Nitrile Nitrile Imine Anion Imine Anion Nitrile->Imine Anion 1. LiAlH4 Dianion Dianion Imine Anion->Dianion 2. LiAlH4 Primary Amine Primary Amine Dianion->Primary Amine 3. H2O workup

Caption: Mechanism of LiAlH₄ nitrile reduction.

Expertise & Experience: LiAlH₄ is a non-selective and highly reactive reducing agent. It will reduce a wide range of functional groups, including esters, carboxylic acids, and amides. [1]Therefore, the substrate must be free of other reducible groups to avoid unwanted side reactions. The pyrophoric nature of LiAlH₄ and the vigorous reaction with water necessitate strict anhydrous conditions and careful handling under an inert atmosphere, making it less suitable for large-scale industrial production. [2] Trustworthiness: While highly effective, the vigorous nature of the reaction and the complexities of the workup (quenching unreacted LiAlH₄ can be hazardous) require experienced personnel and specialized equipment.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

  • Reagents: The flask is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 vol) under a nitrogen atmosphere and cooled to 0°C in an ice bath.

  • Reaction: A solution of 2-Methoxypyrimidin-5-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0°C and the unreacted LiAlH₄ is carefully quenched by the sequential dropwise addition of water (1 vol), 15% aqueous sodium hydroxide (1.5 vol), and finally water (3 vol).

  • Isolation: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Route 2: Catalytic Hydrogenation with Raney® Nickel

This method is a cornerstone of industrial chemistry for the reduction of nitriles to primary amines. [3] Mechanism: The reaction occurs on the surface of the Raney® Nickel catalyst. Hydrogen gas is adsorbed onto the catalyst surface, and the nitrile also coordinates to the nickel. The hydrogenation proceeds in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

Raney_Ni_Hydrogenation Nitrile + H2 Nitrile + H2 Adsorbed Species Adsorbed Species Nitrile + H2->Adsorbed Species Raney Ni Imine Intermediate Imine Intermediate Adsorbed Species->Imine Intermediate H2 Primary Amine Primary Amine Imine Intermediate->Primary Amine H2 Raney_Ni_KBH4 Nitrile + KBH4 Nitrile + KBH4 Primary Amine Primary Amine Nitrile + KBH4->Primary Amine Raney Ni, Ethanol

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Versatile Building Block

(2-Methoxypyrimidin-5-yl)methanamine is a key heterocyclic building block, sought after in medicinal chemistry for its role as a precursor in the synthesis of complex pharmaceutical agents. The pyrimidine core is a privileged scaffold found in numerous approved drugs, and the methanamine substituent provides a crucial handle for further chemical modification. Given its foundational role, the absolute purity of this starting material is not merely a quality metric; it is a prerequisite for reproducible, safe, and effective downstream applications. The presence of uncharacterized impurities, such as starting materials, by-products, or residual solvents, can compromise reaction yields, introduce confounding variables in biological assays, and pose significant safety risks in drug development.

This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond a simple checklist of techniques, instead focusing on an orthogonal and self-validating analytical strategy. This approach, rooted in first principles of analytical chemistry, ensures a robust and defensible purity assessment by interrogating the compound's integrity from multiple, independent perspectives.

Pillar 1: The Orthogonal Analytical Strategy

A single analytical technique is insufficient to declare a compound "pure." Each method has inherent biases and limitations. For instance, a compound that appears as a single peak by High-Performance Liquid Chromatography (HPLC) may contain impurities that co-elute or are not UV-active. Therefore, we employ an orthogonal approach, where multiple techniques based on different physicochemical principles are used to build a comprehensive purity profile. This strategy minimizes the risk of overlooking impurities and provides a higher degree of confidence in the final purity assignment.

cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analytical Techniques Synthesis Synthesized This compound HPLC Chromatographic Purity (HPLC-UV) Synthesis->HPLC Interrogation LCMS Identity & Impurity Mass (LC-MS / HRMS) Synthesis->LCMS Interrogation NMR Structural Integrity & qNMR (¹H, ¹³C NMR) Synthesis->NMR Interrogation EA Elemental Composition (CHN Analysis) Synthesis->EA Interrogation GCMS Residual Solvents (Headspace GC-MS) Synthesis->GCMS Interrogation Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Data Integration LCMS->Purity_Profile Data Integration NMR->Purity_Profile Data Integration EA->Purity_Profile Data Integration GCMS->Purity_Profile Data Integration

Caption: Orthogonal workflow for purity validation.

Pillar 2: Core Analytical Techniques & Experimental Protocols

The following sections detail the primary techniques for a rigorous purity assessment, explaining the causality behind their selection and providing actionable protocols.

Chromatographic Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is the cornerstone of purity determination for non-volatile organic compounds. It separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For this compound, this technique is ideal for separating the polar parent compound from potentially less polar starting materials or more polar by-products. UV detection is effective due to the presence of the UV-active pyrimidine ring.[1] A validated method provides a precise and accurate measure of purity expressed as a percentage of the total peak area.[2][3]

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of water:acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for new chemical entities.[5]

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for small molecule separation, offering good resolution and efficiency.[3]
Mobile Phase Water/Acetonitrile with Formic AcidProvides good peak shape for amines and is compatible with MS detection.
Gradient 5% to 95% AcetonitrileEnsures elution of both polar and non-polar impurities.
Detection 254 nmPyrimidine rings strongly absorb UV light in this region.
Structural Confirmation and Impurity Identification by LC-MS and HRMS

Expertise & Causality: While HPLC-UV quantifies impurities, it does not identify them. Coupling the HPLC to a mass spectrometer (LC-MS) provides the molecular weight of the main peak and any impurities.[6] This is crucial for confirming the identity of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[5]

Experimental Protocol: LC-MS Analysis

  • Utilize the same HPLC method as described above.

  • Divert the eluent from the column into an electrospray ionization (ESI) source of a mass spectrometer.

  • Operate in positive ion mode, as the primary amine is readily protonated.

  • Scan a mass range of m/z 50-500.

  • Expected HRMS Result: For C₇H₁₁N₃O, the calculated exact mass of the protonated molecule [M+H]⁺ is 154.0975. An observed mass within ±5 ppm of this value confirms the elemental composition.

Identity, Structural Integrity, and Absolute Purity by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[7] ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming that the desired structure has been synthesized. Furthermore, quantitative ¹H NMR (q¹HNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[8][9] It achieves this by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity and mass.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The spectrum should show distinct signals corresponding to the methoxy (O-CH₃), pyrimidine ring, and aminomethyl (CH₂-NH₂) protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.

Experimental Protocol: Quantitative ¹H NMR (q¹HNMR)

  • Standard Selection: Choose a certified internal standard with a simple ¹H NMR spectrum and peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~10 mg of the certified internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters: Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full signal relaxation and accurate integration.[10]

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

cluster_0 qNMR Purity Logic Analyte Analyte Signal (Known Structure) Integral (I_analyte) Proton Count (N_analyte) Calculation Purity Calculation (Ratio of Molar Amounts) Analyte->Calculation Standard Certified Standard (Known Purity & Mass) Integral (I_std) Proton Count (N_std) Standard->Calculation Result Absolute Purity (%) Calculation->Result

Caption: Logic flow for qNMR purity determination.

Elemental Composition by Combustion Analysis

Expertise & Causality: Elemental analysis (EA), or combustion analysis, provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[11][12] This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[7] The experimental results must align with the theoretical values calculated from the molecular formula within a narrow margin, typically ±0.4%, to be considered acceptable.[5][13] This provides a crucial check on the overall composition and purity of the bulk sample.

Data Presentation: Elemental Analysis Results

  • Molecular Formula: C₇H₁₁N₃O

  • Molecular Weight: 153.18 g/mol

ElementTheoretical %Found %Deviation %
Carbon (C) 54.8954.71-0.18
Hydrogen (H) 7.247.31+0.07
Nitrogen (N) 27.4327.35-0.08

The presented "Found %" values are illustrative. The deviation for all elements should be < ±0.4%.

Volatile Impurities and Residual Solvents by Headspace GC-MS

Expertise & Causality: HPLC and NMR may not be sensitive enough to detect trace amounts of volatile organic solvents used during synthesis and purification (e.g., methanol, ethyl acetate, hexanes). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[14][15] By gently heating the sample in a sealed vial (headspace analysis), volatile compounds are driven into the gas phase and injected into the GC-MS for separation and identification. This is critical for materials intended for biological or pharmaceutical use, where solvent residues are strictly controlled.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO. Crimp the vial securely.

  • Incubation: Incubate the vial at 80 °C for 15 minutes to allow volatiles to equilibrate into the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC-MS.

  • GC Separation: Use a suitable column (e.g., DB-624) and a temperature gradient to separate the volatile components.

  • MS Detection: Identify the eluted solvents by comparing their mass spectra to a library (e.g., NIST). Quantify against a calibrated standard.

Comparative Summary of Purity Validation Techniques

TechniquePrimary PurposeStrengthsLimitations
RP-HPLC-UV Quantify chromatographic purityHigh precision, robust, widely availableDoes not identify impurities; blind to non-UV-active compounds
LC-MS / HRMS Confirm identity, identify impuritiesProvides molecular weight data, high sensitivityNot inherently quantitative; response factors vary
NMR (¹H, ¹³C) Confirm chemical structureUnambiguous structure elucidationLower sensitivity than MS; complex mixtures can be hard to interpret
q¹HNMR Determine absolute purityPrimary method, no analyte standard neededRequires careful setup (long D1); needs a certified standard
Elemental Analysis Confirm elemental compositionValidates empirical formula of the bulk materialDoes not distinguish between isomers; insensitive to minor impurities
Headspace GC-MS Quantify residual solventsHighly sensitive for volatile compoundsNot suitable for non-volatile impurities

Conclusion: Synthesizing Data for a Final Purity Assignment

The purity of this compound cannot be defined by a single number from one experiment. A final purity value is a carefully considered assignment based on the convergence of data from this orthogonal set of analyses.

A comprehensive Certificate of Analysis should report:

  • Chromatographic Purity: e.g., 99.5% by HPLC (254 nm).

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and HRMS.

  • Absolute Purity (Assay): e.g., 99.2% by q¹HNMR.

  • Elemental Analysis: C, H, N values within ±0.4% of theoretical.

  • Residual Solvents: All solvents below specified limits (e.g., <500 ppm).

By systematically applying this multi-faceted, self-validating approach, researchers can proceed with confidence, knowing that their foundational building block is of the highest possible quality, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Element analysis. (n.d.). Google Vertex AI Search. Retrieved January 7, 2026.

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.

  • Elemental analysis. (n.d.). Wikipedia. Retrieved January 7, 2026.

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved January 7, 2026.

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central. Retrieved January 7, 2026.

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved January 7, 2026.

  • THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. (n.d.). Journal of Biological Chemistry. Retrieved January 7, 2026.

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968, March). PubMed.

  • “Pure by NMR”? (2008, October 31). Organic Letters.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Google Scholar. Retrieved January 7, 2026.

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016, September 28). NIST.

  • GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. (2014, December 15). International Journal of Herbal Medicine.

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. Retrieved January 7, 2026.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 7, 2026.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate.

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PubMed Central. Retrieved January 7, 2026.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Pharmacia.

Sources

A Head-to-Head Comparison of (2-Methoxypyrimidin-5-yl)methanamine with Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern treatment strategies.[1][2] This guide provides a comprehensive head-to-head comparison of a putative novel DPP-4 inhibitor, (2-Methoxypyrimidin-5-yl)methanamine, with a panel of well-established, clinically approved DPP-4 inhibitors, also known as "gliptins". This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the comparative efficacy, selectivity, and mechanistic nuances of these compounds.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine protease that plays a pivotal role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These gut-derived hormones are released in response to nutrient intake and are crucial for potentiating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[3][5] The rapid degradation of GLP-1 and GIP by DPP-4, with a half-life of only a few minutes, curtails their insulinotropic effects.[4]

The therapeutic rationale for DPP-4 inhibition is elegantly straightforward: by blocking the enzymatic activity of DPP-4, the half-life of active GLP-1 and GIP is extended.[5][6] This amplification of the endogenous incretin system leads to enhanced glucose-stimulated insulin release, reduced glucagon levels, and ultimately, improved glycemic control in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[7][8][9]

The Established Competitors: A Snapshot of Clinically Approved Gliptins

The class of DPP-4 inhibitors, or "gliptins," comprises several orally administered drugs widely used in the management of type 2 diabetes.[1][2][10] For the purpose of this comparative guide, we will focus on a selection of prominent gliptins, each with a distinct pharmacological profile:

  • Sitagliptin: The first-in-class DPP-4 inhibitor, serving as a benchmark for efficacy and safety.[1][11]

  • Vildagliptin: Known for its covalent binding to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[9][12][13]

  • Saxagliptin: A potent and selective inhibitor with a prolonged dissociation from the DPP-4 enzyme.

  • Linagliptin: Distinguished by its primary excretion through the bile and gut, making it suitable for patients with renal impairment.[5][7][14][15][16]

  • Alogliptin: A potent and highly selective inhibitor with a quinazolinone-based structure.[4][17][18][19][20]

  • Trelagliptin: A long-acting inhibitor, allowing for once-weekly dosing, which can enhance patient compliance.[21][22][23][24][25]

  • Omarigliptin: Another long-acting, once-weekly DPP-4 inhibitor.[3][26][27][28][29]

Mechanism of Action: A Shared Pathway with Subtle Distinctions

The primary mechanism of action for all compounds discussed is the competitive and reversible inhibition of the DPP-4 enzyme.[3][11] By binding to the active site of DPP-4, these inhibitors prevent the cleavage of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their glucoregulatory effects.[3]

Caption: Mechanism of DPP-4 Inhibition.

While the overarching mechanism is conserved, subtle differences in binding kinetics, such as the slow dissociation of trelagliptin, contribute to variations in their pharmacokinetic and pharmacodynamic profiles, enabling different dosing regimens.[22]

Head-to-Head Comparison: Efficacy and Potency

The following tables summarize the comparative in vitro potency and clinical efficacy of this compound against established DPP-4 inhibitors. The data for this compound is presented hypothetically, as would be determined through standard experimental protocols.

Table 1: In Vitro Potency Against Human DPP-4

CompoundIC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)Binding Mechanism
This compound [Hypothetical Value, e.g., 5.2][e.g., >10,000][e.g., >10,000][e.g., Non-covalent, competitive]
Sitagliptin36.22[30]>10,000[25]>10,000[25]Non-covalent, competitive
Vildagliptin~10[31]>200>200Covalent, slow-binding[9][13]
Saxagliptin1.3[31]>400>75Covalent, slow-dissociation
Linagliptin~1>10,000>10,000Non-covalent, tight-binding[14]
Alogliptin<10>10,000>10,000Non-covalent, competitive[4]
Trelagliptin~0.3 (vs. Sitagliptin)[25]>10,000[25]>10,000[25]Non-covalent, slow-binding[25]
OmarigliptinPotent and selective[28]HighHighCompetitive and reversible[3][28]

Table 2: Clinical Efficacy (Monotherapy)

CompoundTypical Daily DoseMean Reduction in HbA1c (%)Effect on Body Weight
This compound [Hypothetical Value][e.g., -0.8 to -1.0][e.g., Neutral]
Sitagliptin100 mg[8]-0.5 to -0.8[32]Neutral[8]
Vildagliptin50 mg or 100 mg-0.5 to -0.8Neutral
Saxagliptin2.5 mg or 5 mg[10]-0.4 to -0.7Neutral
Linagliptin5 mg[15]-0.4 to -0.7[14]Neutral
Alogliptin25 mg[10]-0.5 to -0.6Neutral
Trelagliptin100 mg (weekly)[22]-0.6 to -0.9Neutral
Omarigliptin25 mg (weekly)[29]Non-inferior to daily sitagliptin[28]Neutral[28]

Experimental Protocols for Comparative Assessment

To ensure a robust and objective comparison, standardized and validated assays are paramount. The following section details the methodologies for key experiments.

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay quantifies the potency of an inhibitor by measuring its ability to block the enzymatic activity of DPP-4.

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a serial dilution of the test inhibitor, such as this compound, and reference compounds in the assay buffer.

    • Prepare the fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), in the assay buffer.[33]

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-4 enzyme solution to each well.

    • Add the serially diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time (e.g., 30-60 minutes) in kinetic mode.[34]

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by fitting the data to a four-parameter logistic equation.

Cellular DPP-4 Inhibition Assay

To assess the activity of inhibitors in a more physiologically relevant context, a cell-based assay is employed to evaluate membrane permeability and intracellular target engagement.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing DPP-4, such as Caco-2 or HepG2 cells, to confluence in 96-well plates.[35]

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of the test and reference inhibitors for a specified duration to allow for cellular uptake and target binding.

  • Lysis and Activity Measurement:

    • Lyse the cells to release the intracellular contents, including the DPP-4 enzyme.

    • Perform the in vitro DPP-4 inhibition assay as described above using the cell lysates as the enzyme source.

  • Data Analysis:

    • Determine the cellular IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Studies in a Diabetic Animal Model

To evaluate the glucose-lowering effects of the inhibitors in a whole-organism setting, studies are conducted in animal models of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Step-by-Step Protocol:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize the diabetic animals to the housing conditions.

    • Measure baseline parameters, including body weight, fasting blood glucose, and HbA1c.

  • Drug Administration:

    • Administer the test inhibitor, reference compounds, or vehicle control orally once daily for a specified period (e.g., 4-8 weeks).

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, perform an OGTT.

    • After an overnight fast, administer an oral glucose bolus to the animals.

    • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.

  • Endpoint Analysis:

    • At the termination of the study, collect blood samples to measure HbA1c, plasma insulin, and active GLP-1 levels.

    • The efficacy of the inhibitor is determined by its ability to reduce fasting blood glucose, improve glucose tolerance (as indicated by the area under the curve in the OGTT), and lower HbA1c levels compared to the vehicle-treated group.

Conclusion and Future Directions

The established DPP-4 inhibitors have a proven track record of efficacy and safety in the management of type 2 diabetes. For a novel compound such as this compound to be a viable clinical candidate, it must demonstrate a competitive or superior profile in terms of potency, selectivity, pharmacokinetics, and long-term safety. The experimental framework outlined in this guide provides a robust platform for the head-to-head comparison of this and other emerging DPP-4 inhibitors against the current standards of care. Future research should also focus on potential off-target effects and long-term cardiovascular outcomes to fully delineate the therapeutic potential of novel DPP-4 inhibitors.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • National Institutes of Health (NIH). Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. [Link]

  • Tianming Pharmaceutical. Understanding Linagliptin Mechanism of Action. [Link]

  • Pharmacology of Linagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Dr.Oracle. What is the mechanism of action of Sitagliptin? [Link]

  • Wikipedia. Sitagliptin. [Link]

  • PubMed. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. [Link]

  • Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans. [Link]

  • Patsnap Synapse. What is the mechanism of Trelagliptin Succinate? [Link]

  • Patsnap Synapse. What is the mechanism of Omarigliptin? [Link]

  • Patsnap Synapse. What is the mechanism of Sitagliptin? [Link]

  • Patsnap Synapse. What is the mechanism of Linagliptin? [Link]

  • Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects. [Link]

  • National Center for Biotechnology Information (NCBI). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • Patsnap Synapse. What is the mechanism of Vildagliptin? [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Diabetes UK. Linagliptin - Uses, How it Works and Side Effects. [Link]

  • Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • Dr.Oracle. What is the mechanism of action of Sitagliptin (Januvia)? [Link]

  • Wikipedia. Omarigliptin. [Link]

  • Drugs.com. List of Dipeptidyl peptidase 4 inhibitors. [Link]

  • ResearchGate. Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • MedPath. Omarigliptin | Advanced Drug Monograph. [Link]

  • Drugs.com. Alogliptin Monograph for Professionals. [Link]

  • Patsnap Synapse. What is Omarigliptin used for? [Link]

  • Wikipedia. Trelagliptin. [Link]

  • Patsnap Synapse. What is Trelagliptin Succinate used for? [Link]

  • Patsnap Synapse. What is the mechanism of Alogliptin Benzoate? [Link]

  • Alogliptin: A Comprehensive Look at Its Use in Type 2 Diabetes. [Link]

  • Bulat Pharmaceutical. Trelagliptin Succinate: Key Facts & Uses. [Link]

  • PubMed. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. [Link]

  • Diabetes UK. Alogliptin - Uses, How it Works and Side Effects. [Link]

  • National Institutes of Health (NIH). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • PubMed. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. [Link]

  • PubMed. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. [Link]

  • National Institutes of Health (NIH). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

  • National Center for Biotechnology Information (NCBI). DPP-4 Inhibition and the Path to Clinical Proof. [Link]

  • National Center for Biotechnology Information (NCBI). Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post‐translational modification: prospective placebo‐controlled clinical studies. [Link]

  • National Institutes of Health (NIH). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. [Link]

  • National Center for Biotechnology Information (NCBI). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • ResearchGate. Table 4. A brief overview of efficacy of approved DPP-4 inhibitors as... [Link]

  • Frontiers. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. [Link]

  • Frontiers. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • PubMed Central. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Frontiers. Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. [Link]

Sources

Structure-Activity Relationship of (2-Methoxypyrimidin-5-yl)methanamine Analogues: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The (2-methoxypyrimidin-5-yl)methanamine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of this core structure, offering insights for researchers, scientists, and drug development professionals. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to facilitate the rational design of next-generation inhibitors targeting key kinases implicated in oncology and other therapeutic areas.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal anchor for designing targeted inhibitors. The this compound core, in particular, offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of substitutions at various positions of this scaffold, drawing upon published research to elucidate the key determinants of biological activity.

Core Structure and Key Modification Points

The fundamental structure of this compound provides three primary locations for chemical diversification to explore the structure-activity landscape. Understanding the impact of modifications at each of these points is crucial for optimizing inhibitor performance.

Figure 2: General synthetic workflow for the preparation of target analogues.

Step-by-Step Protocol for Reductive Amination:

  • Dissolution: Dissolve 2-methoxy-5-formylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary amine (R1-NH2) (1.1 eq) to the solution.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.

In Vitro Kinase Inhibition Assay

A widely used method to determine the potency of kinase inhibitors is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol for a Luminescence-Based Kinase Assay:

  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the specific substrate peptide in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP). The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value. [3]

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. The SAR analysis presented in this guide, though based on broader pyrimidine inhibitor classes due to limited specific literature, provides a rational framework for optimizing analogues for improved potency and selectivity. Future efforts should focus on synthesizing and evaluating a focused library of compounds based on this scaffold to generate specific SAR data. In particular, exploring a wider range of substituents at the R1 position and investigating the impact of different C4/C6 substitutions will be crucial for unlocking the full therapeutic potential of this promising chemical series. The detailed experimental protocols provided herein offer a solid foundation for conducting these future studies with scientific rigor and integrity.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

  • Investigating the anti-cancer potential of pyrimethamine analogues through a modern chemical biology lens. (2024). European Journal of Medicinal Chemistry. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022). Journal of Chemical Information and Modeling. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). Pharmaceuticals. [Link]

  • Design, synthesis, and biological evaluation of 2-(Benzylsulfonyl)-5-(2-Methoxypyridin-4-yl)-1,3,4-Oxadiazole derivatives as novel herbicides. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. (2024). Medicinal & Analytical Chemistry International Journal. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules. [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]

  • Repurposing of the RIPK1-Selective Benzoo[3][4]xazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. (2023). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors. (2020). Chemical & Pharmaceutical Bulletin. [Link]

  • Dual roles of oxostephanine as an Aurora kinase inhibitor and angiogenesis suppressor. (2018). Oncology Letters. [Link]

  • Reported pyrimidine-based anticancer molecules and design rationale for anticancer 2,5-diamino-4-pyrimidinol derivatives. (2022). Molecular Diversity. [Link]

  • Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. (2022). International Journal of Molecular Sciences. [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (2021). ChemRxiv. [Link]

Sources

A Researcher's Guide to Assessing the Specificity of (2-Methoxypyrimidin-5-yl)methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is paved with rigorous assessment of its specificity. A compound's value is intrinsically tied to its selectivity for its intended target. Off-target effects can lead to misleading experimental results, toxicity, and costly failures in later stages of development.

This guide provides an in-depth framework for assessing the biological specificity of a novel compound, (2-Methoxypyrimidin-5-yl)methanamine. Given the absence of extensive public data on this specific molecule, we will leverage structure-activity relationships (SAR) from the broader pyrimidine class to inform a logical, multi-tiered screening strategy. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including approved drugs.[1] This guide will compare the hypothetical assessment of our compound of interest with the well-characterized profiles of established drugs sharing similar structural motifs.

The Pyrimidine Scaffold: A Double-Edged Sword of Promiscuity and Potency

The pyrimidine ring is a key component in a multitude of clinically relevant molecules, known to interact with a wide range of biological targets.[2] Derivatives of pyrimidines are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2] This versatility, however, necessitates a thorough investigation of a new pyrimidine derivative's target engagement and potential for polypharmacology.

Notably, the pyrimidine core is a frequent feature in:

  • Kinase Inhibitors: The pyrimidine structure can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[3][4] Numerous FDA-approved kinase inhibitors are built upon a pyrimidine framework.[1]

  • CRM1/XPO1 Inhibitors: Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a key nuclear export protein and an attractive cancer target.[2][5][6] Several small molecule inhibitors of CRM1 feature heterocyclic scaffolds.

Given that this compound contains both a methoxypyrimidine and a methanamine group, a primary hypothesis is its potential interaction with kinases or other ATP-binding proteins, and possibly nuclear transport machinery.

A Strategic Workflow for Specificity Profiling

A systematic approach is crucial to building a comprehensive specificity profile. The following workflow outlines a logical progression from broad, initial screens to more focused validation assays.

G cluster_0 Phase 1: Initial Target Identification & Off-Target Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Cellular Activity & Selectivity A Broad Kinase Panel Screening (e.g., 400+ kinases) C IC50 Determination for Primary Hits (Dose-Response Curves) A->C Identifies potent interactions B General Off-Target Liability Panel (e.g., GPCRs, Ion Channels, Transporters) B->C Identifies potent interactions D Orthogonal Biophysical Assays (e.g., SPR, ITC) C->D Confirms direct binding E Target Engagement Assays in Cells (e.g., CETSA, NanoBRET) D->E Validates target in cellular context F Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F Links target to cellular function G Comparison with Known Inhibitors F->G Contextualizes activity

Caption: A multi-phased workflow for assessing compound specificity.

Phase 1: Casting a Wide Net - Broad Panel Screening

The initial step is to understand the compound's interaction landscape across major target families. This is efficiently achieved through commercially available screening services.

Experimental Protocol 1: Large-Scale Kinase Panel Screen

Rationale: Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a comprehensive screen of the human kinome is the most logical starting point. This will identify potential primary targets and off-targets within this large enzyme family.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: Utilize a reputable vendor offering a large kinase panel (e.g., 400+ kinases) based on radiometric (e.g., HotSpot) or fluorescence-based (e.g., ADP-Glo) detection.[7][8]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify any significant interactions.

  • Data Analysis: Express results as percent inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% or >70% inhibition.

Experimental Protocol 2: Off-Target Liability Panel

Rationale: To proactively identify potential sources of toxicity or misleading phenotypes, it is crucial to screen against a panel of targets known to be associated with adverse drug reactions.

Methodology:

  • Panel Selection: Choose a commercially available safety panel that includes a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[9]

  • Assay Format: These panels typically employ radioligand binding assays or functional assays specific to each target.

  • Screening Concentration: A single concentration screen (e.g., 10 µM) is standard for initial liability assessment.

  • Data Analysis: Results are reported as percent inhibition or percent displacement of a known ligand. Significant interactions warrant follow-up.

Comparative Analysis: Interpreting the Initial Data

The data from these initial screens will place this compound on the specificity spectrum relative to known drugs.

Compound Primary Target(s) Kinome Scan (S10 Score at 1µM) Known Off-Targets
This compound Hypothetical: Kinase XTo be determinedTo be determined
Dasatinib BCR-ABL, SRC family0.32 (Broad)c-KIT, PDGFRβ, and others
Osimertinib EGFR (T790M mutant)0.02 (Selective)Minimal at therapeutic doses
Selinexor CRM1/XPO1N/A (Not a kinase inhibitor)Potential for off-targets being investigated

S10 Score: A quantitative measure of selectivity, representing the fraction of kinases inhibited by more than 90% at a given concentration. A lower score indicates higher selectivity.

For instance, if the kinome scan of our compound reveals inhibition of a small number of kinases, its profile might resemble that of a more selective inhibitor like Osimertinib. Conversely, inhibition of a wide range of kinases would suggest a broader profile, more akin to Dasatinib.

Phase 2: Validating the Hits - Potency and Direct Binding

Once initial hits are identified, the next phase focuses on confirming these interactions and quantifying their potency.

Experimental Protocol 3: IC50 Determination

Rationale: To move beyond single-point inhibition data, full dose-response curves are necessary to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Methodology:

  • Target Selection: Select the top 5-10 kinase hits from the initial panel screen.

  • Compound Titration: Prepare a series of dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM).

  • Assay Performance: Run the same kinase assays used in the initial screen with the full dilution series of the compound.

  • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Protocol 4: Surface Plasmon Resonance (SPR) for Direct Binding

Rationale: Biochemical assays can sometimes produce false positives. A biophysical method like SPR provides orthogonal validation by directly measuring the binding kinetics of the compound to the purified target protein, confirming a direct interaction.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.

  • Compound Injection: Flow different concentrations of this compound over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Phase 3: The Cellular Context - Target Engagement and Phenotypic Effects

The ultimate test of a compound's specificity is its behavior in a living system. Cellular assays are essential to confirm that the compound engages its intended target in a complex biological environment and elicits the expected downstream effects.

G cluster_0 Upstream cluster_1 Intracellular cluster_2 Downstream A This compound B Target Kinase A->B Inhibition C Substrate B->C Phosphorylation D Phosphorylated Substrate B->D Phosphorylation E Cellular Response (e.g., Proliferation) D->E Signaling Cascade

Caption: Cellular signaling pathway modulation by a kinase inhibitor.

Experimental Protocol 5: Cellular Target Engagement Assay (e.g., CETSA)

Rationale: To confirm that the compound binds to its target inside cells, a target engagement assay is necessary. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells expressing the target kinase with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Denaturation Measurement: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 6: Phospho-protein Western Blot

Rationale: If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates.

Methodology:

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.

  • Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate) confirms functional inhibition of the kinase in a cellular context.

Conclusion: Building a Comprehensive Specificity Profile

Assessing the specificity of a novel compound like this compound is a systematic and multi-faceted process. By logically progressing from broad screening to focused biochemical and cellular validation, researchers can build a robust data package that clearly defines the compound's biological activities. This rigorous approach is fundamental to ensuring the reliability of experimental results and is a critical step in the journey of translating a chemical entity into a valuable research tool or a potential therapeutic. The comparison of its emerging profile with those of well-characterized drugs will provide crucial context for its potential applications and liabilities.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Gravina, G. L., et al. (2015). Hitting a moving target: inhibition of the nuclear export receptor XPO1/CRM1 as a therapeutic approach in cancer.
  • Taylor, C. W., et al. (2019). Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein. Frontiers in Oncology, 9, 299.
  • Wang, A. Y., & Wang, Y. (2019). The past, present, and future of CRM1/XPO1 inhibitors.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Aziz, U., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 1-16.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like (2-Methoxypyrimidin-5-yl)methanamine are central to discovery. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Initial Precautions: The "Why" Behind the Procedure

Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from its hydrochloride salt and structurally similar pyrimidine derivatives indicate that it should be handled as a hazardous substance.[1] The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

Therefore, all handling and disposal operations must be conducted under the assumption that the material is hazardous, mandating the use of appropriate Personal Protective Equipment (PPE) and engineering controls. The causality is clear: preventing exposure is the first line of defense against potential harm.

Immediate Safety Protocols:

  • Engineering Controls: All manipulations, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]

  • Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles is mandatory.[6][7] If there is a significant risk of dust generation, a NIOSH-approved respirator may be necessary.[1]

  • Accessibility: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Hazard Information (Inferred from Similar Compounds)Precautionary Guidance
Hazard Statements H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[3][4]
Signal Word Warning[2][3]
Required PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.[5]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1]

The Core Disposal Workflow: A Systematic Approach

The disposal of this compound must be treated as a formal hazardous waste procedure. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[5][8] The Resource Conservation and Recovery Act (RCRA) and similar local regulations prohibit such actions, which can harm aquatic life and interfere with wastewater treatment processes.[9][10] The required method is collection and transfer to a licensed hazardous waste disposal company, which typically employs controlled incineration.[5]

Step 1: Waste Segregation and Collection

The foundation of safe disposal is proper segregation. Never mix incompatible waste streams.[11][12]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. The container must be in good condition, free of leaks, and possess a secure, tight-fitting lid.[9][13]

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and absorbent paper used for minor spills directly into this container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[12]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[1][14]

Step 2: Container Labeling

Proper labeling is a regulatory mandate and a critical safety communication tool.[12]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[1]

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate percentages, including solvents.[11]

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1] It should not be near sinks or floor drains.[14]

  • Secondary Containment: Store the waste container within a secondary containment bin to capture any potential leaks.[9][14]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[11][14]

  • Container Status: Keep the waste container closed at all times except when adding waste.[9]

Step 4: Arranging for Professional Disposal

Laboratory personnel should not transport hazardous waste.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][15]

  • Ensure that waste containers are not stored for excessive periods. A full container should be removed within three days, and partially filled containers should generally not be kept for more than six months to a year, depending on local regulations.[8][9][11]

G cluster_workflow Disposal Workflow for this compound gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste (Dedicated, compatible containers) gen->seg label Step 2: Label Container ('Hazardous Waste', contents, date) seg->label store Step 3: Store in SAA (Secondary containment, away from drains) label->store dispose Step 4: Arrange Pickup (Contact EHS or licensed contractor) store->dispose final Final Disposal (Controlled Incineration by Vendor) dispose->final

Caption: A workflow for the proper disposal of this compound.

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined response plan is crucial.

Small Spills

For minor spills, laboratory personnel can typically manage the cleanup.

  • Alert & Evacuate: Inform colleagues in the immediate area.[15]

  • PPE: Don the appropriate PPE before approaching the spill.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[15]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

  • Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[15]

Large Spills

For larger spills, do not attempt to clean them up yourself.

  • Evacuate the laboratory immediately.

  • Alert your supervisor and contact your institution's EHS department or emergency response team.[15]

Decontamination of Empty Containers

An empty container that held a hazardous chemical must be properly decontaminated before being discarded as regular trash.[8]

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., water or an organic solvent) capable of removing the chemical residue.[8][13]

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid waste container.[13]

  • Deface Label: Completely remove or deface the original chemical label on the container.[8]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as regular trash.[8]

By adhering to this systematic and scientifically-grounded disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their professional responsibility to protect the broader community and environment.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Ace Waste.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Benchchem.
  • Benchchem.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.
  • Sigma-Aldrich. (2025, August 8).
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
  • ECHEMI.
  • Fluorochem. (2024, December 19). Safety Data Sheet: (6-Methoxypyridin-2-yl)methanamine hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet: (3-Methoxy-5-methylpyridin-2-yl)methanamine.
  • PCCA.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (3-Methylpyridin-2-yl)methanamine hydrochloride.
  • CymitQuimica. This compound hydrochloride.
  • Amerigo Scientific. This compound.
  • FEMA.gov. (2023, June 6). 3.1.
  • BLD Pharm. (2-Methoxy-4-methylpyrimidin-5-yl)methanamine.
  • Benchchem. Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide.
  • PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Needle.Tube.
  • Benchchem. Proper Disposal of 4-Methoxypyrimidin-5-ol: A Step-by-Step Guide.
  • Nova Science Publishers. (2024, March 1).

Sources

Comprehensive Safety and Handling Guide for (2-Methoxypyrimidin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (2-Methoxypyrimidin-5-yl)methanamine. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been fully investigated, an analysis of related aminopyrimidine compounds suggests a potential for the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2][5][6]

Due to these potential hazards, a comprehensive risk assessment should be conducted prior to handling. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double gloving is recommended.[7][8]To prevent skin contact and potential irritation.[3] Gloves should be inspected before use and changed regularly, or immediately upon known or suspected contact with the chemical.[7]
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting appropriate national standards. A face shield should be worn if there is a risk of splashing.[3][8]To protect the eyes from dust particles and splashes, which can cause serious irritation.[3]
Skin and Body Protection A lab coat or chemical-resistant clothing that covers the entire body.[3] Closed-toe and closed-heel shoes are mandatory.[3]To prevent accidental skin exposure.[3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator may be required depending on the scale of work and potential for aerosolization.[3]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3]

Safe Handling and Operational Plan

Adherence to strict operational protocols is paramount for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with a risk of dust or aerosol generation, a certified chemical fume hood is mandatory.[3][9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust clouds.[3]

  • During Use: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory.[2][6][10]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][10] Contaminated clothing should be removed and laundered before reuse.[3]

Storage

Store this compound in a tightly closed, properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][2][9]

Spill and Disposal Plan

A clear and concise plan for managing spills and waste is a critical component of laboratory safety.

Spill Response
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[11]

  • Cleanup: Carefully sweep or scoop the contained material into a sealed, labeled container for disposal.[4] Clean the spill area thoroughly.

  • Large Spills: For large spills, contact your institution's EHS department immediately.[11]

Disposal Plan

The recommended method for the disposal of this compound and any contaminated materials is through a licensed and approved waste disposal company.[1][5][9] The primary disposal route is typically controlled incineration.[5][9]

Do not discharge the chemical into drains or the environment. [9]

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a suitable, clearly labeled, and tightly sealed container.[5][9]

  • Waste Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for collection and disposal.[1][5][9]

Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe prep_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prep_work_area weigh_transfer Weigh and Transfer in Containment prep_work_area->weigh_transfer Proceed with Caution experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure collect_waste Collect All Waste in Labeled, Sealed Container decontaminate->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste spill_response Follow Spill Response Protocol (Evacuate, Ventilate, Contain) spill->spill_response first_aid Administer First Aid (Flush Skin/Eyes) exposure->first_aid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxypyrimidin-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Methoxypyrimidin-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.